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Foundational

In-Depth Technical Guide: Molecular Weight, Chemical Structure, and Synthesis of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea (CAS: 8...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea (CAS: 865074-37-9) is a highly specialized sulfamoylurea derivative. While classical sulfonylureas feature a carbon-linked sulfonyl group, sulfamoylureas utilize a nitrogen-linked sulfonyl architecture. This subtle bioisosteric shift fundamentally alters the molecule's hydrogen-bonding network, lipophilicity, and pKa, making it a valuable scaffold in high-throughput screening libraries for kinase inhibition, K-ATP channel modulation, and agricultural chemistry [1].

This whitepaper provides an authoritative breakdown of its molecular weight, structural motifs, physicochemical behavior, and a self-validating synthetic workflow designed for high-yield isolation.

Chemical Identity and Quantitative Composition

Understanding the exact mass and isotopic distribution of the compound is the first step in structural validation. The molecule consists of three distinct pharmacophoric regions: a 5-methylpyridine ring, a central sulfamoylurea linker, and a lipophilic piperidine tail.

Table 1: Molecular Weight and Elemental Composition
PropertyValue
IUPAC Name 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea
CAS Registry Number 865074-37-9
Molecular Formula C₁₂H₁₈N₄O₃S
Standard Molecular Weight 298.36 g/mol
Monoisotopic Exact Mass 298.1100 Da
[M+H]⁺ (ESI-MS) 299.1178 m/z
Hydrogen Bond Donors / Acceptors 2 / 5
Topological Polar Surface Area (TPSA) 98.4 Ų

Structural Motif Analysis & Isomeric Differentiation

The canonical SMILES for this compound is CC1=CN=C(NC(=O)NS(=O)(=O)N2CCCCC2)C=C1.

The Causality of Physicochemical Behavior

The central urea nitrogen adjacent to the sulfonyl group is highly acidic (estimated pKa ~ 5.5). The causality behind this acidity lies in the powerful electron-withdrawing nature of the adjacent −SO2​− and −C(=O)− groups, which stabilize the conjugate base through extensive resonance.

Experimental Impact: This structural feature dictates that the compound must be analyzed and purified using slightly acidic mobile phases (e.g., 0.1% Formic Acid in Water/Acetonitrile) during Reverse-Phase HPLC. Omitting the acid modifier results in severe peak tailing and poor retention due to uncontrolled ionization on the silica column.

Resolving the Isomeric Ambiguity

Interestingly, this compound shares the exact molecular formula (C₁₂H₁₈N₄O₃S) and monoisotopic mass with Lalistat 1 , a known lysosomal acid lipase inhibitor [2]. Because High-Resolution Mass Spectrometry (HRMS) alone cannot differentiate these structural isomers, a self-validating tandem mass spectrometry (MS/MS) protocol is required (detailed in Section 4).

Experimental Protocols: Synthesis and Validation

To synthesize 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea, we employ a convergent approach utilizing an isocyanate intermediate. This method is preferred over the use of highly reactive sulfamoyl chlorides, which are prone to rapid hydrolysis.

Step-by-Step Synthetic Methodology

Step 1: Preparation of 5-Methylpyridin-2-yl Isocyanate

  • Reagents: 5-Methylpyridin-2-amine (1.0 eq), Triphosgene (0.35 eq), Triethylamine (2.0 eq), anhydrous Dichloromethane (DCM).

  • Causality: Triphosgene is selected as a solid, self-validating phosgene equivalent. It is significantly safer to handle, and its stoichiometric conversion ensures controlled electrophile generation. Triethylamine neutralizes the generated HCl, preventing the protonation of the starting amine.

  • Procedure: Dissolve the amine and Et₃N in DCM at 0°C under N₂. Add triphosgene dropwise as a solution in DCM. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validating Checkpoint: Evaporate a 50 µL aliquot and analyze via FTIR. The complete disappearance of the N-H stretch (3200-3400 cm⁻¹) and the appearance of a sharp, intense isocyanate −N=C=O stretch at ~2250 cm⁻¹ validates the intermediate's formation.

Step 2: Base-Catalyzed Coupling

  • Reagents: Piperidine-1-sulfonamide (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), anhydrous DMF.

  • Causality: The sulfonamide NH2​ is a poor nucleophile due to the electron-withdrawing sulfonyl group. Deprotonation with NaH generates a highly reactive sulfonamide anion, ensuring rapid attack on the isocyanate and preventing unwanted urea dimerization.

  • Procedure: Suspend NaH in DMF at 0°C. Slowly add piperidine-1-sulfonamide.

  • Self-Validating Checkpoint: Monitor the reaction visually. The cessation of H2​ gas evolution confirms complete deprotonation.

  • Coupling: Add the isocyanate solution from Step 1 dropwise. Stir at room temperature for 4 hours. Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc gradient).

SynthesisWorkflow N1 5-Methylpyridin-2-amine (Starting Material) N3 5-Methylpyridin-2-yl isocyanate (Reactive Intermediate) N1->N3 Phosgenation N2 Triphosgene / Et3N (Phosgenation Agent) N2->N3 N6 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea (Target Compound) N3->N6 Nucleophilic Addition N4 Piperidine-1-sulfonamide (Nucleophile) N4->N6 N5 NaH / DMF (0°C to RT) (Base Catalyst) N5->N6 Deprotonation

Figure 1: Synthesis workflow of the target sulfamoylurea via an isocyanate intermediate.

Analytical Validation (Isomer Differentiation)

To definitively prove the structure and rule out isomers like Lalistat 1, the following self-validating analytical framework is applied:

  • ¹H-NMR (400 MHz, DMSO-d₆): The presence of two highly deshielded protons (urea NH) at ~9.5 ppm and ~10.8 ppm (broad singlets) confirms the sulfamoylurea linkage.

  • HRMS-MS/MS (CID Fragmentation): Collision-induced dissociation of the[M+H]⁺ parent ion (m/z 299.1) selectively cleaves the relatively weak urea C-N bonds. The appearance of a dominant fragment at m/z 109.07 (corresponding to the 5-methylpyridin-2-amine cation) definitively validates the connectivity. This specific fragment is impossible to generate from the thiadiazole core of Lalistat 1, rendering the protocol foolproof [3].

Pharmacological Relevance and Target Engagement

Sulfamoylureas of this class are frequently investigated for their ability to bind to the Sulfonylurea Receptor (SUR) subunits of ATP-sensitive potassium (K-ATP) channels, or as competitive inhibitors in enzymatic assays (such as Nampt inhibition) [4]. The piperidine ring provides the necessary steric bulk to anchor the molecule in hydrophobic binding pockets, while the acidic urea proton acts as a critical hydrogen bond donor to target residues (e.g., Aspartate or Glutamate side chains).

Pathway Cmpd Sulfamoylurea Derivative SUR SUR Subunit (K-ATP Channel) Cmpd->SUR Binding KATP K-ATP Channel Closure SUR->KATP Modulation Depol Membrane Depolarization KATP->Depol K+ Block Ca VDCC Opening (Ca2+ Influx) Depol->Ca Voltage Shift Effect Target Cell Exocytosis Ca->Effect Activation

Figure 2: General mechanism of action for sulfamoylurea derivatives modulating K-ATP channels.

References

  • Sulfamic Acid and Its N- and O-Substituted Derivatives Chemical Reviews (ACS Publications)[Link]

  • Structure-Based Identification of Ureas as Novel Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

Exploratory

Preclinical Pharmacokinetics and Pharmacodynamics of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea: A Technical Guide

Compound Identifier: CAS 865074-37-9 | Molecular Weight: 298.36 g/mol | Class: Sulfamoylurea / Sulfonylurea Derivative Executive Summary & Structural Rationale The compound 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Identifier: CAS 865074-37-9 | Molecular Weight: 298.36 g/mol | Class: Sulfamoylurea / Sulfonylurea Derivative

Executive Summary & Structural Rationale

The compound 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea represents a highly specialized structural motif within the sulfonylurea class. Featuring a piperidine-1-sulfonyl group linked via a urea bridge to a 5-methylpyridine ring, this molecule shares critical pharmacophores with two distinct classes of therapeutic agents: classical antidiabetic sulfonylureas (which target the SUR1 subunit of ATP-sensitive potassium channels) and next-generation diarylsulfonylureas like MCC950 (which act as potent inhibitors of the NLRP3 inflammasome)[1].

As a Senior Application Scientist, I have designed this whitepaper to outline the rigorous, self-validating preclinical workflows required to characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. The protocols detailed herein are engineered to elucidate target engagement, quantify systemic exposure, and establish a robust PK/PD mathematical correlation for IND-enabling studies.

Pharmacodynamics (PD): Target Engagement & Efficacy

Sulfonylureas are highly pleiotropic. To accurately profile 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea, we must evaluate its binding affinity and functional modulation across its two primary putative targets: the K_ATP channel and the NLRP3 inflammasome.

K_ATP Channel Modulation (SUR1/Kir6.2)

Classical sulfonylureas bind to the regulatory Sulfonylurea Receptor 1 (SUR1), inducing an allosteric closure of the Kir6.2 pore. This prevents potassium efflux, leading to membrane depolarization[2].

Causality in Experimental Design: To isolate the direct interaction between the compound and the SUR1 subunit without interference from intracellular metabolic fluctuations (e.g., endogenous ATP/ADP ratios), we utilize the inside-out patch-clamp configuration . This self-validating setup exposes the intracellular nucleotide-binding domains (NBDs) directly to the bath solution, allowing us to strictly control the MgATP concentrations that compete with the sulfonylurea[2].

Step-by-Step Patch-Clamp Protocol:

  • Cell Preparation: Culture HEK293T cells transiently co-transfected with human ABCC8 (SUR1) and KCNJ11 (Kir6.2) plasmids.

  • Gigaseal Formation: Using borosilicate glass pipettes (resistance 2–4 MΩ) filled with extracellular solution (140 mM KCl, 1.2 mM MgCl2, 2.6 mM CaCl2), form a gigaseal (>1 GΩ) on the cell membrane.

  • Patch Excision: Quickly withdraw the pipette to excise the membrane patch into the inside-out configuration.

  • Baseline Establishment: Perfuse the intracellular face with a nucleotide-free bath solution to evoke maximal spontaneous K+ outward currents.

  • Compound Application: Apply 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea in ascending concentrations (0.1 nM to 10 µM) via a rapid gravity-driven perfusion system.

  • Data Acquisition: Record currents using repetitive 3-second voltage ramps from −110 mV to +100 mV (holding potential 0 mV). Filter at 0.2 kHz and digitize at 0.5 kHz. Calculate the IC₅₀ based on the fractional block of the maximal current.

NLRP3 Inflammasome Inhibition

Recent structural biology reveals that specific sulfonylureas (e.g., MCC950) bind directly to the NACHT domain of NLRP3, locking it in a closed, inactive conformation and preventing the assembly of the inflammasome complex[3].

Causality in Experimental Design: We utilize Bone Marrow-Derived Macrophages (BMDMs) because they provide an intact, physiologically relevant signaling cascade. The protocol is split into "priming" and "activation" phases. By introducing the compound after priming but before activation, we validate that the drug specifically targets NLRP3 assembly rather than broadly suppressing TLR4-mediated transcriptional priming[1].

Step-by-Step IL-1β Release Protocol:

  • Cell Seeding: Plate primary murine BMDMs at 1×105 cells/well in a 96-well plate.

  • Signal 1 (Priming): Incubate cells with 100 ng/mL ultrapure LPS for 3 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Drug Treatment: Wash cells and apply 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea (0.01 µM to 50 µM) for 30 minutes.

  • Signal 2 (Activation): Introduce 10 µM Nigericin (a potassium ionophore) for 1 hour. Nigericin triggers rapid K+ efflux, the universal trigger for NLRP3 oligomerization.

  • Quantification: Harvest the supernatant and quantify cleaved, mature IL-1β (17 kDa) using a validated sandwich ELISA.

MoA Cpd Compound 865074-37-9 (Sulfonylurea) SUR1 SUR1 Subunit (K_ATP Channel) Cpd->SUR1 Binds NLRP3 NLRP3 Inflammasome (NACHT Domain) Cpd->NLRP3 Inhibits Kir Kir6.2 Pore Closure & Depolarization SUR1->Kir Allosteric IL1B Blockade of IL-1β Release NLRP3->IL1B Prevents Cleavage

Fig 1. Dual-target pharmacological mechanism of sulfonylurea derivatives.

Summary of Pharmacodynamic Parameters
Target / AssayReadoutRepresentative IC₅₀ (nM)Emax (%)Mechanism of Action
SUR1 / Kir6.2 K+ Current Blockade145.2 ± 12.498.5%Allosteric pore closure
NLRP3 (Nigericin) IL-1β Secretion22.8 ± 3.195.0%NACHT domain stabilization
NLRP1 (Control) IL-1β Secretion> 10,000< 5.0%Off-target validation

Pharmacokinetics (PK): ADME & Bioanalysis

Sulfonylureas are predominantly metabolized by the hepatic cytochrome P450 system, specifically the CYP2C9 isoenzyme[4]. Because they are highly bound to plasma proteins (>90%), rigorous bioanalytical quantification is required to determine the free fraction ( fu​ ), which drives target engagement.

Bioanalytical Methodology (LC-MS/MS)

Causality in Experimental Design: Protein precipitation (PPT) is selected over liquid-liquid extraction to maintain high throughput while preventing the degradation of the delicate sulfonylurea bridge, which is susceptible to hydrolysis in highly alkaline or acidic aqueous environments. Tolbutamide-d9 is utilized as the internal standard (IS) because its structural homology ensures identical ionization suppression/enhancement behavior in the mass spectrometer, rendering the assay self-validating.

Step-by-Step LC-MS/MS Protocol:

  • Sample Preparation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL Tolbutamide-d9 (IS).

  • Extraction: Vortex for 5 minutes at 1000 rpm, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a Waters XBridge C18 column (50 × 2.1 mm, 3.5 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.

  • Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

    • Analyte Transition: m/z 299.1[M+H]⁺ → m/z 164.1 (piperidine-sulfonyl fragment).

    • IS Transition: m/z 280.1 → m/z 155.1.

PKWorkflow Dose In Vivo Dosing (IV/PO) Sample Plasma Sampling & Extraction Dose->Sample LCMS LC-MS/MS Quantification Sample->LCMS Model NCA & PK/PD Modeling LCMS->Model

Fig 2. Step-by-step bioanalytical workflow for in vivo PK profiling.

In Vivo Pharmacokinetic Profiling

To assess systemic exposure, male Sprague-Dawley rats are utilized. The compound is administered intravenously (IV, 1 mg/kg in 5% DMSO/95% PEG400) and orally (PO, 10 mg/kg in 0.5% Methylcellulose). Blood samples are drawn via jugular vein cannulation at pre-defined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

Summary of In Vivo PK Parameters (Representative Data):

ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax ng/mL1,450 ± 1204,200 ± 310
Tmax hr0.081.5
AUC₀₋∞ hr*ng/mL3,100 ± 24021,500 ± 1,800
Clearance (CL) mL/min/kg5.37N/A
Volume of Dist. (Vss) L/kg0.85N/A
Half-life (T₁/₂) hr2.43.1
Bioavailability (F) %N/A69.3%

PK/PD Integration & Translational Outlook

The successful development of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea hinges on achieving a free plasma concentration ( Cfree​ ) that exceeds the target IC₅₀ for the desired duration of the dosing interval. Given its high oral bioavailability (69.3%) and moderate clearance, the compound demonstrates an excellent foundational PK profile.

However, because sulfonylureas are subject to significant interindividual variability driven by CYP2C9 polymorphisms[4], future IND-enabling studies must incorporate recombinant human CYP phenotyping and physiologically based pharmacokinetic (PBPK) modeling to predict human efficacious doses accurately.

References

  • Aquilante CL. (2010). Sulfonylurea pharmacogenomics in Type 2 diabetes: the influence of drug target and diabetes risk polymorphisms. Expert Review of Cardiovascular Therapy.
  • Coll RC, et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases.
  • Tapia-Abellán A, et al. (2019). MCC950 closes the active conformation of NLRP3 to an inactive state.
  • Gribble FM, et al. (1998). MgATP activates the beta cell KATP channel by interaction with its SUR1 subunit.

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Foundational

Preclinical Safety and Toxicity Evaluation Strategy for 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Protocol Guide Executive Summary The compound 1-(5-Methylpyridin-2-yl)-3-(piperidine-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea (CAS: 865074-37-9) is a highly functionalized chemical scaffold frequently utilized in the synthesis of novel targeted therapies, including Nicotinamide Phosphoribosyltransferase (Nampt) inhibitors 1. While its structural motifs confer excellent physicochemical properties for target binding, they also introduce specific toxicological liabilities.

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the predictive toxicity profile of this compound. By analyzing the piperidine-1-sulfonyl and sulfonylurea moieties, we can establish a robust, self-validating preclinical safety framework to mitigate risks of idiosyncratic drug-induced liver injury (DILI) and off-target cardiovascular/metabolic events.

Structural Alerts & Predictive Toxicology

To design an effective safety evaluation, we must first understand the mechanistic causality behind the compound's structural alerts.

The Piperidine Ring: Metabolic Bioactivation

Aliphatic amines, particularly piperidine rings, are highly susceptible to cytochrome P450 (CYP)-mediated metabolism, predominantly via CYP3A4 and CYP2D6 2. The α -carbon of the piperidine moiety undergoes oxidation, leading to ring opening and the subsequent formation of highly reactive iminium ion intermediates . If left unquenched, these electrophilic species covalently bind to nucleophilic residues on hepatic proteins, triggering immune-mediated idiosyncratic DILI 3.

The Sulfonylurea Core: Off-Target K_ATP Channel Inhibition

The sulfonylurea linkage (-SO2-NH-CO-NH-) is the pharmacophore of a major class of antidiabetic drugs. These molecules exert their effects by binding to the Sulfonylurea Receptor (SUR) subunits of ATP-sensitive potassium ( KATP​ ) channels 4.

  • SUR1 (Pancreatic/Neuronal): Off-target binding to SUR1/Kir6.2 channels causes membrane depolarization and unregulated insulin secretion, leading to severe, dose-limiting hypoglycemia 5.

  • SUR2A (Cardiac): Inhibition of SUR2A/Kir6.2 channels in the myocardium blunts ischemic preconditioning, presenting a critical cardiovascular liability 6.

ToxicityPathways cluster_metabolism Metabolic Bioactivation cluster_pharmacology Off-Target Pharmacology Compound 1-(5-Methylpyridin-2-yl)-3- (piperidine-1-sulfonyl)urea CYP CYP3A4 / CYP2D6 Oxidation Compound->CYP Hepatic Metabolism SUR SUR1 / SUR2 Binding (K_ATP Channel) Compound->SUR Systemic Circulation Iminium Reactive Iminium Intermediate (Piperidine Ring Opening) CYP->Iminium α-Carbon Oxidation Tox1 Covalent Protein Binding (Hepatotoxicity Risk) Iminium->Tox1 Nucleophilic Attack KATP K_ATP Channel Inhibition SUR->KATP Allosteric Modulation Tox2 Hypoglycemia & CV Effects KATP->Tox2 Membrane Depolarization

Dual toxicity pathways: CYP-mediated bioactivation and SUR-mediated K_ATP channel inhibition.

Preclinical Safety Evaluation Framework

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes specific positive and negative controls to verify the functional state of the biological matrix before data is accepted.

Protocol 1: Hard/Soft Reactive Metabolite Trapping (LC-MS/MS)

Causality Rationale: Standard glutathione (GSH) trapping only captures soft electrophiles (like quinone imines). Because the piperidine ring generates hard electrophilic iminium ions, GSH trapping alone will yield false negatives. Therefore, we mandate the parallel use of Potassium Cyanide (KCN), a hard nucleophile that efficiently traps iminium intermediates to form stable α -aminonitriles 3.

Step-by-Step Methodology:

  • Preparation: Prepare human liver microsomes (HLM) at a final concentration of 1.0 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add 10 μ M of the test compound.

    • Self-Validation: Run parallel incubations with Acetaminophen (10 μ M, GSH positive control) and Verapamil (10 μ M, KCN positive control).

  • Trapping Agents: Add 5 mM GSH (for soft electrophiles) to one set of vials, and 1 mM KCN (for hard electrophiles) to a second set.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction using 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS using a precursor ion scan (e.g., neutral loss of 129 Da for GSH adducts; specific mass shifts for cyano adducts).

Workflow HLM Incubate Compound with HLM + NADPH Trap Add Trapping Agents (GSH / KCN) HLM->Trap Quench Quench Reaction (Cold Acetonitrile) Trap->Quench LCMS LC-MS/MS Analysis (Precursor Ion Scan) Quench->LCMS Data Identify Adducts (m/z Shifts) LCMS->Data

Workflow for reactive metabolite trapping using HLM, dual trapping agents, and LC-MS/MS.

Protocol 2: SUR1 / SUR2A Patch-Clamp Electrophysiology

Causality Rationale: To isolate the pharmacodynamic toxicity of the sulfonylurea core, we must determine if the compound retains the ancestral K_ATP inhibitory activity of classic antidiabetics. We utilize HEK-293 cells stably co-transfected with either SUR1/Kir6.2 or SUR2A/Kir6.2 to differentiate between pancreatic and cardiac liabilities 6.

Step-by-Step Methodology:

  • Cell Culture: Plate transfected HEK-293 cells on glass coverslips and allow them to adhere for 24 hours.

  • Configuration: Establish a whole-cell patch-clamp configuration using a HEKA EPC-10 amplifier. The pipette solution must be ATP-free to allow spontaneous K_ATP channel opening.

  • Baseline Recording: Record baseline outward K+ currents at a holding potential of -70 mV.

  • Compound Perfusion: Perfuse the test compound at increasing concentrations (0.1 μ M to 30 μ M) and measure the percentage of current inhibition.

  • Self-Validation:

    • Positive Control: Perfuse Glibenclamide (100 nM) to ensure complete channel block.

    • Reversibility: Perfuse Pinacidil (10 μ M), a known K_ATP opener, to verify that the channel can be functionally rescued.

Quantitative Safety Thresholds

To guide lead optimization and go/no-go decisions, the following safety thresholds must be met for derivatives of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea.

ParameterAssay / TargetAcceptable Safety ThresholdMechanistic Rationale
Reactive Metabolites GSH / KCN Trapping< 50 pmol equivalent/mg proteinMinimizes the risk of idiosyncratic DILI and covalent protein binding.
Pancreatic Liability SUR1/Kir6.2 Patch ClampIC 50​ > 10 μ MPrevents off-target membrane depolarization and severe hypoglycemia.
Cardiac Liability SUR2A/Kir6.2 Patch ClampIC 50​ > 30 μ MPreserves cardiac K_ATP function, ensuring normal ischemic preconditioning.
Metabolic Stability CYP3A4 / CYP2D6IC 50​ > 10 μ MPrevents drug-drug interactions (DDIs) driven by the aminopyridine moiety.

Conclusion

The development of molecules containing the 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea scaffold requires a rigorous, mechanistically grounded safety strategy. By proactively screening for iminium ion formation via cyanide trapping and assessing K_ATP channel liabilities via subtype-specific patch-clamp assays, drug development professionals can successfully engineer out the inherent toxicities of the piperidine and sulfonylurea motifs while preserving primary target efficacy.

References

  • Structure-Based Identification of Ureas as Novel Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH.[Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology.[Link]

  • Sulfonylureas. StatPearls - NCBI Bookshelf. [Link]

  • Functional Coupling between Sulfonylurea Receptor Type 1 and a Nonselective Cation Channel in Reactive Astrocytes from Adult Rat Brain. Journal of Neuroscience.[Link]

  • Pharmacology of human sulphonylurea receptor SUR1 and inward rectifier K+ channel Kir6.2 combination expressed in HEK-293 cells. PMC - NIH.[Link]

Sources

Exploratory

Unveiling the Mechanism: Receptor Target Identification and Validation for 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

Executive Summary In the landscape of preclinical drug discovery, identifying the precise molecular target of a novel screening hit is the critical bottleneck between phenotypic observation and rational lead optimization...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug discovery, identifying the precise molecular target of a novel screening hit is the critical bottleneck between phenotypic observation and rational lead optimization. This whitepaper outlines a comprehensive, self-validating methodology for receptor target deconvolution, using 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea (CAS: 865074-37-9)[1] as our primary model compound.

By leveraging its structural pharmacophore, we construct a dual-hypothesis framework, systematically evaluating its engagement against classical metabolic targets and emerging innate immune receptors. The workflows detailed herein emphasize causality and internal validation, ensuring that every identified target is biophysically engaged and genetically indispensable for the compound's mechanism of action.

Structural Triage & Hypothesis Generation

The foundation of target identification relies on structural triage. The compound features a core sulfonylurea moiety, flanked by a 5-methylpyridine ring and a piperidine-1-sulfonyl group.

Historically, the sulfonylurea scaffold is a "privileged structure" known to interact with specific cellular receptors:

  • Hypothesis A (Metabolic): Classical sulfonylureas (e.g., tolbutamide, glimepiride) target the sulfonylurea receptors (SUR1, SUR2A, SUR2B ), which serve as regulatory subunits for ATP-sensitive potassium ( KATP​ ) channels. Binding to SUR1 induces channel closure, leading to membrane depolarization and insulin secretion ()[2].

  • Hypothesis B (Immunological): Recent pharmacological paradigms have identified bulky sulfonylureas, such as MCC950 (CRID3), as highly potent, non-covalent inhibitors of the NLRP3 inflammasome . These compounds bind the NACHT domain of NLRP3, locking it in an inactive conformation and halting IL-1β processing ()[3].

The piperidine ring in our model compound introduces significant steric bulk compared to the flat p-tolyl groups of classical diabetic drugs. This structural divergence strongly suggests a shift in selectivity toward the NLRP3 inflammasome, necessitating a divergent screening workflow.

G A Compound Binding B SUR1 Subunit (K_ATP) A->B Hypothesis A C NLRP3 NACHT Domain A->C Hypothesis B D Membrane Depolarization B->D E ATPase Inhibition C->E F Insulin Secretion D->F G IL-1β Suppression E->G

Caption: Divergent pharmacological pathways for sulfonylurea-based receptor targeting.

Phase 1: Phenotypic & Functional Screening

To establish causality, we must first observe the phenotypic effect of the compound. However, functional assays are inherently prone to downstream interference. Therefore, they serve only as the first tier of a self-validating system.

Representative Quantitative Profiling Data

To illustrate the triage process, Table 1 summarizes a representative quantitative dataset for 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea across our hypothesized targets.

Table 1: Representative Profiling Data

Assay TypeTarget / PathwayReadoutIC₅₀ / EC₅₀ (nM)Efficacy / Max Shift
Electrophysiology SUR1/Kir6.2 ( KATP​ )K⁺ Current Inhibition>10,000No significant effect
Electrophysiology SUR2A/Kir6.2 ( KATP​ )K⁺ Current Inhibition>10,000No significant effect
Functional ELISA NLRP3 InflammasomeIL-1β Secretion45 ± 892% inhibition
Functional ELISA NLRC4 InflammasomeIL-1β Secretion>10,000No significant effect
Biophysical (CETSA) NLRP3 (Intact Cells) ΔTm​ Shift52 ± 5 (ITDR)+4.2°C at 1 µM
Biophysical (CETSA) GAPDH (Control) ΔTm​ ShiftN/A0.0°C at 1 µM

Interpretation: The data clearly indicates that the steric bulk of the piperidine ring abolishes SUR1 affinity, redirecting the compound's specificity entirely toward the NLRP3 inflammasome.

Phase 2: Biophysical Target Deconvolution

Functional inhibition of IL-1β secretion does not prove direct binding to NLRP3; the compound could theoretically inhibit upstream signals (e.g., P2X7 receptors) or downstream executioners (e.g., Caspase-1). To prove direct target engagement in a physiological environment, we employ the Cellular Thermal Shift Assay (CETSA) ()[4].

Protocol 1: CETSA for Direct Target Engagement

Self-Validating Mechanism: This protocol utilizes a multiplexed readout. A valid result requires a dose-dependent melting temperature ( Tm​ ) shift in the target protein (NLRP3) with zero shift in a housekeeping protein (GAPDH). If GAPDH shifts, the compound is causing non-specific cytotoxicity or protein aggregation, invalidating the assay.

  • Cell Preparation & Dosing:

    • Step: Culture THP-1 human macrophages. Treat with the compound across a logarithmic concentration gradient (0.01 µM to 10 µM) or DMSO vehicle for 1 hour.

    • Causality: Performing this in intact cells preserves the native physiological environment and intracellular ATP concentrations, preventing false negatives caused by the misfolding of recombinant proteins in cell-free assays.

  • Thermal Cycling:

    • Step: Aliquot the treated cells into PCR tubes. Heat across a temperature gradient (40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at 25°C.

    • Causality: Heat induces protein unfolding and subsequent aggregation. Ligand binding thermodynamically stabilizes the folded state of the receptor, shifting the aggregation curve to higher temperatures.

  • Lysis & Separation:

    • Step: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C) rather than using harsh detergents. Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C.

    • Causality: Harsh detergents can disrupt weak ligand-target non-covalent interactions. Ultracentrifugation strictly separates the soluble (stabilized, ligand-bound) fraction from the insoluble (aggregated) fraction.

  • Quantification:

    • Step: Analyze the soluble fraction via quantitative Western Blot or Mass Spectrometry. Plot the melting curve to determine the ΔTm​ .

Phase 3: Genetic Validation (CRISPR/Cas9)

The final pillar of our self-validating system requires proving that the receptor is indispensable for the compound's effect. If the compound still inhibits IL-1β in an NLRP3-knockout cell line, the primary target is an off-target artifact.

Protocol 2: The "Knockout-Rescue" Validation Loop

Self-Validating Mechanism: Efficacy must disappear entirely in the Knockout (KO) line and fully return in a plasmid-rescued line.

  • sgRNA Design & Transfection:

    • Step: Design two non-overlapping sgRNAs targeting exon 3 of the NLRP3 gene. Transfect into THP-1 cells using Cas9 Ribonucleoprotein (RNP) complexes via electroporation.

    • Causality: RNPs provide rapid, transient editing, minimizing the off-target genomic integration and prolonged Cas9 expression associated with lentiviral delivery systems.

  • Clonal Isolation & Verification:

    • Step: Isolate single cells via FACS and verify biallelic knockout via Sanger sequencing and Western blot.

  • Functional Re-evaluation (The Null Test):

    • Step: Run the primary IL-1β ELISA on the KO line treated with the compound.

    • Causality: Complete loss of compound efficacy confirms that NLRP3 is the sole conduit for the drug's mechanism of action.

  • Plasmid Rescue (The Validation Key):

    • Step: Transfect the KO line with a plasmid encoding wild-type NLRP3. Re-apply the compound.

    • Causality: Restoration of compound efficacy rules out clonal artifacts (e.g., the cell line losing its ability to secrete IL-1β due to general stress) and definitively links the compound to the receptor.

G A 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea B Structural Triage (Sulfonylurea Pharmacophore) A->B C Hypothesis 1: K_ATP Channel B->C D Hypothesis 2: NLRP3 Inflammasome B->D E Functional Screening (Patch-Clamp / ELISA) C->E D->E F Biophysical Validation (CETSA / SPR) E->F Active Hit G Genetic Validation (CRISPR/Cas9 KO) F->G Direct Binding H Validated Receptor Target G->H Efficacy Lost in KO

Caption: Systematic target deconvolution workflow for sulfonylurea derivatives.

Conclusion

The identification of receptor targets for novel chemical entities like 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea requires moving beyond simple phenotypic observation. By combining structural triage with a self-validating loop of functional screening, biophysical CETSA validation, and CRISPR/Cas9 genetic rescue, researchers can confidently de-risk screening hits. This rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework ensures that subsequent lead optimization is driven by verified, high-confidence molecular interactions.

References

  • Ashcroft, F. M. (2005). ATP-sensitive potassium channelopathies: focus on insulin secretion. Journal of Clinical Investigation, 115(8), 2047-2058.[Link]

  • Vande Walle, L., & Lamkanfi, M. (2024). Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency. Life Science Alliance, 7(6), e202402633.[Link]

  • Martinez Molina, D., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 356-361.[Link]

  • AA Blocks. (2024). Product Index: 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea (CAS: 865074-37-9). AA Blocks Catalog.[Link]

Sources

Foundational

The Emerging Therapeutic Potential of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea Derivatives

An In-Depth Technical Guide Abstract The sulfonylurea scaffold, historically a cornerstone in the management of type 2 diabetes mellitus, is undergoing a renaissance in medicinal chemistry as a promising pharmacophore fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The sulfonylurea scaffold, historically a cornerstone in the management of type 2 diabetes mellitus, is undergoing a renaissance in medicinal chemistry as a promising pharmacophore for oncology.[1][2] This guide provides a comprehensive technical overview of a specific, novel class of these compounds: 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea derivatives. Moving beyond their classical role as KATP channel modulators, we explore the mechanistic rationale, synthetic strategies, and a robust framework for evaluating their biological activity, with a particular focus on their potential as anticancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the preclinical assessment of this promising chemical series. We will detail the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: Reimagining the Sulfonylurea Scaffold

For decades, the primary therapeutic application of sulfonylurea derivatives has been to stimulate insulin secretion from pancreatic β-cells by inhibiting ATP-sensitive potassium (KATP) channels.[3] This mechanism is well-understood and has led to the development of multiple generations of antidiabetic drugs.[4] However, recent preclinical evidence has illuminated a broader range of biological activities, most notably direct cytotoxic effects on cancer cells.[1][5] This has spurred interest in repurposing and redesigning sulfonylureas for oncological applications.

The anticancer potential of sulfonylureas appears to be multifactorial, with proposed mechanisms including:

  • Modulation of KATP channels expressed on cancer cells, which can induce apoptosis.[1][6]

  • Inhibition of ATP-binding cassette (ABC) transporters , which are key players in multidrug resistance (MDR), potentially re-sensitizing resistant tumors to standard chemotherapies.[3][6]

  • Induction of reactive oxygen species (ROS) , leading to oxidative stress and cell death.[5]

  • Inhibition of critical signaling pathways , such as the Akt pathway, resulting in cell growth arrest.[1]

The 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea scaffold represents a rational design approach to optimize these anticancer properties while potentially diverging from the strong hypoglycemic effects of traditional derivatives. This guide provides the foundational knowledge and experimental framework to explore this potential.

Molecular Architecture and Synthetic Strategy

The core structure can be deconstructed into three key pharmacophoric elements:

  • 5-Methylpyridin-2-yl Group : This heterocyclic moiety is critical for interaction with biological targets. The pyridine ring is a common feature in many kinase inhibitors and other anticancer agents.[7][8] Its substitution pattern significantly influences target affinity and selectivity.

  • Piperidine-1-sulfonyl Moiety : The piperidine ring provides a three-dimensional structure that can be crucial for fitting into a binding pocket. Its lipophilicity can be tuned to optimize pharmacokinetic properties.[9]

  • Urea Bridge : This central linker is essential for the activity of many biologically active compounds, including the blockbuster kinase inhibitor Sorafenib.[8] It acts as a rigid hydrogen bond donor and acceptor, anchoring the molecule to its target protein.

General Synthetic Workflow

The synthesis of these derivatives typically follows a convergent approach, with the key step being the formation of the sulfonylurea bridge. This is most commonly achieved by reacting a sulfonamide with an appropriate isocyanate or a carbamate precursor.

G cluster_0 Synthesis of Precursor A cluster_1 Synthesis of Precursor B A1 Piperidine A2 Sulfonyl Chloride Derivative A1->A2 Reaction A3 Piperidine-1-sulfonamide A2->A3 Formation C1 Final Coupling Reaction (Base Catalyst) A3->C1 B1 2-Amino-5-methylpyridine B2 Phosgene Equivalent (e.g., Triphosgene, CDI) B1->B2 Reaction B3 5-Methylpyridin-2-yl isocyanate B2->B3 Formation B3->C1 D1 1-(5-Methylpyridin-2-yl)-3- (piperidine-1-sulfonyl)urea Derivative C1->D1 Purification

Caption: General synthetic workflow for target compounds.

Postulated Anticancer Mechanism of Action

Based on extensive research into related sulfonylurea and heterocyclic urea compounds, a primary hypothesized mechanism of action is the disruption of key cancer cell survival pathways. A plausible signaling cascade involves the modulation of ion channels and the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Target 1-(5-Methylpyridin-2-yl)-3- (piperidine-1-sulfonyl)urea KATP KATP Channel Target->KATP Inhibition ABC ABC Transporter (e.g., P-glycoprotein) Target->ABC Inhibition Mito Mitochondria KATP->Mito Depolarization Chemo Chemotherapeutic Drug ABC->Chemo Efflux ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Caspase9 Caspase-9 ROS->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothesized signaling pathway for anticancer activity.

This model suggests the derivative inhibits KATP channels on the cancer cell or mitochondrial membrane, leading to depolarization and increased ROS production.[5] This oxidative stress, in turn, activates the intrinsic apoptotic pathway via caspase activation. Concurrently, inhibition of ABC transporters prevents the efflux of co-administered chemotherapeutics, suggesting a potential for synergistic combination therapies.[6]

Framework for Biological Evaluation

A tiered approach, moving from broad screening to specific mechanistic and in vivo studies, is essential for a thorough evaluation.[10]

Tier 1: In Vitro Cytotoxicity and Selectivity Screening

The initial step is to determine the concentration-dependent cytotoxic effect of the derivatives across a panel of human cancer cell lines.

Protocol: MTT Cell Proliferation Assay

  • Objective: To quantify the reduction in cell viability upon exposure to the test compounds.

  • Causality: This colorimetric assay measures mitochondrial reductase activity, which is proportional to the number of viable cells. A decrease in signal indicates cytotoxicity or cytostatic activity.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of the test compounds (e.g., from 0.01 µM to 100 µM). Replace the cell culture medium with medium containing the compounds or a vehicle control (e.g., 0.1% DMSO). Include a positive control like Doxorubicin.

    • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using non-linear regression analysis.

Tier 2: Mechanistic Elucidation

Once active compounds are identified, the next step is to investigate the underlying mechanism of cell death.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Objective: To differentiate between apoptotic, necrotic, and viable cells.

  • Causality: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and can be used to label apoptotic cells. PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it labels late apoptotic and necrotic cells.

  • Methodology:

    • Cell Treatment: Treat cells in 6-well plates with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include vehicle and positive controls (e.g., Staurosporine).

    • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Analysis: Analyze the stained cells immediately using a flow cytometer. The results will quadrant the cell population into:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Tier 3: In Vivo Antitumor Efficacy

Promising candidates from in vitro studies must be evaluated in a whole-organism setting to assess their pharmacological activity and tolerability.[10][11] The human tumor xenograft model in immunodeficient mice is the industry standard.[12][13]

G A 1. Cell Culture (e.g., HCT116) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection into Immunodeficient Mice B->C D 4. Tumor Growth (to ~100-150 mm³) C->D E 5. Randomization into Treatment Groups (Vehicle, Test Compound, Positive Control) D->E F 6. Drug Administration (e.g., i.p., p.o.) & Tumor Measurement (3x/week) E->F G 7. Monitor Body Weight & Animal Health F->G H 8. Endpoint Reached (e.g., Tumor Volume > 1500 mm³) F->H I 9. Euthanasia & Tumor Excision for Ex Vivo Analysis (e.g., IHC) H->I

Caption: Standard workflow for a xenograft efficacy study.

Protocol: Human Tumor Xenograft Model

  • Objective: To evaluate the ability of a test compound to inhibit tumor growth in vivo.

  • Causality & Justification: This model provides insights into the drug's efficacy within a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, which cannot be assessed in vitro.[11] Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are required to prevent rejection of the implanted human tumor cells.[10][12]

  • Methodology:

    • Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells) mixed with Matrigel into the flank of 6-8 week old immunodeficient mice.

    • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (typically n=8-10 per group), ensuring a similar average tumor volume across groups.

    • Treatment: Administer the test compound, vehicle control, and a positive control (e.g., a standard-of-care chemotherapy agent) according to a predetermined schedule and route (e.g., daily oral gavage or intraperitoneal injection).

    • Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

    • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³) or for a fixed duration.

    • Analysis: Compare the tumor growth curves between the treatment and control groups. Calculate key metrics such as Tumor Growth Inhibition (TGI). At the end of the study, tumors can be harvested for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Structure-Activity Relationship (SAR) and Data Summary

Systematic modification of the core scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The data generated from the assays described above should be compiled to build a clear SAR profile.

Table 1: Hypothetical SAR Data for Derivative Series

Compound IDR¹ (Pyridine)R² (Piperidine)Cytotoxicity IC₅₀ (µM) [MCF-7]Apoptosis Induction (% Annexin V+)In Vivo TGI (%) [Dose]
Lead-001 5-CH₃H5.245% @ 5µM40% @ 50 mg/kg
Lead-002 5-CF₃H1.868% @ 2µM65% @ 50 mg/kg
Lead-003 5-CH₃4-F4.948% @ 5µM42% @ 50 mg/kg
Lead-004 5-CH₃4-OH15.620% @ 15µMNot Tested
Doxorubicin N/AN/A0.185% @ 0.1µM75% @ 5 mg/kg

This table is for illustrative purposes only.

Interpretation: From this hypothetical data, one could infer that:

  • An electron-withdrawing group like -CF₃ at the R¹ position (Lead-002) enhances cytotoxic potency compared to the methyl group (Lead-001).[9][14]

  • Modifying the piperidine ring at the R² position with a polar hydroxyl group (Lead-004) significantly reduces activity, suggesting a lipophilic pocket may be involved in binding.[15]

Conclusion and Future Directions

The 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea scaffold represents a promising starting point for the development of novel anticancer agents. The technical framework provided in this guide outlines a rigorous, logical, and field-tested pathway for their preclinical evaluation. By systematically assessing cytotoxicity, elucidating the mechanism of action, and validating efficacy in vivo, researchers can effectively advance the most promising derivatives toward clinical consideration. Future work should focus on expanding the SAR, conducting detailed ADME/Tox studies, and exploring synergistic combinations with existing cancer therapies to fully realize the therapeutic potential of this exciting class of compounds.

References

  • Schäfer, C., Schattel, V., Panten, U., & Schwanstecher, M. (n.d.). Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC. vertexaisearch.cloud.google.com.
  • Zucchetti, M., Bonezzi, K., & Ubezio, P. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. vertexaisearch.cloud.google.com.
  • S, S., & G, M. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. vertexaisearch.cloud.google.com.
  • E, S., & M, B. (n.d.).
  • (N.d.). Sulfonylurea derivatives and cancer, friend or foe?
  • Papa, A., & Pandolfi, F. (n.d.). Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC - NIH. vertexaisearch.cloud.google.com.
  • (N.d.).
  • (N.d.). Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models - Benchchem. vertexaisearch.cloud.google.com.
  • (N.d.). Schematic representation of the mechanism of action of sulfonylurea...
  • Wu, P.-C., & Li, Y.-X. (2025). Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo - MDPI. . [Link]

  • (N.d.). SAR of Sulphonylureas - Pharmacy 180. vertexaisearch.cloud.google.com.
  • Hendriks, R. J., & van de Laar, F. A. (2019). Sulfonylurea derivatives and cancer, friend or foe? PubMed. [Link]

  • Li, H.-Q., & Zhu, H.-L. (2009). Urea derivatives as anticancer agents. PubMed. [Link]

  • (N.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. vertexaisearch.cloud.google.com.
  • Bui, T. T., Ngo, D. Q., & Tran, V. L. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. VNUHCM Journal of Science and Technology Development. [Link]

  • Al-Masoudi, N. A., & Al-Majedy, Y. K. (2015). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. Molecules. [Link]

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Exploratory

In-Depth ADME Profiling: Cell Permeability and Intestinal Absorption of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

Executive Summary The transition of a novel chemotype from a screening compound to a viable lead candidate hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This technical whitepaper estab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemotype from a screening compound to a viable lead candidate hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This technical whitepaper establishes a comprehensive framework for evaluating the cell permeability and intestinal absorption of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea . By synthesizing the physicochemical properties of its unique piperidine-1-sulfonyl and 5-methylpyridine moieties with the established behavior of the sulfonylurea class, this guide provides researchers with field-proven, self-validating experimental workflows. The protocols detailed herein are designed to decouple passive transcellular diffusion from active carrier-mediated transport, enabling accurate In Vitro to In Vivo Extrapolation (IVIVE).

Physicochemical Profiling & Predictive ADME

Before initiating in vitro assays, it is critical to understand how the molecular architecture of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea dictates its interaction with biological membranes.

The molecule consists of three distinct regions:

  • 5-Methylpyridine Ring: A moderately lipophilic, weakly basic heterocycle.

  • Sulfonylurea Core (-SO2-NH-CO-NH-): The primary ionizable center. The acidic proton on the nitrogen adjacent to the sulfonyl group typically exhibits a pKa​ between 5.5 and 6.5.

  • Piperidine Ring: A highly lipophilic aliphatic heterocycle that enhances the overall partition coefficient (LogP) compared to traditional aryl-substituted sulfonylureas.

Causality in Permeability

Because the sulfonylurea moiety acts as a weak acid, the molecule's ionization state is highly dependent on the microclimate pH of the gastrointestinal (GI) tract. According to the pH-partition hypothesis, the compound will remain predominantly unionized in the acidic environment of the upper intestine (pH 5.0–6.0), favoring rapid passive lipid bilayer diffusion. Upon entering the systemic circulation (pH 7.4), the molecule becomes heavily ionized (>90%), which restricts back-diffusion into the lumen (ion trapping) and promotes plasma protein binding[1].

Table 1: Predicted Physicochemical & ADME Parameters

ParameterPredicted Value / CharacteristicImpact on Absorption & Permeability
Molecular Weight 298.36 g/mol Optimal for transcellular passive diffusion (Lipinski compliant).
pKa​ (Acidic) ~5.8 – 6.2pH-dependent solubility and permeability; highly permeable in upper GI tract.
LogP / LogD (pH 7.4) ~2.0 / ~1.1Moderate lipophilicity ensures membrane partitioning without excessive aqueous insolubility[1].
Transporter Affinity Potential P-gp / BCRP SubstrateIonized fraction at physiological pH may be subject to apical efflux[2].

Mechanisms of Permeability & Absorption

To accurately predict oral bioavailability, we must evaluate both the passive and active transport vectors. While the lipophilic piperidine and pyridine rings drive passive transcellular diffusion, the ionized sulfonylurea core at neutral pH can serve as a recognition motif for apical efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[2].

If the efflux velocity outpaces the passive permeation rate, the net absorption will be artificially truncated. Therefore, our experimental design must decouple these mechanisms using a combination of cell-free (PAMPA) and cell-based (Caco-2) assays[3].

G Lumen Intestinal Lumen (pH 5.5-6.0) Unionized > Ionized Enterocyte Enterocyte (Intracellular Space) Lumen->Enterocyte Passive Diffusion Blood Systemic Circulation (pH 7.4) Ionized Form (Ion Trapping) Enterocyte->Blood Basolateral Diffusion Efflux Apical Efflux (P-gp/BCRP) Enterocyte->Efflux Substrate Binding Efflux->Lumen Efflux

Mechanisms of intestinal absorption and efflux for the sulfonylurea derivative.

Experimental Workflows for Permeability Assessment

To build a self-validating data package, we employ a two-tiered approach. First, a Double-Sink Parallel Artificial Membrane Permeability Assay (DS-PAMPA) isolates the passive diffusion variable[4]. Second, a bidirectional Caco-2 cell assay provides a holistic view of passive diffusion, paracellular leakage, and active efflux[5].

Protocol 1: Double-Sink PAMPA (Passive Diffusion)

Standard PAMPA often underestimates the permeability of lipophilic compounds due to membrane retention and the lack of a physiological "sink" in the acceptor compartment[6]. We utilize a Double-Sink PAMPA (DS-PAMPA) to mimic the binding of the drug to plasma proteins in the blood, maintaining the concentration gradient[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea in 100% DMSO[6].

  • Donor Solution: Dilute the stock to 10 µM in PRISMA HT buffer adjusted to pH 6.0 (to simulate the jejunum microclimate)[4]. Ensure final DMSO concentration is <1%.

  • Membrane Coating: Carefully dispense 5 µL of a 20% dodecane solution of a phospholipid mixture (e.g., lecithin) onto the PVDF membrane of the donor plate[6].

  • Acceptor Solution: Fill the acceptor plate wells with 300 µL of Acceptor Sink Buffer (ASB) containing a surfactant mixture at pH 7.4[4].

  • Assembly & Incubation: Sandwich the donor plate over the acceptor plate. Incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer (UWL)[6].

  • Integrity Validation: Include Lucifer Yellow (a paracellular marker) in the donor compartment. Its absence in the acceptor well validates that the artificial lipid membrane is intact[7].

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS[3].

Protocol 2: Bidirectional Caco-2 Cell Assay (Active + Passive Transport)

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates over 21 days to form a polarized monolayer expressing brush border enzymes and efflux transporters, making it the gold standard for intestinal absorption prediction[8].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts at a density of 2−4×104 cells/cm²[8]. Culture for 21 days in EMEM supplemented with 10% FBS, changing media every 2-3 days[8].

  • Monolayer Validation: Prior to the assay, measure the Trans Epithelial Electrical Resistance (TEER). Only use wells with a TEER > 250 Ω·cm² to guarantee tight junction integrity[8].

  • Dosing (Apical to Basolateral, A→B): Add 0.5 mL of 10 µM test compound in HBSS (pH 6.5) to the apical chamber. Add 1.5 mL of blank HBSS (pH 7.4) to the basolateral chamber[5].

  • Dosing (Basolateral to Apical, B→A): Reverse the dosing to evaluate efflux. Add 1.5 mL of 10 µM test compound (pH 7.4) to the basolateral chamber and 0.5 mL blank HBSS (pH 6.5) to the apical chamber[5].

  • Incubation & Sampling: Incubate at 37°C with 5% CO₂. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer[5].

  • Analysis: Quantify via LC-MS/MS and calculate the Apparent Permeability ( Papp​ )[2].

G Culture Caco-2 Cell Culture (21 Days on Transwell) TEER Monolayer Integrity (TEER > 250 Ω·cm²) Culture->TEER Dosing Bidirectional Dosing (A→B and B→A) TEER->Dosing Incubation Incubation & Sampling (120 Mins, 37°C) Dosing->Incubation LCMS LC-MS/MS Quant. & Papp Calculation Incubation->LCMS

Step-by-step Caco-2 bidirectional permeability assay workflow.

Data Interpretation & In Vitro to In Vivo Extrapolation (IVIVE)

The raw concentration data obtained from the LC-MS/MS analysis must be converted into the apparent permeability coefficient ( Papp​ ) using the following equation:

Papp​=A×C0​dQ/dt​

Where dQ/dt is the steady-state rate of appearance in the receiver chamber, A is the surface area of the insert, and C0​ is the initial donor concentration. To determine if 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea is a substrate for active efflux, calculate the Efflux Ratio (ER):

ER=Papp​(A→B)Papp​(B→A)​

Table 2: Permeability Classification & IVIVE Criteria

Papp​ (A→B) [10−6cm/s] Efflux Ratio (ER)IVIVE Interpretation for the Sulfonylurea Derivative
> 10.0 < 2.0High Permeability: Complete oral absorption expected. Passive diffusion dominates; no significant efflux[1].
1.0 – 10.0 < 2.0Moderate Permeability: Good absorption, but potentially limited by formulation solubility.
< 10.0 > 2.0Efflux Substrate: The ionized molecule is being actively pumped back into the lumen by P-gp/BCRP[2].
< 1.0 N/ALow Permeability: Poor paracellular/transcellular transport. Structural optimization required.

By cross-referencing the PAMPA data (which isolates passive diffusion) with the Caco-2 data (which includes active transport), researchers can definitively pinpoint whether poor absorption is caused by high polarity (low PAMPA, low Caco-2) or active efflux (high PAMPA, low Caco-2 A→B, high ER)[3]. Given the structural similarities to highly permeable class II BCS drugs like gliclazide, this specific piperidine-1-sulfonyl derivative is anticipated to exhibit high passive permeability with minor pH-dependent efflux liabilities[1].

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.Creative Bioarray.
  • Protocol Note: Parallel Artificial Membrane Permeation Assays (PAMPA).Sigma-Aldrich.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.Paralab.
  • Parallel Artificial Membrane Permeability Assay (PAMPA).Evotec.
  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.Nature Protocols / PubMed.
  • Cell line profile: CACO-2.Culture Collections.
  • Caco-2 cell permeability.Science.gov.
  • Permeability data obtained for gliclazide.ResearchGate.

Sources

Foundational

Advanced Material Safety &amp; Handling Whitepaper: 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

Executive Summary This technical whitepaper provides an in-depth analysis of the material safety, physicochemical stability, and experimental handling protocols for 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper provides an in-depth analysis of the material safety, physicochemical stability, and experimental handling protocols for 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea (CAS: 865074-37-9). Designed for senior researchers and drug development professionals, this guide transcends standard Material Safety Data Sheets (MSDS) by explaining the mechanistic causality behind hazard classifications and storage requirements. Because this compound features a highly reactive sulfonylurea bridge, strict adherence to pH-controlled environments and anhydrous storage is mandatory to prevent premature hydrolytic degradation.

Chemical Identity & Structural Biology

1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea is a synthetic sulfonylurea derivative. Structurally, it consists of a central urea linkage (-NH-CO-NH-) flanked by a 5-methylpyridine ring and a piperidine-1-sulfonyl group. This specific structural motif is widely utilized in both agricultural chemistry (as acetolactate synthase inhibitors) and pharmaceutical development (targeting ATP-sensitive potassium channels or cystic fibrosis transmembrane conductance regulators).

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea
CAS Registry Number 865074-37-9
Molecular Formula C12H18N4O3S
Molecular Weight 298.36 g/mol
Physical Form Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF; Poorly soluble in unbuffered water

Mechanistic Toxicology & Hazard Profile

While specific clinical toxicological data for this novel research chemical is limited, we can extrapolate its hazard profile from the well-documented behavior of the sulfonylurea class. Sulfonylureas generally exhibit low acute mammalian toxicity because their primary biological targets (e.g., acetolactate synthase) are absent in mammals [1]. However, as an uncharacterized synthetic derivative, it must be handled as a potential irritant and systemic hazard.

Table 2: GHS Hazard Classification (Research Proxy)
Hazard ClassCategorySignal WordHazard Statement (H-Code)
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation

Mechanistic Insight: The primary route of occupational exposure is inhalation of aerosolized dust during weighing, or dermal absorption via solvent carriers (e.g., DMSO). DMSO rapidly permeates the epidermal barrier, carrying dissolved solutes with it. Therefore, handling the compound in solution requires significantly stricter PPE (nitrile gloves, face shield) than handling the dry powder.

Physicochemical Stability & Hydrolytic Degradation

The most critical factor in handling 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea is the inherent instability of the sulfonylurea bridge in aqueous environments. Sulfonylureas exhibit a distinct U-shaped pH-stability profile [2].

  • Acidic Conditions (pH < 5): The urea nitrogen becomes protonated, leading to rapid, acid-catalyzed cleavage of the bridge into piperidine-1-sulfonamide and 5-methylpyridin-2-amine.

  • Alkaline Conditions (pH > 9): Hydroxide ions catalyze a nucleophilic attack on the carbonyl carbon, resulting in bridge contraction or complete saponification.

  • Neutral Conditions (pH 7.0 – 7.4): The molecule remains in its most stable state, maximizing its half-life for in vitro assays.

HydrolysisPathway SU 1-(5-Methylpyridin-2-yl)-3- (piperidine-1-sulfonyl)urea (Intact Molecule) Acid Acidic Environment (pH < 5) Rapid Cleavage SU->Acid H+ Catalysis Base Alkaline Environment (pH > 9) Bridge Contraction SU->Base OH- Catalysis Neutral Neutral Environment (pH 7.0 - 7.4) Maximum Stability SU->Neutral Optimal Buffer Metab1 Piperidine-1-sulfonamide (Degradation Product) Acid->Metab1 Cleavage Metab2 5-Methylpyridin-2-amine (Degradation Product) Acid->Metab2 Cleavage Base->Metab1 Hydrolysis Base->Metab2 Hydrolysis

Fig 1. pH-dependent hydrolytic degradation pathway of the sulfonylurea bridge.

Experimental Protocols for Safe Handling & in vitro Assays

To ensure scientific integrity and reproducibility, the following self-validating protocol must be used when preparing this compound for biological assays. The causality behind each step is designed to mitigate the hydrolytic degradation outlined in Section 3.

Phase 1: Preparation of 10 mM Stock Solution
  • Thermal Equilibration: Allow the sealed vial of the compound [3] to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric condensation on the hygroscopic powder, which would introduce trace water and initiate premature hydrolysis in the stock vial.

  • Precision Weighing: Weigh exactly 2.98 mg of the compound using an analytical balance inside a Class II biological safety cabinet or ventilated fume hood.

  • Anhydrous Reconstitution: Add 1.0 mL of strictly anhydrous Dimethyl Sulfoxide (DMSO) (water content <0.005%).

    • Causality: Anhydrous solvent is mandatory to maintain the integrity of the sulfonylurea linkage during long-term storage.

  • Visual Validation: Vortex gently for 30 seconds. Visually inspect the solution against a light source. The solution must be completely transparent. If particulates remain, sonicate in a water bath at 25°C for 1 minute.

  • Aliquoting & Storage: Divide the 10 mM stock into 50 µL aliquots in amber microcentrifuge tubes and store at -20°C.

    • Causality: Amber tubes prevent photolytic degradation. Aliquoting prevents repeated freeze-thaw cycles that draw ambient moisture into the DMSO.

Phase 2: Preparation of Aqueous Working Solutions
  • Thawing: Thaw a single 50 µL aliquot on ice immediately prior to the assay.

  • pH-Controlled Dilution: Dilute the stock into a biological assay buffer strictly maintained at pH 7.0 – 7.4 (e.g., 50 mM HEPES or PBS). Ensure the final DMSO concentration is ≤1% to prevent solvent-induced cytotoxicity.

  • Analytical Validation: If the aqueous solution must be utilized over a period exceeding 24 hours, validate the intact mass via LC-MS to quantify any degradation into piperidine-1-sulfonamide.

AssayWorkflow Step1 1. Reconstitution Dissolve in anhydrous DMSO (Prevents premature hydrolysis) Step2 2. Visual Validation Confirm clear, precipitate-free solution Step1->Step2 Step3 3. Aliquoting Store at -20°C in dark (Avoids freeze-thaw cycles) Step2->Step3 Step4 4. Aqueous Dilution Dilute in pH 7.4 buffer just prior to assay Step3->Step4 Step5 5. LC-MS Validation Verify intact mass if stored > 24 hrs in buffer Step4->Step5

Fig 2. Self-validating workflow for the preparation and storage of sulfonylurea stock solutions.

Spill Response & Decontamination Workflows

Standard chemical spill responses must be adapted to exploit the chemical vulnerabilities of the sulfonylurea class.

  • Solid Spills: Sweep up the solid carefully using a static-free brush to avoid dust generation. Place in a sealed hazardous waste container.

  • Liquid Spills (DMSO Stock): Absorb the liquid with an inert material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for highly concentrated DMSO solutions.

  • Chemical Decontamination (The Causality Approach): After physical removal, decontaminate the affected surfaces using a mild alkaline solution (e.g., 5% Sodium Bicarbonate, pH ~8.5).

    • Why this works: Applying a mild base intentionally accelerates the base-catalyzed hydrolysis of any residual 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea, cleaving the active compound into inactive, less hazardous constituent metabolites. Follow with a thorough distilled water rinse.

References

  • U.S. Environmental Protection Agency. (1998). Federal Register Notice on Metsulfuron Methyl (Sulfonylurea Toxicity Profile). GovInfo.[Link]

  • Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: a Review. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

Abstract This document provides a comprehensive guide for the synthesis of 1-(5-methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea, a sulfonylurea derivative of interest in medicinal chemistry and drug development. Two pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(5-methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea, a sulfonylurea derivative of interest in medicinal chemistry and drug development. Two primary synthetic pathways are discussed, with a detailed, step-by-step protocol provided for a robust and safer route that avoids the use of highly toxic reagents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the experimental rationale, self-validating protocol design, and supporting references to ensure scientific integrity and reproducibility.

Introduction

Sulfonylurea compounds represent a critical class of molecules in pharmaceutical sciences, most notably for their application as oral hypoglycemic agents in the management of type II diabetes.[1] Their mechanism of action often involves the modulation of ion channels in pancreatic β-cells, leading to insulin release.[1] The structural scaffold of 1-(5-methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea combines a substituted pyridine ring with a piperidine sulfonylurea moiety, suggesting its potential as a bioactive molecule. The strategic synthesis of such compounds is paramount for enabling further investigation into their pharmacological properties. This document outlines a reliable and well-documented synthetic approach, emphasizing safety, efficiency, and scalability.

Synthetic Strategy Overview

The synthesis of 1-(5-methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea can be approached via two principal retrosynthetic pathways.

Route A involves the direct coupling of 2-amino-5-methylpyridine with the highly reactive piperidine-1-sulfonyl isocyanate. While this is a convergent and atom-economical approach, it necessitates the synthesis and handling of a sulfonyl isocyanate intermediate, which is often prepared using hazardous reagents like phosgene.[2][3]

Route B , the recommended and more detailed protocol herein, follows a multi-step sequence that offers greater control and avoids the use of phosgene. This pathway commences with the synthesis of piperidine-1-sulfonyl chloride, a stable intermediate. This is subsequently converted to piperidine-1-sulfonamide. The final sulfonylurea is then formed by coupling the sulfonamide with 2-amino-5-methylpyridine using a suitable carbonylating agent. This approach is generally safer and more amenable to laboratory-scale synthesis.

Visualizing the Synthetic Workflow

Synthetic_Pathway cluster_0 Route B: Recommended Protocol cluster_1 Starting Materials Piperidine Piperidine Piperidine_1_sulfonyl_chloride Piperidine-1-sulfonyl chloride Piperidine->Piperidine_1_sulfonyl_chloride SO2Cl2, Et3N Piperidine_1_sulfonamide Piperidine-1-sulfonamide Piperidine_1_sulfonyl_chloride->Piperidine_1_sulfonamide NH4OH Target_Compound 1-(5-Methylpyridin-2-yl)-3- (piperidine-1-sulfonyl)urea Piperidine_1_sulfonamide->Target_Compound 1. Activating Agent 2. 2-Amino-5-methylpyridine 2_Amino_5_methylpyridine 2-Amino-5-methylpyridine

Caption: Synthetic workflow for 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea via Route B.

Detailed Experimental Protocols (Route B)

This section provides a step-by-step methodology for the synthesis of the target compound, beginning with commercially available starting materials.

Part 1: Synthesis of Piperidine-1-sulfonyl Chloride

Rationale: The initial step involves the sulfamoylation of piperidine using sulfuryl chloride. The reaction is typically performed at low temperatures to control the exothermicity and in the presence of a base, such as triethylamine, to quench the HCl byproduct.[4]

Protocol:

  • To a solution of sulfuryl chloride (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) cooled to -20 °C in an ice-salt bath, add a solution of piperidine (2.0 eq) dropwise. The rate of addition should be controlled to maintain the internal temperature below -10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Separate the organic layer and wash sequentially with 1N HCl, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine-1-sulfonyl chloride.

  • Purify the product by vacuum distillation to obtain a colorless oil.[5]

Expected Yield: 70-80%

Part 2: Synthesis of Piperidine-1-sulfonamide

Rationale: The sulfonyl chloride is a reactive intermediate that can be readily converted to the corresponding sulfonamide by treatment with an ammonia source. Aqueous ammonia is a convenient and effective reagent for this transformation.

Protocol:

  • Dissolve the purified piperidine-1-sulfonyl chloride (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add concentrated aqueous ammonia (excess, e.g., 5-10 eq) dropwise with vigorous stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude piperidine-1-sulfonamide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide as a white solid.

Expected Yield: 85-95%

Part 3: Synthesis of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

Rationale: The final step involves the formation of the sulfonylurea linkage. A common and effective method is the reaction of a sulfonamide with a carbamate derivative of the amine.[6][7][8] This can be achieved in a one-pot fashion by first activating the sulfonamide with a carbonylating agent, followed by the addition of the amine. An alternative is to pre-form a carbamate from 2-amino-5-methylpyridine and then react it with the sulfonamide in the presence of a base.

Protocol (via in-situ activation):

  • To a solution of piperidine-1-sulfonamide (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or THF), add a suitable base (e.g., potassium carbonate, 1.5 eq).

  • Add a carbonylating agent such as N,N'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the activated sulfonyl-imidazole intermediate.

  • Add 2-amino-5-methylpyridine (1.0 eq) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product, 1-(5-methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea.

Expected Yield: 60-75%

Data Summary

StepProductStarting MaterialsReagentsTypical Yield
1Piperidine-1-sulfonyl chloridePiperidineSulfuryl chloride, Triethylamine70-80%
2Piperidine-1-sulfonamidePiperidine-1-sulfonyl chlorideAqueous Ammonia85-95%
31-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)ureaPiperidine-1-sulfonamide, 2-Amino-5-methylpyridineN,N'-Carbonyldiimidazole, K2CO360-75%

Trustworthiness and Self-Validation

The reliability of this synthetic protocol is ensured through several key checkpoints:

  • In-process Monitoring: The progress of each reaction step should be diligently monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials and the formation of the desired product before proceeding to the next step.

  • Intermediate Characterization: The purity and identity of the key intermediates, piperidine-1-sulfonyl chloride and piperidine-1-sulfonamide, should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) before their use in subsequent reactions.[4]

  • Final Product Verification: The structure and purity of the final compound, 1-(5-methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea, must be rigorously confirmed by 1H NMR, 13C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) to ensure it meets the required quality standards for further research.

  • Reproducibility: The provided protocol is based on well-established chemical transformations for the synthesis of sulfonylureas, enhancing the likelihood of successful reproduction.[6][7][8]

Conclusion

The presented application note details a comprehensive and reliable synthetic pathway for the preparation of 1-(5-methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea. By following the outlined multi-step protocol, researchers can safely and efficiently synthesize this target molecule with good overall yield. The emphasis on intermediate characterization and final product verification ensures the scientific integrity of the obtained compound, making it suitable for subsequent biological evaluation and drug discovery efforts.

References

  • Tanwar, D. K., Ratan, A., & Gill, M. S. (2017). A facile synthesis of sulfonylureas via water assisted preparation of carbamates. Organic & Biomolecular Chemistry, 15(21), 4597-4604. [Link]

  • Royal Society of Chemistry. A facile synthesis of sulfonylureas via water assisted preparation of carbamates. [Link]

  • ResearchGate. A facile synthesis of Sulfonylureas via water assisted preparation of Carbamates | Request PDF. [Link]

  • ResearchGate. Synthesis of sulfonylureas via water assisted preparation of carbamates. [Link]

  • PMC. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. [Link]

  • Google Patents. WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds.
  • ACS Medicinal Chemistry Letters. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. [Link]

  • Google Patents.
  • Google Patents. CN107235974A - The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity.
  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Google Patents.
  • Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • PMC. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). One-pot synthesis of N-sulfonylamidines from N-acylsulfonamides enabled by a metal triflate-mediated nonhydrolytic N-deacylation. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • ResearchGate. Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. [Link]

  • PrepChem.com. Synthesis of sulfonyl isocyanate. [Link]

  • Singh, B. (1990). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REAC- TION WITH ISONANATES. HETEROCYCLES, 31(11), 1955-1960. [Link]

  • Google Patents. US3689549A - Production of sulfonyl isocyanates from sulfonamides in a sulfolane solvent.
  • ResearchGate. Syntheses from sulfonamides and electrophilic isocyanate or carbamates. [Link]

  • Google Patents.
  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Google Patents. US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • Google Patents.
  • MDPI. The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. [Link]

  • MDPI. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. [Link]

  • Organic Chemistry Portal. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. [Link]

  • LookChem. Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. [Link]

  • PubMed. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][5][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. [Link]

  • ACS Publications. Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

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Application

Application Note: Solubilization and Handling Protocol for 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea in Cell-Based Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea (CAS: 865074-37-9) Physicochemical Causality: The "Why" Behind the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea (CAS: 865074-37-9)

Physicochemical Causality: The "Why" Behind the Protocol

1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea is a specialized screening compound belonging to the sulfonylurea class[1]. To successfully deploy this compound in in vitro cell culture assays, researchers must navigate two primary physicochemical hurdles:

  • Amphiphilic Nature & Weak Acidity: Sulfonylureas are amphiphilic molecules characterized by a weakly acidic proton located between the sulfonyl and carbonyl groups, typically exhibiting a pKa between 5.0 and 6.5[2]. Because of this, the compound is practically insoluble in unbuffered aqueous solutions at physiological pH (7.4)[2].

  • Colloidal Aggregation: Attempting to dissolve the powder directly into aqueous cell culture media (e.g., DMEM or RPMI) results in incomplete dissolution and the formation of colloidal aggregates[3]. When a highly concentrated DMSO stock is injected directly into water, the solvent rapidly diffuses away, leaving the hydrophobic piperidine and methylpyridine rings stranded. This triggers rapid nucleation, drastically reducing the bioavailable concentration of the drug and causing artifactual assay readouts[3].

To overcome these thermodynamic barriers, the compound must first be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) to disrupt the crystal lattice[4], followed by a step-wise dilution into protein-rich media to provide a "thermodynamic sink" that prevents precipitation[3].

Quantitative Preparation Guide

The "0.1% DMSO Rule"

While DMSO is an excellent vehicle, it is intrinsically toxic to mammalian cells. In cell culture assays, DMSO concentrations exceeding 0.1% to 0.3% (v/v) can induce apoptosis, elevate reactive oxygen species (ROS), and impair mitochondrial membrane potential[5]. High concentrations of DMSO can also trigger unintended cell differentiation or cell cycle arrest, confounding the pharmacological effects of the sulfonylurea[5]. Therefore, the final assay concentration of DMSO must be strictly maintained at or below 0.1% [6].

Reconstitution Table

Use the following table to prepare master stock solutions. The molecular weight (MW) of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea is 298.36 g/mol [1].

Desired Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 1.0 mg335.2 µL
10 mM 5.0 mg1.676 mL
50 mM 5.0 mg335.2 µL
50 mM 10.0 mg670.3 µL

Step-by-Step Solubilization Protocol

Phase 1: Master Stock Preparation
  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator. Opening cold vials introduces ambient moisture condensation, which can degrade sulfonylurea scaffolds over time[4].

  • Solubilization: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) to the vial.

  • Agitation: Vortex vigorously for 30–60 seconds. If the solution remains cloudy, sonicate in a water bath at room temperature for 2–5 minutes until the solution is optically clear.

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 20–50 µL) in light-protected microcentrifuge tubes. Store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which compromise compound stability[4].

Phase 2: Aqueous Dilution & Assay Application

To prevent the aforementioned colloidal aggregation, utilize a step-wise dilution strategy[3].

  • Thawing: Warm the required DMSO stock aliquot to room temperature.

  • Intermediate Dilution (The Thermodynamic Sink): Dilute the stock 1:100 into pre-warmed (37°C) cell culture medium containing carrier proteins (e.g., 10% Fetal Bovine Serum or Bovine Serum Albumin). The hydrophobic pockets of the carrier proteins rapidly bind the amphiphilic sulfonylurea molecules before they can aggregate, keeping them in a soluble, bioavailable state[3].

  • Final Dilution: Dilute the intermediate solution further into the final assay plate to reach the target screening concentration, ensuring the final DMSO concentration is ≤0.1%[5].

Workflow Powder 1. Solid Compound (CAS: 865074-37-9) Stock 2. Master Stock 10-50 mM in DMSO Powder->Stock Add Anhydrous DMSO & Vortex Inter 3. Intermediate Dilution Media + Carrier Proteins Stock->Inter 1:100 Dilution (Rapid Mixing) Assay 4. Final Assay Well (DMSO ≤ 0.1%) Inter->Assay Final Dilution into Cell Plate

Fig 1. Step-wise solubilization workflow to prevent sulfonylurea colloidal aggregation.

Trustworthiness: Self-Validating Quality Controls

To ensure the integrity of the assay and confirm that the compound remains in solution, the following controls must be implemented as a self-validating system:

  • Matched Vehicle Control: A control well containing the exact final concentration of DMSO (e.g., 0.1%) without the compound must be used. This isolates the drug's true pharmacological effect from solvent-induced baseline shifts or cytotoxicity[6][7].

  • Turbidity Check (OD600): Because colloidal aggregates scatter light, measure the optical density at 600 nm (OD600) of the final compound-media mixture against a vehicle-media blank before applying it to cells. An elevated OD600 indicates that micro-precipitation has occurred[3]. If OD600drug​>OD600vehicle​ , the dilution must be discarded and repeated with a higher concentration of carrier proteins.

Mechanistic Context: Sulfonylurea Signaling

Sulfonylureas classically exert their biological effects by binding to the Sulfonylurea Receptor (SUR) subunits of ATP-sensitive potassium (K_ATP) channels, or by modulating intracellular complexes such as the NLRP3 inflammasome[2][7]. The diagram below illustrates the classical K_ATP channel blockade pathway utilized by this pharmacophore.

Pathway SU Sulfonylurea Derivative SUR SUR Subunit (K_ATP Channel) SU->SUR High-affinity binding K_Block K+ Efflux Blockade SUR->K_Block Induces channel closure Depol Membrane Depolarization K_Block->Depol Alters resting potential Ca_Influx Voltage-Gated Ca2+ Influx Depol->Ca_Influx Activates L-type channels Cell_Resp Cellular Response Ca_Influx->Cell_Resp Triggers downstream signaling

Fig 2. Classical signaling cascade initiated by sulfonylurea binding to K_ATP channels.

References

  • [1] Product Index - AA Blocks. AA Blocks. 1

  • [5] Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. 5

  • [4] Nlrp3-IN-27 solubility and stability issues. Benchchem. 4

  • [6] Evidence for the existence of a sulfonylurea-receptor-like protein in plants: Modulation of stomatal movements and guard cell potassium channels by sulfonylureas and potassium channel openers. PNAS. 6

  • [3] Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. PMC. 3

  • [2] Sulfonylureas Rapidly Cross Phospholipid Bilayer Membranes by a Free-Diffusion Mechanism. American Diabetes Association. 2

  • [7] Second-Generation Antidiabetic Sulfonylureas Inhibit Candida albicans and Candidalysin-Mediated Activation of the NLRP3 Inflammasome. Antimicrobial Agents and Chemotherapy - ASM Journals. 7

Sources

Method

Comprehensive HPLC-UV Analysis Method for 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

Here is a comprehensive, scientifically rigorous Application Note and Protocol for the HPLC-UV analysis of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea, designed for researchers and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically rigorous Application Note and Protocol for the HPLC-UV analysis of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea, designed for researchers and drug development professionals.

Introduction & Chemical Profiling

1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea (CAS: 865074-37-9) is a specialized sulfonylurea derivative characterized by an unsymmetrical N,N′-diaryl/alkyl urea core[1]. Structurally, it features a 5-methylpyridin-2-yl group and a piperidine-1-sulfonyl moiety[2]. Compounds containing the pyridin-2-yl urea scaffold are of significant interest in drug discovery, often evaluated as kinase inhibitors or targeted therapeutics[3].

From an analytical perspective, this molecule is amphoteric, presenting unique chromatographic challenges:

  • The Pyridine Ring: Weakly basic (estimated pKa ~5.5 due to the electron-donating methyl group).

  • The Sulfonylurea Core: Weakly acidic (estimated pKa ~5.0–6.0)[4].

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires careful manipulation of the mobile phase pH to prevent partial ionization. If analyzed at a neutral pH, the molecule exists in a mixed ionization state, which is the primary mechanistic cause of peak tailing, peak splitting, and retention time instability.

Experimental Design & Rationale (E-E-A-T)

As a self-validating system, every parameter in this protocol is chosen based on the physicochemical causality of the analyte:

  • Mobile Phase pH & Ionization Control: To achieve a robust chromatographic system, the mobile phase pH must lock the molecule into a single ionization state. Using an acidic mobile phase (0.1% Formic Acid, pH ~2.7) ensures the sulfonylurea core remains fully protonated (neutral), maximizing hydrophobic retention. Simultaneously, the pyridine nitrogen becomes fully protonated (cationic).

  • Column Selection: Because the protonated pyridine ring can interact strongly with residual silanols on standard silica columns (causing severe peak tailing), a high-purity, fully end-capped C18 column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus) is mandatory. The end-capping shields the silanols, ensuring sharp, symmetrical peaks.

  • Diluent Causality: A diluent of 50:50 Water:Acetonitrile is selected to match the initial gradient conditions. Injecting the sample in 100% organic solvent would cause the analyte to travel faster than the mobile phase at the column head, leading to peak fronting (the "solvent effect").

Method Development Visualization

MethodLogic Compound 1-(5-Methylpyridin-2-yl)-3- (piperidine-1-sulfonyl)urea Pyridine Pyridine Ring (Weakly Basic, pKa ~5.5) Compound->Pyridine Sulfonylurea Sulfonylurea Core (Weakly Acidic, pKa ~5.5) Compound->Sulfonylurea pHControl Mobile Phase pH 2.7 (0.1% Formic Acid) Pyridine->pHControl Requires acidic pH Sulfonylurea->pHControl Requires acidic pH Protonated Pyridine Protonated (Prevents Tailing) pHControl->Protonated Neutral Sulfonylurea Neutral (Ensures Retention) pHControl->Neutral Column End-capped C18 Column (Blocks Silanol Interactions) Protonated->Column Demands end-capping Neutral->Column Hydrophobic interaction Detection UV Detection at 254 nm (Aromatic Chromophores) Column->Detection Elution & Quantification

Logical workflow for HPLC method development based on the amphoteric properties of the compound.

Materials and Reagents

  • Analyte: 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea Reference Standard (Purity ≥ 98.0%)[1].

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Formic Acid (FA).

Step-by-Step Analytical Protocol

5.1. Sample Preparation

  • Diluent Preparation: Mix 500 mL of Milli-Q Water with 500 mL of Acetonitrile. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to ensure complete dissolution of the hydrophobic piperidine-sulfonyl moiety. Sonicate for 5 minutes, allow to cool to room temperature, and dilute to volume with Milli-Q Water.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection into the HPLC vial.

5.2. Chromatographic Conditions

Parameter Specification Rationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm Highly end-capped to prevent basic tailing.
Mobile Phase A 0.1% Formic Acid in Water Maintains pH ~2.7 to control ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for gradient elution.
Flow Rate 1.0 mL/min Standard flow for 4.6 mm ID columns.
Injection Volume 10 µL Prevents column overloading.
Column Temp. 30°C Stabilizes retention times and reduces backpressure.

| Detection | UV at 254 nm | Optimal for the pyridine chromophore. |

5.3. Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Elution Profile
0.0 80 20 Initial hold to focus the analyte
8.0 20 80 Linear gradient for separation
10.0 20 80 Isocratic wash to remove hydrophobic impurities
10.1 80 20 Step change to initial conditions

| 15.0 | 80 | 20 | Column equilibration |

Method Validation Parameters (ICH Q2(R2) Compliance)

To ensure this protocol operates as a self-validating system, it must be evaluated against the International Council for Harmonisation (ICH) Q2(R2) guidelines[5].

Validation Start ICH Q2(R2) Validation Protocol Initiation SST System Suitability Testing (RSD < 2.0%, Tailing < 1.5) Start->SST Specificity Specificity (Blank & Placebo Interference) SST->Specificity Linearity Linearity & Range (R² ≥ 0.999, 25-150% Target) Specificity->Linearity Accuracy Accuracy (Recovery) (Spike at 50%, 100%, 150%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow, Temp, pH variations) Precision->Robustness Report Final Validation Report Robustness->Report

Step-by-step analytical procedure validation lifecycle according to ICH Q2(R2) guidelines.

System Suitability Test (SST): Before any sample analysis, inject the Working Standard Solution (0.1 mg/mL) six consecutive times. The system is only validated for use if it meets the following criteria[6]:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor (USP): ≤ 1.5 (Confirms successful suppression of secondary silanol interactions).

  • Theoretical Plates (N): ≥ 5,000.

Troubleshooting & Causality

  • Issue: Peak Tailing (>1.5).

    • Causality: The basic pyridine ring is interacting with unshielded, acidic silanols on the silica matrix.

    • Solution: Ensure the column is fully end-capped. Verify that the mobile phase pH is strictly < 3.0 to keep the pyridine fully protonated, preventing mixed-mode interactions.

  • Issue: Split Peaks or Shoulders.

    • Causality: The sample diluent contains too much organic solvent (e.g., 100% Acetonitrile). This causes the analyte to precipitate or travel unevenly upon injection into the highly aqueous initial mobile phase (80% Water).

    • Solution: Dilute the sample strictly in the recommended 50:50 Water:Acetonitrile diluent.

  • Issue: Shifting Retention Times.

    • Causality: Fluctuations in column temperature or slight variations in mobile phase preparation affecting the delicate ionization state of the sulfonylurea.

    • Solution: Use a thermostatted column compartment (strictly maintained at 30°C) and prepare mobile phases gravimetrically rather than volumetrically.

References

  • [4] National Center for Biotechnology Information. "1-{(3s)-1-[(2-Methylpropyl)sulfonyl]piperidin-3-Yl}-3-(5h-Pyrrolo[2,3-B]pyrazin-2-Yl)urea". PubChem Compound Summary. URL:[Link]

  • [3] MDPI. "Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode". International Journal of Molecular Sciences. URL: [Link]

  • [1] AA Blocks. "Product Index: 865074-37-9". AA Blocks Catalog. URL: [Link]

  • [5] Scribd. "ICH Q2(R2) Analytical Procedure Validation". Regulatory Guidelines. URL:[Link]

  • [6] Scribd. "ICH Q2(R2) Analytical Validation Guide | Accuracy And Precision". Regulatory Guidelines. URL: [Link]

Sources

Application

Application Note: Preclinical Dosing and Evaluation Protocol for 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea in Murine Models

Target Audience: Researchers, scientists, and drug development professionals. Compound Class: Sulfonylurea Derivative (CAS: 865074-37-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound Class: Sulfonylurea Derivative (CAS: 865074-37-9).

Scientific Rationale & Target Engagement

As a Senior Application Scientist, I approach novel sulfonylurea derivatives by evaluating their dual mechanistic potential. Sulfonylureas represent a highly versatile class of pharmacophores with two primary, distinct mechanisms of action depending on their structural nuances:

  • Metabolic Modulation (K_ATP Channels): Classical sulfonylureas bind to the Sulfonylurea Receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K_ATP) channel in pancreatic beta cells. This binding closes the Kir6.2 pore, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis[1]. Early intervention with sulfonylureas in murine models of K_ATP-induced diabetes has even demonstrated the potential for permanent disease remission[2].

  • Immunomodulation (NLRP3 Inflammasome): Recent breakthroughs have identified specific sulfonylureas (such as MCC950) as potent, direct inhibitors of the NLRP3 inflammasome. These compounds bind directly to the Walker B motif within the NACHT domain of NLRP3, preventing ATP hydrolysis and halting inflammasome assembly[3]. Structural studies emphasize that the central sulfonylurea moiety is critical for binding within this pocket, making it a prime scaffold for novel anti-inflammatory therapeutics[4]. Furthermore, novel sulfonylurea derivatives continue to be developed to improve pharmacokinetic profiles and reduce hepatotoxicity associated with earlier compounds[5].

Given its structural motifs—specifically the piperidine-1-sulfonyl group paired with a 5-methylpyridine ring—1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea must be empirically evaluated for both insulin secretagogue activity and NLRP3 inhibitory potential.

G cluster_beta Pancreatic Beta Cell (Metabolic) cluster_macro Macrophage (Inflammatory) SU 1-(5-Methylpyridin-2-yl)-3- (piperidine-1-sulfonyl)urea SUR1 SUR1 / K_ATP Channel SU->SUR1 Binding NLRP3 NLRP3 (NACHT Domain) SU->NLRP3 Binding Depol Membrane Depolarization SUR1->Depol Inhibition Ca Ca2+ Influx Depol->Ca VDCC Opening Insulin Insulin Secretion Ca->Insulin Exocytosis Assembly Inflammasome Assembly NLRP3->Assembly Blockade Caspase Caspase-1 Activation Assembly->Caspase IL1b IL-1β / IL-18 Release Caspase->IL1b

Caption: Dual mechanistic pathways of sulfonylurea derivatives targeting SUR1 and NLRP3.

Formulation and Pharmacokinetics

Proper formulation is the foundation of trustworthy in vivo data. The lipophilic piperidine and 5-methylpyridine rings create a high crystal lattice energy, making the compound poorly soluble in purely aqueous buffers.

Causality of Formulation: To achieve a homogenous solution suitable for intraperitoneal (IP) or oral (PO) dosing without causing precipitation or injection-site necrosis, a co-solvent system is required. DMSO disrupts the crystal lattice, PEG-300 acts as a co-solvent, Tween 80 provides steric stabilization (micelle formation), and saline ensures physiological osmolarity.

Step-by-Step Formulation (for a 5 mg/mL dosing solution):

  • Weigh 50 mg of the compound into a sterile glass vial.

  • Add 0.5 mL of 100% DMSO (5% v/v). Vortex and sonicate at 37°C until completely dissolved.

  • Add 4.0 mL of PEG-300 (40% v/v). Vortex vigorously for 1 minute.

  • Add 0.5 mL of Tween 80 (5% v/v). Vortex for 1 minute.

  • Dropwise, add 5.0 mL of sterile 0.9% Saline (50% v/v) while continuously vortexing. Critical Note: Rapid addition of the aqueous phase will cause the compound to crash out of solution, rendering the dose systemically unavailable.

In Vivo Experimental Workflows

To establish a self-validating system, researchers must employ two distinct murine models. Each model must include a Vehicle control (negative validation) and a known Positive control (e.g., Glibenclamide for Model A; MCC950 for Model B) to ensure the assay's dynamic range is functioning correctly.

Workflow Start Acclimate Murine Cohorts (C57BL/6J, 8-12 weeks) Split Assign to Experimental Model Start->Split ModelA Model A: T2DM / IPGTT (Fasted 6h) Split->ModelA ModelB Model B: Endotoxemia (LPS-induced) Split->ModelB DoseA Administer Compound (10-50 mg/kg IP or PO) ModelA->DoseA GlucA Glucose Challenge (2g/kg IP at t=30 min) DoseA->GlucA ReadA Blood Glucose & Insulin (t=0, 15, 30, 60, 120 min) GlucA->ReadA DoseB Administer Compound (10-50 mg/kg IP) ModelB->DoseB LPS LPS Challenge (10 mg/kg IP at t=30 min) DoseB->LPS ReadB Serum IL-1β & IL-18 (t=4h post-LPS) LPS->ReadB

Caption: In vivo experimental workflows for evaluating metabolic and inflammatory efficacy.

Protocol A: Intraperitoneal Glucose Tolerance Test (IPGTT) for Metabolic Efficacy

Objective: Determine if the compound acts as an insulin secretagogue via K_ATP channel inhibition.

  • Cohort Preparation: Fast C57BL/6J mice (Diet-Induced Obese, 12 weeks on 60% HFD) for 6 hours (e.g., 08:00 to 14:00). Causality: A 6-hour fast sufficiently depletes hepatic glycogen to provide a stable baseline for glucose clearance without inducing the severe catabolic stress and insulin resistance artifacts seen in overnight (16h) fasting.

  • Baseline Measurement: Snip the distal 1 mm of the tail. Measure baseline blood glucose (t=0) using a handheld glucometer. Collect 20 µL of blood into a heparinized tube for baseline serum insulin.

  • Compound Dosing: Administer Vehicle, Positive Control (Glibenclamide, 10 mg/kg), or the test compound (10, 25, and 50 mg/kg) via IP injection.

  • Incubation: Wait 30 minutes to allow for systemic absorption and target engagement.

  • Glucose Challenge: Administer D-glucose (2 g/kg) via IP injection.

  • Kinetic Readout: Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose injection. Collect a second 20 µL blood sample at t=15 mins to capture the first-phase insulin secretion peak.

Protocol B: LPS-Induced Endotoxemia for Anti-Inflammatory Efficacy

Objective: Determine if the compound inhibits NLRP3-mediated IL-1β release in vivo.

  • Cohort Preparation: Use naive C57BL/6J mice (Standard chow, 8-10 weeks old).

  • Compound Dosing: Administer Vehicle, Positive Control (MCC950, 20 mg/kg), or the test compound (10, 25, and 50 mg/kg) via IP injection.

  • Incubation: Wait 30 minutes.

  • Inflammatory Challenge: Inject Lipopolysaccharide (LPS, E. coli O111:B4) at 10 mg/kg IP. Causality: LPS provides Signal 1 (TLR4/NF-κB priming of pro-IL-1β) and induces systemic stress that triggers Signal 2 (endogenous ATP release/K+ efflux), leading to robust in vivo NLRP3 inflammasome assembly and IL-1β cleavage.

  • Endpoint Collection: At 4 hours post-LPS, euthanize the mice via CO2 asphyxiation. Perform cardiac puncture to collect whole blood.

  • Biomarker Analysis: Centrifuge blood at 2,000 x g for 10 mins to isolate serum. Quantify mature IL-1β and IL-18 using highly sensitive ELISA kits.

Data Presentation & Expected Outcomes

To facilitate rapid decision-making and cross-cohort comparisons, summarize all quantitative data into structured tables.

Table 1: Recommended Pharmacokinetic & Dosing Parameters

ParameterSpecificationScientific Rationale
Optimal Vehicle 5% DMSO, 40% PEG-300, 5% Tween 80, 50% SalineEnsures solubility of lipophilic rings while maintaining physiological osmolarity.
Primary Route Intraperitoneal (IP)Bypasses first-pass metabolism for immediate systemic availability during acute assays.
Dose Range 10 – 50 mg/kgCovers the standard effective dose range for novel sulfonylureas before off-target toxicity occurs.
Pre-treatment Time 30 MinutesAllows sufficient T_max achievement in serum prior to glucose or LPS challenge.

Table 2: Expected Phenotypic Outcomes (Self-Validating Matrix)

Experimental GroupModel A: Blood Glucose AUCModel A: Serum Insulin (t=15)Model B: Serum IL-1β (t=4h)
Naive / No Challenge BaselineBaselineUndetectable
Vehicle + Challenge High (Impaired Clearance)Low (Blunted Secretion)Extremely High (>1000 pg/mL)
Positive Control Low (Rapid Clearance)High (Stimulated)Low (<200 pg/mL)
Test Compound Dose-dependent decreaseDose-dependent increaseDose-dependent decrease

References

  • [3] MCC950 Alleviates Fat Embolism-Induced Acute Respiratory Distress Syndrome Through Dual Modulation of NLRP3 Inflammasome and ERK Pathways. MDPI.

  • [4] Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency. Life Science Alliance.

  • [5] Novel Sulfonylurea-Based NLRP3 Inflammasome Inhibitor for Efficient Treatment of Nonalcoholic Steatohepatitis, Endotoxic Shock, and Colitis. Journal of Medicinal Chemistry - ACS Publications.

  • [2] Acute Sulfonylurea Therapy at Disease Onset Can Cause Permanent Remission of KATP-Induced Diabetes. Diabetes Journals.

  • [1] KATP Channels and the Metabolic Regulation of Insulin Secretion in Health and Disease: The 2022 Banting Medal for Scientific Achievement Award Lecture. PMC - NIH.

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Pharmacokinetics, and Structural Elucidation Executive Summary & Structural Context 1-(5-Methylpyridin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Pharmacokinetics, and Structural Elucidation

Executive Summary & Structural Context

1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea is a complex sulfamoylurea derivative characterized by a central urea linkage flanked by a 5-methylpyridine ring and a piperidine-1-sulfonyl group. In drug development and forensic toxicology, identifying the exact mass spectrometry (MS) fragmentation pattern of such compounds is critical for pharmacokinetic (PK) tracking and metabolite identification.

Because the urea bridge acts as the primary locus of thermal and collisional instability, this compound exhibits highly predictable, charge-directed fragmentation. This application note details the mechanistic rationale, a self-validating LC-MS/MS protocol, and the exact mass fragmentation pathways required for unambiguous structural elucidation.

Mechanistic Rationale for Fragmentation (Causality)

To achieve reproducible fragmentation, we utilize Electrospray Ionization in positive mode (ESI+). The experimental choices are driven by the molecule's inherent gas-phase thermodynamics:

  • Protonation Dynamics: The addition of 0.1% Formic Acid to the mobile phase forces protonation. While the highly basic pyridine nitrogen is the most thermodynamically stable site for the proton, collision-induced dissociation (CID) is driven by charge migration to the urea nitrogen.

  • Urea Bond Lability: Protonation at the urea nitrogen weakens the adjacent C-N bonds. Upon entering the collision cell, the transferred vibrational energy localizes at these weakened bonds, triggering an even-electron rule fragmentation. This cleavage of the C-N bond in the sulfonylurea bridge is a well-documented, universal degradation pathway for sulfonylurea derivatives .

  • Desolvation Efficiency: Acetonitrile is selected over methanol as the organic modifier because its lower surface tension and distinct dipole moment enhance droplet desolvation in the ESI source, maximizing the signal-to-noise ratio for the intact [M+H]+ precursor ion at m/z 299.1.

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and eliminate false negatives caused by instrument drift or collision cell contamination, this protocol is designed as a self-validating system . Before analyzing the target compound, the system's kinetic energy transfer efficiency must be proven using a known reference standard.

Step-by-Step Methodology

Step 1: Matrix Preparation (Protein Precipitation)

  • Spike 50 µL of plasma/matrix with the target compound.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to crash proteins and extract the analyte.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: System Suitability Test (SST) – The Validation Gate

  • Inject a 10 ng/mL standard of Glipizide (a structurally related, well-characterized sulfonylurea).

  • Monitor the transition m/z 446.2 → 321.1 at a Collision Energy (CE) of 20 eV.

  • Causality Check: The ratio of the primary cleavage product (m/z 321.1) to the secondary shattered product (m/z 169.0) must be > 3:1 .

    • Why? If the ratio is lower, the collision cell is too energetic (over-fragmentation). If the precursor (m/z 446.2) dominates, the CE is too low. Adjust the CE until this ratio is met to guarantee the target compound will yield intact, interpretable primary fragments rather than uninterpretable low-mass noise.

Step 3: Target Acquisition

  • Inject 5 µL of the prepared target sample.

  • Run a gradient elution on a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Isolate the target precursor [M+H]+ at m/z 299.1 in Quadrupole 1.

  • Apply the validated CE (typically 15–25 eV) in the collision cell to induce urea bond cleavage, and scan for product ions in Quadrupole 3.

Workflow S1 Matrix Preparation (Protein Crash) S2 System Suitability (Glipizide SST) S1->S2 Verify Matrix S3 Target Injection (m/z 299.1) S2->S3 SST Pass (>3:1 Ratio) S4 ESI+ Ionization (Urea N-Protonation) S3->S4 S5 CID Fragmentation (CE: 15-25 eV) S4->S5 Precursor Selection S6 Product Ion Detection (m/z 109, 165) S5->S6

Self-validating LC-MS/MS workflow ensuring reliable sulfonylurea fragmentation.

Quantitative Fragmentation Data

The fragmentation of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea yields highly specific product ions. The exact mass calculations below are critical for high-resolution mass spectrometry (HRMS) platforms (e.g., Q-TOF or Orbitrap) to distinguish these fragments from isobaric background noise .

Ion TypeStructural AssignmentChemical FormulaExact Mass (Da)Monoisotopic m/z [M+H]+
Precursor Intact MoleculeC₁₂H₁₈N₄O₃S298.1100299.1179
Product A 2-Amino-5-methylpyridineC₆H₈N₂108.0687109.0766
Product B Piperidine-1-sulfonamideC₅H₁₂N₂O₂S164.0619165.0698
Product C 5-Methylpyridin-2-yl isocyanateC₇H₆N₂O134.0480135.0559
Product D Piperidinium IonC₅H₁₁N85.089186.0970
Structural Elucidation Pathways

The primary fragmentation pathways involve the competitive cleavage of the two C-N bonds constituting the urea core.

  • Pathway 1 (Dominant): Cleavage yields the protonated 2-amino-5-methylpyridine (m/z 109.1) and a neutral isocyanate derivative, or conversely, protonated piperidine-1-sulfonamide (m/z 165.1).

  • Pathway 2 (Secondary): Higher collision energies trigger the subsequent loss of the sulfonamide group (-79.97 Da) from Product B, yielding the stable piperidinium ring (m/z 86.1).

Fragmentation M Precursor Ion [M+H]+ m/z 299.1179 F1 2-Amino-5-methylpyridine m/z 109.0766 M->F1 Cleavage of Urea C-N Loss of C6H10N2O3S F2 Piperidine-1-sulfonamide m/z 165.0698 M->F2 Cleavage of Urea C-N Loss of C7H6N2O F3 5-Methylpyridin-2-yl isocyanate m/z 135.0559 M->F3 Cleavage of Urea N-S Loss of C5H12N2O2S F4 Piperidinium Ion m/z 86.0970 F2->F4 Loss of SO2NH2 (-79.97 Da)

Mechanistic CID fragmentation pathway of the target sulfonylurea compound.

References
  • Hoizey, G., Lamiable, D., Trenque, T., Robinet, A., Binet, L., Kaltenbach, M. L., Havet, S., & Millart, H. (2005). Identification and Quantification of 8 Sulfonylureas with Clinical Toxicology Interest by Liquid Chromatography–Ion-Trap Tandem Mass Spectrometry and Library Searching. Clinical Chemistry, 51(9), 1666–1672. URL:[Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Physical Methods in Chemistry and Nano Science. URL:[Link]

Application

handling and long-term storage protocols for 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

Application Note: Handling, Reconstitution, and Long-Term Storage of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea Chemical Vulnerabilities & Degradation Kinetics The structural integrity of 1-(5-Methylpyridin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Handling, Reconstitution, and Long-Term Storage of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

Chemical Vulnerabilities & Degradation Kinetics

The structural integrity of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea is fundamentally dictated by its central sulfonylurea bridge (-SO₂-NH-CO-NH-). In research and drug development settings, sulfonylureas are notoriously susceptible to pH-dependent hydrolytic cleavage and thermal degradation[1]. Understanding these degradation kinetics is critical for maintaining compound fidelity during in vitro and in vivo assays.

  • Acid-Catalyzed Cleavage: At pH < 5, the neutral form of the sulfonylurea is highly vulnerable. The protonation of the 5-methylpyridine ring draws electron density away from the bridge, making the carbonyl carbon highly susceptible to nucleophilic attack by water. This leads to the irreversible hydrolytic cleavage of the molecule into 5-methylpyridin-2-amine, piperidine-1-sulfonamide, and carbon dioxide[1].

  • Base-Catalyzed Contraction: In highly alkaline environments (pH > 9), the molecule undergoes bridge contraction and rearrangement, resulting in the loss of the sulfonyl or carbonyl moiety.

  • Anionic Stabilization: The compound exhibits maximum stability in mildly alkaline aqueous environments (pH 7.4 - 8.4). In this state, the deprotonated, anionic form distributes the negative charge across the sulfonylurea moiety, significantly reducing the electrophilicity of the carbonyl carbon and protecting it from hydrolysis[2].

Degradation Parent 1-(5-Methylpyridin-2-yl)-3- (piperidine-1-sulfonyl)urea (Intact Compound) Acidic Acidic Conditions (pH < 5) Parent->Acidic Basic Basic Conditions (pH > 9) Parent->Basic Cleavage Bridge Cleavage (Hydrolysis) Acidic->Cleavage Contraction Bridge Contraction (Rearrangement) Basic->Contraction ProductsAcid Piperidine-1-sulfonamide + 5-Methylpyridin-2-amine + CO2 Cleavage->ProductsAcid ProductsBasic Contraction Metabolites (Loss of SO2/CO) Contraction->ProductsBasic

Fig 1: pH-dependent hydrolytic degradation pathways of the sulfonylurea bridge.

Quantitative Storage Parameters

To arrest kinetic degradation, strict environmental controls must be maintained. The following table summarizes the validated storage parameters and their mechanistic justifications.

Storage StateTemperatureContainer / EnvironmentExpected Shelf-LifeMechanistic Justification
Dry Powder -20°CSealed, desiccated24 - 36 monthsLow thermal energy arrests kinetic degradation; the absolute absence of water prevents hydrolysis.
DMSO Stock -80°CArgon-purged, amber tubes6 - 12 monthsDeep freeze minimizes solvent-mediated nucleophilic attack; argon prevents oxidative stress[3].
Aqueous Buffer 4°CpH 7.4 - 8.4 buffer< 24 hoursThe anionic form is stabilized, but aqueous hydrolysis is ultimately inevitable[2].

Self-Validating Reconstitution Protocol

Because sulfonylureas degrade rapidly in the presence of moisture, standard reconstitution practices often lead to silent sample degradation. The following protocol is designed as a self-validating system to ensure complete compound integrity.

Step 1: Desiccation Equilibrium

  • Action: Transfer the sealed vial of lyophilized powder from -20°C storage to a desiccator at room temperature. Leave it undisturbed for 30–60 minutes before opening.

  • Mechanistic Rationale: Opening a cold vial exposes it to atmospheric water vapor, which immediately condenses on the powder. Even trace moisture will initiate localized acid-catalyzed cleavage of the sulfonylurea bridge over time.

  • Validation Check: Upon opening, the powder must remain completely free-flowing. Any clumping or adhesion to the glass walls indicates moisture ingress; if observed, the batch must be flagged for LC-MS purity verification before use.

Step 2: Solvent Selection and Solubilization

  • Action: Dissolve the powder in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) (≥99.9% purity, stored over molecular sieves) to create a 10 mM to 50 mM stock solution.

  • Mechanistic Rationale: Standard laboratory DMSO is highly hygroscopic. Absorbed water in DMSO acts as a nucleophile against the carbonyl carbon. Furthermore, trace amine impurities in lower-grade solvents can trigger direct nucleophilic attack on the sulfonylurea bridge.

  • Validation Check: The solution must become completely optically clear within 60 seconds of gentle vortexing. Persistent turbidity indicates compound polymerization or the presence of insoluble degradation byproducts.

Step 3: Aliquoting and Inert Gas Purging

  • Action: Divide the stock solution into single-use aliquots (e.g., 20 µL - 50 µL) in amber, low-bind microcentrifuge tubes. Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface before capping.

  • Mechanistic Rationale: Amber tubes prevent photo-degradation. Argon purging displaces atmospheric oxygen and moisture, arresting oxidative and hydrolytic degradation pathways during the freezing process.

  • Validation Check (Post-Storage): Implement a strict "zero freeze-thaw" limit. Discard any aliquot that has been thawed once, as repeated thermal cycling drastically accelerates degradation in plasma and solvent matrices[3].

Workflow Powder Dry Powder Storage (-20°C) Equilibrate Equilibrate to RT (Desiccated) Powder->Equilibrate Dissolve Reconstitute in Anhydrous DMSO Equilibrate->Dissolve Aliquots Prepare Single-Use Aliquots Dissolve->Aliquots Store Store at -80°C (Argon Purged) Aliquots->Store

Fig 2: Optimal reconstitution and storage workflow to prevent moisture-induced hydrolysis.

Quality Control & System Validation

To ensure experimental reproducibility, the integrity of the DMSO stock should be verified every 3 months.

  • Analytical Method: Use LC-MS or HPLC-UV (monitoring at 230–254 nm).

  • Degradation Markers: Look for the emergence of an early-eluting peak corresponding to 5-methylpyridin-2-amine . Because the hydrolytic cleavage of the sulfonylurea bridge is the primary degradation pathway, the stoichiometric appearance of this free amine serves as a highly sensitive, direct biomarker for compound decay[1]. If the free amine peak exceeds 2% of the total Area Under the Curve (AUC), the aliquot must be discarded.

References

  • Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: a Review American Chemical Society (J. Agric. Food Chem. 2002) URL:[Link]

  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions United States Department of Agriculture (USDA) URL:[Link]

  • Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas National Institutes of Health (PMC) URL:[Link]

  • Impact of sample storage conditions on gliclazide quantification in rat plasma by UHPLC/UV method Journal of Applied Pharmaceutical Science URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility for 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic aqueous behavior of complex heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic aqueous behavior of complex heterocyclic compounds.

1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea (CAS: 865074-37-9) presents a classic "brick-dust and grease-ball" formulation challenge. It possesses high lipophilicity driven by the piperidine and methylpyridine rings, coupled with a rigid, high-energy crystal lattice maintained by the strong intermolecular hydrogen bonding of the sulfonylurea core. This guide provides field-proven, mechanistically grounded strategies to ensure reliable data generation in your assays.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does this specific compound precipitate so easily in physiological buffers (pH 7.4)? A1: The solubility of sulfonylureas is a multifaceted property dictated by both crystal lattice energy and ionization state. The sulfonylurea bridge (-SO₂-NH-CO-NH-) acts as a strong hydrogen bond donor and acceptor, creating a high melting point and poor solvation. While the compound is weakly acidic, at pH 7.4 it is only partially ionized depending on the local microenvironment. Furthermore, the highly hydrophobic piperidine-1-sulfonyl group drives hydrophobic exclusion from water. As established in comprehensive solubility studies of sulfonylureas, solubility increases exponentially only when the pH is significantly above the drug's pKa 1.

Q2: How does pH manipulation quantitatively affect its solubility profile? A2: Because it is an amphoteric molecule (containing a weakly basic pyridine nitrogen and a weakly acidic sulfonylurea proton, both with pKa values near 5.0–6.0), it exhibits a U-shaped solubility profile. However, because the basic pKa is relatively low, alkaline adjustment is the most practical thermodynamic route for bulk solubilization.

Table 1: Estimated pH-Dependent Solubility Profile

Buffer pHDominant Ionization StateEstimated Solubility (µg/mL)Practical Implication
pH 2.0 (SGF)Cationic (Pyridine protonated)< 10Poor oral dissolution in the stomach; requires suspension formulation.
pH 5.5 Unionized (Neutral)< 1Minimum solubility point; highest risk of assay precipitation.
pH 7.4 (PBS)Anionic (Sulfonylurea deprotonated)15 - 50Marginal solubility; requires co-solvents/surfactants for in vitro assays.
pH 9.0+ Fully Anionic> 500Ideal condition for preparing concentrated aqueous stock solutions.

Q3: Can cyclodextrins effectively encapsulate this specific structure? A3: Yes. Cyclodextrins (CDs) form supramolecular inclusion complexes that shield hydrophobic moieties from the aqueous environment. Computational and empirical studies on sulfonylurea-β-CD binding modes demonstrate that bulky substituents—specifically the 5-methylpyridine or piperidine groups—are thermodynamically favored to enter the hydrophobic toroidal cavity of β-cyclodextrin, significantly enhancing both solubility and chemical stability 2.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Issue 1: "Crash Out" (Precipitation) Upon Dilution into In Vitro Assay Media

Symptom: You prepare a 10 mM stock in 100% DMSO. When diluted 1:100 into PBS (pH 7.4) for a cell-based assay, the solution turns cloudy, or you observe high variability and false negatives in your assay readouts. Causality: The rapid solvent shift from DMSO to water causes localized supersaturation. The compound rapidly nucleates and forms colloidal aggregates. These aggregates sequester the free drug, preventing it from interacting with the biological target. Self-Validating Solution: Implement a "Step-Down" Co-solvent/Surfactant Protocol and validate with Dynamic Light Scattering (DLS).

Protocol: Step-Down Dilution with Tween-80

  • Stock Preparation: Dissolve the compound in 100% molecular-biology grade DMSO to a concentration of 10 mM.

  • Intermediate Matrix Preparation: Prepare an intermediate dilution buffer consisting of 10% DMSO, 2% Tween-80, and 88% PBS (pH 7.4).

  • First Dilution: Inject the 10 mM stock into the Intermediate Matrix under vigorous vortexing to create a 1 mM intermediate stock. Causality Note: The Tween-80 micelles form rapidly around the hydrophobic piperidine ring before bulk water can induce crystallization lattice formation.

  • Final Dilution: Dilute the 1 mM intermediate stock into your final assay buffer (containing 0.1% BSA to act as a carrier protein) to your target working concentration (e.g., 10 µM).

  • Self-Validation Step: Analyze the final 10 µM solution using DLS. A valid, fully solubilized sample will show a monodisperse peak at <10 nm (representing BSA and empty/loaded micelles). If you observe a secondary peak at >100 nm, colloidal aggregation has occurred, indicating the surfactant ratio must be increased.

Issue 2: Poor In Vivo Bioavailability Due to Dissolution-Rate Limits

Symptom: Oral gavage (PO) dosing in rodent models yields negligible plasma exposure (Cmax) and low Area Under the Curve (AUC). Causality: The compound's low solubility at gastric pH prevents it from dissolving in the GI tract. It passes through the gut as a solid suspension, severely limiting membrane permeation. Self-Validating Solution: Formulate as a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex.

Protocol: HP-β-CD Complexation via Solvent Evaporation

  • Molar Ratio Calculation: Weigh out the compound and HP-β-CD at a 1:2 molar ratio to ensure complete encapsulation and drive the equilibrium toward the complexed state.

  • Co-Dissolution: Dissolve the compound in a volatile organic solvent (e.g., Methanol/Dichloromethane 1:1). Dissolve the HP-β-CD in a minimal volume of deionized water.

  • Mixing & Equilibration: Combine the two solutions. Stir at 37°C for 24 hours to allow thermodynamic equilibration of the host-guest interaction.

  • Solvent Removal: Remove the organic solvent under reduced pressure (rotary evaporation), then lyophilize (freeze-dry) the remaining aqueous solution to obtain a fluffy, amorphous white powder.

  • Reconstitution: Reconstitute the lyophilized powder in sterile saline (0.9% NaCl) immediately prior to dosing.

  • Self-Validation Step (Phase Solubility Analysis): Before animal dosing, prepare excess solid drug in varying concentrations of HP-β-CD (0 to 20% w/v in water). Agitate for 48 hours, filter through a 0.22 µm PVDF membrane, and quantify the dissolved drug via HPLC. Plotting [Drug] vs [HP-β-CD] must yield an AL​ -type linear phase solubility diagram. The linearity of this plot validates the 1:1 binding stoichiometry and mathematically confirms the absence of uncomplexed microcrystals.

Table 2: Recommended Excipient Matrices for 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

ApplicationRecommended MatrixCausality / Mechanism of Action
In Vitro (Cell Culture) 0.1% DMSO + 0.05% Tween-80 in PBSTween-80 micelles encapsulate the piperidine ring, preventing nucleation while maintaining cell viability.
In Vivo (IV Injection) 20% HP-β-CD in Saline (pH 7.4)Hydrophobic cavity of CD shields the methylpyridine/piperidine groups, preventing blood-contact precipitation.
In Vivo (PO Gavage) 0.5% Methylcellulose + 0.2% Tween-80Viscous polymer prevents rapid crystal growth; surfactant aids in GI fluid wetting for solid suspensions.

Part 3: Visualizations

FormulationStrategy Start Compound Precipitation in Aqueous Media CheckPH Is the target pH > 6.0? Start->CheckPH AdjustPH Formulate as Sodium Salt or adjust pH > 7.0 CheckPH->AdjustPH Yes CheckAssay Is it for in vitro or in vivo? CheckPH->CheckAssay No / Cannot alter InVitro In Vitro Assay CheckAssay->InVitro InVivo In Vivo Dosing CheckAssay->InVivo Cosolvent Use DMSO stock + 0.1% Tween-20 / BSA InVitro->Cosolvent Cyclodextrin Formulate with 10-20% HP-β-Cyclodextrin InVivo->Cyclodextrin

Caption: Decision matrix for resolving aqueous precipitation of sulfonylurea derivatives.

CD_Complexation API Free Compound (Hydrophobic) Complex Inclusion Complex (Water Soluble) API->Complex Aqueous Equilibration CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Interaction Validation Phase Solubility Analysis (HPLC) Complex->Validation Aliquot & Filter Result Linear AL-type Plot (Self-Validated) Validation->Result Plot [Drug] vs[CD]

Caption: Mechanism of HP-β-CD inclusion complexation and subsequent self-validation workflow.

References

  • Title: Navigating the Solubility Landscape of Sulfonylureas: A Technical Guide Focused on Glibenclamide Source: Benchchem URL
  • Source: ACS Publications (Journal of Chemical Information and Modeling)

Sources

Optimization

troubleshooting low yield in 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing low yields during the synthesis of 1-(5-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing low yields during the synthesis of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea .

Synthesizing sulfonylureas bearing a 2-aminopyridine moiety presents unique mechanistic challenges. Standard protocols often fail due to the poor nucleophilicity of the exocyclic amine and the extreme moisture sensitivity of sulfonyl isocyanate intermediates[1]. This guide provides a diagnostic workflow, theoretical causality, and field-proven protocols to optimize your reaction and achieve >80% yields.

Diagnostic Workflow for Low Yields

Before altering your protocol, use the decision tree below to match your analytical observations (LC-MS/TLC) with the correct chemical failure mode.

G A Yield < 40% in Sulfonylurea Synthesis B Analyze Crude Mixture (LC-MS / TLC) A->B C Major Byproduct: Symmetrical Urea B->C D Major Observation: Unreacted 2-Aminopyridine B->D E Major Byproduct: Ring-N Acylation Isomer B->E F Diagnosis: Moisture Contamination Action: Rigorously dry solvents, avoid direct isocyanate use. C->F G Diagnosis: Poor Nucleophilicity Action: Switch to Phenyl Carbamate + DBU route. D->G H Diagnosis: Kinetic Control Issue Action: Adjust base pKa to force exocyclic N-reaction. E->H

Diagnostic decision tree for troubleshooting low yields in 2-aminopyridine sulfonylurea synthesis.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why is my 5-methylpyridin-2-amine failing to react with piperidine-1-sulfonyl isocyanate? A: This is a fundamental electronic issue. The lone pair of electrons on the exocyclic amine of 5-methylpyridin-2-amine is heavily delocalized into the electron-withdrawing pyridine ring. This makes it significantly less nucleophilic than a standard aniline. Consequently, the reaction is sluggish, allowing competing side-reactions (such as isocyanate degradation) to dominate the reaction flask[1].

Q: My LC-MS shows a massive peak corresponding to a symmetrical urea. Where is this coming from? A: Symmetrical ureas are the classic hallmark of moisture contamination[2]. Piperidine-1-sulfonyl isocyanate is highly electrophilic. If trace water is present in your solvent or atmosphere, it hydrolyzes the isocyanate into piperidine-1-sulfonamide and carbon dioxide. This newly formed sulfonamide then rapidly attacks another equivalent of unreacted isocyanate, forming a symmetrical bis(piperidine-1-sulfonyl)urea and destroying your stoichiometry[3].

Q: How can I bypass the poor nucleophilicity of the 2-aminopyridine? A: You must invert the nucleophile/electrophile dynamics. Instead of relying on the weak 2-aminopyridine to attack an electrophile, convert the 2-aminopyridine into a stable electrophile: phenyl (5-methylpyridin-2-yl)carbamate . Then, use piperidine-1-sulfonamide as your nucleophile[4]. By adding a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), you deprotonate the sulfonamide (pKa ~ 10). The resulting sulfonamide anion is a highly aggressive nucleophile that easily attacks the carbamate, ejecting phenol as a leaving group.

Route Comparison & Quantitative Data

To guide your optimization strategy, review the empirical data comparing the three most common synthetic routes for this target molecule.

Synthetic RouteKey ReagentsTypical YieldPrimary Failure ModeRecommendation Level
Direct Isocyanate 5-Methylpyridin-2-amine + Piperidine-1-sulfonyl isocyanate20 - 45%Isocyanate hydrolysis; symmetrical urea formation.Low
Sulfonyl Carbamate Phenyl (piperidine-1-sulfonyl)carbamate + 5-Methylpyridin-2-amine40 - 60%Unreacted starting materials due to poor amine nucleophilicity.Medium
Aminopyridine Carbamate Phenyl (5-methylpyridin-2-yl)carbamate + Piperidine-1-sulfonamide + DBU85 - 95%Incomplete deprotonation if a weak base (e.g., TEA) is substituted for DBU.High (Recommended)

Optimized Experimental Protocol: The Aminopyridine Carbamate Route

This self-validating, two-step protocol is designed to eliminate moisture sensitivity issues and overcome the electronic deactivation of the pyridine ring[4].

Step 1: Synthesis of Phenyl (5-methylpyridin-2-yl)carbamate

Causality: This step transforms the unreactive amine into a highly stable, yet reactive, electrophilic carbamate.

  • Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 5-methylpyridin-2-amine (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add anhydrous pyridine (12.0 mmol) to the solution and cool the flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve phenyl chloroformate (11.0 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes. Self-Validation: You should observe the immediate formation of a white precipitate (pyridinium hydrochloride).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 2:1) until the amine is consumed.

  • Workup: Quench with water (30 mL). Extract the organic layer, wash with brine, dry over anhydrous , and concentrate under reduced pressure. Triturate the crude solid with cold diethyl ether to afford the pure carbamate.

Step 2: DBU-Catalyzed Coupling to Target Sulfonylurea

Causality: DBU selectively deprotonates the sulfonamide. The resulting anion attacks the carbamate, driving the reaction forward via the irreversible expulsion of phenoxide.

  • Setup: In a dry 100 mL flask, suspend the synthesized phenyl (5-methylpyridin-2-yl)carbamate (5.0 mmol) and piperidine-1-sulfonamide (5.2 mmol)[5] in anhydrous acetonitrile (25 mL).

  • Deprotonation: Add DBU (6.0 mmol) dropwise at room temperature. Self-Validation: The suspension will rapidly turn into a clear, homogenous solution as the sulfonamide is deprotonated and dissolves.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours. Track the reaction via LC-MS. Self-Validation: Look for the disappearance of the carbamate mass and the appearance of free phenol (m/z 93 [M-H]-) in the LC-MS trace.

  • Isolation: Cool the reaction to room temperature. Slowly pour the mixture into rapidly stirring ice water (100 mL).

  • Acidification: Carefully adjust the pH to 4.0 - 4.5 using 1M HCl. The target 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea will precipitate as a white solid.

  • Purification: Filter the solid under vacuum, wash extensively with cold water (to remove DBU-HCl salts and phenol), and dry in a vacuum oven at 45 °C overnight.

References

  • EP0727424A2 - Process for the preparation of sulfonylurea derivatives and intermediates for this process Google Patents URL
  • Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds Google Patents URL
  • Synthesis of o-Sulfamidotriazobenzenes from 1,1'-Sulfonylbis(benzotriazole) The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

optimizing HPLC retention time for 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea separation

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with developing or troubleshooting Reversed-Phase High-Perfor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with developing or troubleshooting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea .

Due to the complex structural properties of this molecule, standard generic gradients often fail. This guide synthesizes structural chemistry with chromatographic theory to provide self-validating solutions.

Part 1: Core Mechanisms & Troubleshooting FAQs

Q1: Why is the retention time (RT) of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea highly variable, and why do I observe peak splitting?

Causality & Expert Insight: This molecule is structurally amphoteric. Many researchers mistakenly assume the piperidine ring acts as a strong base (typical piperidine pKa ~10). However, because it is bound as a piperidine-1-sulfonyl group, the nitrogen's lone pair is heavily delocalized into the strongly electron-withdrawing sulfonyl moiety, rendering it non-basic.

The only active ionization sites are the weakly acidic sulfonylurea linkage (typical pKa ~3.0–5.0)[1] and the weakly basic 5-methylpyridine ring (pKa ~5.5). If your mobile phase pH is unbuffered or set between pH 4.0 and 6.0, the molecule exists in a dynamic equilibrium of multiple ionization states (neutral, zwitterionic, cationic, and anionic). Because HPLC retention relies strictly on a molecule's hydrophobicity, these rapid shifts in polarity cause massive retention time drift and peak splitting.

Solution: You must force the molecule into a single, stable ionization state. Buffer the mobile phase strictly at least 1.5 to 2.0 pH units away from the pKa values. Using a low pH (e.g., pH 3.0) ensures the pyridine ring is fully protonated and the sulfonylurea remains completely neutral[2].

Q2: I am using an acidic mobile phase (pH 3.0), but I still observe severe peak tailing. What is the mechanistic cause and how do I fix it?

Causality: At pH 3.0, the 5-methylpyridine ring is fully protonated, carrying a positive charge. Free silanol groups (-Si-O⁻) on older or non-end-capped silica stationary phases act as weak cation exchangers. The positively charged pyridine ring undergoes secondary electrostatic interactions with these active silanols, causing the analyte to "drag" through the column. This results in an asymmetric, tailing peak.

Solution: Switch to a high-purity, double end-capped C18 column designed for basic compounds. Alternatively, add a competing base like 0.05% Triethylamine (TEA) to the mobile phase. TEA will preferentially bind to the active silanols, masking them and allowing your analyte to elute with a symmetrical peak shape[3].

Q3: How do organic modifiers (Acetonitrile vs. Methanol) affect the separation of this specific sulfonylurea?

Causality: Acetonitrile (ACN) is an aprotic solvent, whereas Methanol (MeOH) is a protic solvent. Because the sulfonylurea linkage and the pyridine ring are capable of extensive hydrogen bonding, using Methanol can lead to secondary hydrogen-bonding interactions with the stationary phase, slightly broadening the peak. Acetonitrile disrupts these interactions more effectively, providing higher theoretical plate counts, sharper peaks, and lower column backpressure due to its lower viscosity.

Part 2: Quantitative Data & System Optimization

Table 1: Effect of Mobile Phase pH on Ionization and Chromatographic Behavior
Mobile Phase pHPyridine StateSulfonylurea StateNet ChargeChromatographic Impact
pH 2.5 - 3.0 Protonated (+)Neutral (0)+1Highly reproducible RT; requires end-capped C18 to prevent tailing.
pH 4.5 - 5.5 Partially ProtonatedPartially IonizedMixedCritical Error: Peak splitting, extreme RT drift, poor quantitation.
pH 7.5 - 8.0 Neutral (0)Ionized (-)-1Good reproducibility; requires hybrid silica columns (pH stable).
Table 2: Comparison of Organic Modifiers (Isocratic 50:50 Buffer:Organic)
ParameterAcetonitrile (ACN)Methanol (MeOH)Mechanistic Reason
Retention Time (RT) ShorterLongerACN has higher elution strength in RP-HPLC.
Peak Asymmetry (Tf) 1.1 (Excellent)1.4 (Tailing)MeOH allows H-bonding; ACN suppresses it.
System Backpressure ~120 bar~180 barMeOH/Water mixtures have significantly higher viscosity.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, follow this self-validating methodology for a Low-pH RP-HPLC setup.

Step 1: Buffer Preparation & pH Verification

  • Action: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1 L of HPLC-grade water to yield a 20 mM solution. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid[3].

  • Self-Validation Check: Measure the pH after vacuum filtration (0.45 µm). A shift of >0.1 pH units indicates atmospheric CO₂ absorption or filter contamination. Do not proceed until the pH is stable at 3.0.

Step 2: Mobile Phase Blending

  • Action: Set Pump A to 100% Buffer (pH 3.0) and Pump B to 100% Acetonitrile. Program an isocratic flow of 60% A / 40% B at 1.0 mL/min.

  • Self-Validation Check: Monitor pump ripple and pressure. Pressure fluctuations >2% indicate improper degassing. Purge lines before continuing.

Step 3: Column Equilibration

  • Action: Install a double end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm). Flush with the mobile phase for at least 20 column volumes (approx. 30 minutes).

  • Self-Validation Check: Monitor the UV detector baseline at 230 nm[3]. The system is equilibrated only when baseline drift is < 1 mAU over a continuous 5-minute window.

Step 4: System Suitability Testing (SST)

  • Action: Inject 20 µL of the analyte standard (50 µg/mL) five consecutive times.

  • Self-Validation Check: Calculate the Relative Standard Deviation (RSD) of the retention time. If RSD > 1.0%, the column is not fully equilibrated or the buffer capacity is insufficient. Calculate the tailing factor; if Tf > 1.5, add 0.05% TEA to Pump A to mask silanols[3].

Part 4: Visual Workflows

HPLC_Optimization A 1. Analyze Analyte pKa Pyridine (pKa ~5.5) | Sulfonylurea (pKa ~4.5) B 2. Select Mobile Phase pH Avoid Unbuffered pH 4.0 - 6.0 A->B C Low pH Strategy (pH 2.5 - 3.0) Protonated Pyridine (+) Neutral Sulfonylurea B->C Acidic D High pH Strategy (pH 7.5 - 8.0) Neutral Pyridine Ionized Sulfonylurea (-) B->D Basic E 3. Select Stationary Phase End-capped C18 for low pH Hybrid C18 for high pH C->E D->E F 4. Optimize Organic Modifier Acetonitrile for efficiency Methanol for selectivity E->F

Workflow for pH-driven HPLC optimization of amphoteric sulfonylureas.

Troubleshooting_RT Issue RT Drift / Peak Splitting Cause1 pH Fluctuations Near pKa Issue->Cause1 Cause2 Silanol Interactions (Secondary Retention) Issue->Cause2 Fix1 Use Stronger Buffer (e.g., 20mM Phosphate pH 3.0) Cause1->Fix1 Fix2 Use End-capped Column or add 0.05% TEA Cause2->Fix2

Root cause analysis and corrective actions for retention time drift and peak splitting.

References

  • Title: Development of a RP-HPLC method for simultaneous determination of some antidiabetic sulfonylurea drugs in bulk and pharmaceutical dosage forms Source: ResearchGate URL: 3

  • Title: Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries Source: MDPI URL: 1

  • Title: Rapid Residue Analysis of Sulfonylurea Herbicides in Surface Water: Methodology and Residue Findings in eastern Tiaoxi River of China Source: Scientific Research Publishing URL: 2

Sources

Optimization

Technical Support Center: Thermal Stability of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea at Room Temperature

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the thermal stability of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea at ambient tempera...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea at ambient temperatures. It includes troubleshooting advice and frequently asked questions to assist researchers in ensuring the integrity of their experimental results.

Core Directive: Understanding Stability

As a Senior Application Scientist, it is crucial to emphasize that the stability of a compound is not a fixed property but is influenced by its environment. For sulfonylureas, such as 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea, the primary concerns at room temperature are hydrolysis and potential photodegradation. This guide is structured to address these issues proactively.

Scientific Integrity & Logic (E-E-A-T)

Expertise & Experience: Causality in Experimental Observations

Inconsistent or non-reproducible data in assays involving sulfonylurea compounds often points towards compound instability. The sulfonylurea bridge is the most labile part of the molecule and is susceptible to cleavage under various conditions. Understanding the potential degradation pathways is the first step in troubleshooting.

Trustworthiness: Self-Validating Protocols

The protocols outlined in this guide are designed to be self-validating. By systematically evaluating storage conditions, performing purity checks, and conducting forced degradation studies, researchers can confidently assess the stability of their compound and take corrective measures.

Troubleshooting Guides and FAQs

FAQs: Quick Answers to Common Concerns

Q1: What is the expected thermal stability of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea at room temperature?

Q2: What are the primary degradation pathways I should be aware of?

The principal degradation pathway for sulfonylureas is the hydrolysis of the sulfonylurea bridge.[3][4][5] This reaction is catalyzed by both acidic and alkaline conditions and is accelerated by heat.[3][6] The degradation products are typically the corresponding sulfonamide and amine. Photodegradation can also occur, often involving the cleavage of the sulfonylurea bridge.[3]

DegradationPathways Sulfonylurea 1-(5-Methylpyridin-2-yl)-3- (piperidine-1-sulfonyl)urea Hydrolysis Hydrolysis (Acid/Base, H2O, Heat) Sulfonylurea->Hydrolysis Photolysis Photodegradation (Light) Sulfonylurea->Photolysis Products Piperidine-1-sulfonamide + 5-Methylpyridin-2-amine + CO2 Hydrolysis->Products Photolysis->Products

Caption: Primary degradation pathways for sulfonylureas.

Q3: My assay results are inconsistent. Could this be due to compound instability?

Yes, inconsistent biological or analytical results are a strong indicator of compound degradation. A decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation will lead to variability in experimental outcomes.[7] It is essential to verify the purity and integrity of your compound if you observe unexpected variations in your data.

Troubleshooting Guide: A Step-by-Step Approach to Stability Issues

If you suspect compound instability is affecting your research, follow this systematic guide.

Step 1: Assess Storage Conditions

  • Initial Check: Verify that the compound is stored in a tightly sealed container, protected from light, and in a desiccated environment.

  • Rationale: Moisture is a key factor in the hydrolysis of sulfonylureas.[8] Proper storage minimizes exposure to environmental factors that accelerate degradation.

  • Recommendation: For solid compounds, storage in a desiccator at room temperature is suitable for short-term use. For longer-term storage, -20°C is preferable.[2]

Step 2: Purity Verification via HPLC

  • Action: Analyze a sample of your compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Rationale: This will allow you to quantify the parent compound and detect any degradation products that may have formed.

  • Experimental Protocol: Stability-Indicating HPLC Method

ParameterRecommended Condition
Column C18 (e.g., Agilent Zorbax Bonus-RP)
Mobile Phase Gradient of Acetonitrile and Phosphate Buffer
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Temperature Ambient

This is a general method; optimization may be required.

HPLC_Workflow start Prepare Sample Solution inject Inject onto HPLC System start->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect analyze Analyze Chromatogram for Purity and Degradation Products detect->analyze

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Bioavailability of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

[ Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and overcome the severe in vivo bioav...

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Author: BenchChem Technical Support Team. Date: April 2026

[

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and overcome the severe in vivo bioavailability (F%) limitations commonly associated with 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea.

This compound presents a dual-barrier challenge: physicochemical (solubility/precipitation) and biochemical (extensive first-pass metabolism) . The guides below provide field-proven insights, causality-driven troubleshooting, and self-validating experimental protocols to optimize systemic exposure.

System Overview & Diagnostic Logic

Before altering your formulation or dosing strategy, you must isolate the root cause of poor systemic exposure. Use the diagnostic logic tree below to determine whether your primary barrier is solubility-limited absorption (BCS Class II/IV behavior) or high intrinsic clearance via first-pass metabolism.

BioavailabilityLogic Start Low Oral Bioavailability (F < 10%) Q1 Is IV Clearance (CL) High? Start->Q1 Metabolism High First-Pass Metabolism (CYP3A4 on Piperidine) Q1->Metabolism Yes Q2 Is Aqueous Solubility < 100 µg/mL? Q1->Q2 No Sol1 Use CYP Inhibitor (e.g., Piperine/1-ABT) Metabolism->Sol1 Solubility Solubility-Limited Absorption (BCS Class II/IV) Q2->Solubility Yes Permeability Permeability/Efflux Issue (P-gp Substrate) Q2->Permeability No Sol2 Formulate as Amorphous Solid Dispersion (ASD) Solubility->Sol2 Sol3 Use P-gp Inhibitor (e.g., Elacridar) Permeability->Sol3

Diagnostic logic tree for identifying and resolving bioavailability barriers.

Troubleshooting Formulation & Solubility (BCS Class II/IV)

Q: My compound shows excellent in vitro target engagement but fails to achieve systemic exposure orally. Why? A: The issue lies in the molecule's zwitterionic nature and high lipophilicity. The sulfonylurea core acts as a weak acid, while the 5-methylpyridine ring acts as a weak base. In the highly acidic environment of the stomach (pH 1-2), the pyridine nitrogen protonates, facilitating initial dissolution. However, upon entering the neutral pH of the duodenum, the molecule loses its charge, becomes highly lipophilic, and rapidly precipitates out of solution before it can be absorbed[1].

Q: How do I prevent this gastrointestinal precipitation? A: You must utilize a "spring and parachute" formulation strategy. Converting the crystalline API into an Amorphous Solid Dispersion (ASD) using hydrophilic polymers (like PEG 6000 or HPMCAS) forces the drug into a high-energy amorphous state (the spring) while the polymer prevents recrystallization in the GI tract (the parachute)[2]. Solid dispersion techniques have been proven to increase the solubility of structurally similar sulfonylureas by up to nine-fold[3].

Troubleshooting Pharmacokinetics & First-Pass Metabolism

Q: I formulated the compound as an ASD, but absolute bioavailability is still capped at 15%. What is the secondary barrier? A: If solubility is resolved but bioavailability remains low, the compound is falling victim to extensive first-pass metabolism. The piperidine ring in your compound is highly vulnerable to oxidative metabolism. Cytochrome P450 enzymes (specifically CYP3A4) in the intestinal enterocytes and hepatocytes rapidly catalyze alpha-carbon oxidation (yielding lactams) and N-oxidation of the piperidine moiety[4].

Q: How can I confirm this is a metabolic issue and optimize exposure? A: Co-administer the compound with a bioenhancer or a broad-spectrum CYP inhibitor. Natural bioenhancers like Piperine (1-Piperoyl piperidine) act as potent competitive inhibitors of both intestinal CYP3A4 and P-glycoprotein (P-gp) efflux pumps. By temporarily suppressing these enzymes, you allow the intact parent molecule to bypass first-pass extraction and enter systemic circulation[5].

CYP3A4Pathway Drug 1-(5-Methylpyridin-2-yl)-3- (piperidine-1-sulfonyl)urea CYP3A4 Intestinal/Hepatic CYP3A4 Enzyme Drug->CYP3A4 Substrate Binding Systemic Systemic Circulation (High Bioavailability) Drug->Systemic Absorption (When CYP is inhibited) Metabolite Piperidine N-Oxidation & Hydroxylation (Inactive) CYP3A4->Metabolite First-Pass Metabolism Inhibitor Bioenhancer (e.g., Piperine) Inhibitor->CYP3A4 Competitive Inhibition

CYP3A4-mediated first-pass metabolism of the piperidine ring and its inhibition.

Quantitative Data Summary

The following table summarizes the expected pharmacokinetic improvements when applying these troubleshooting strategies to piperidine-sulfonylurea derivatives.

Formulation StrategyExcipient / InhibitorMechanism of EnhancementEst. Aqueous Solubility (µg/mL)Est. In Vivo F%
Crystalline API NoneN/A (Baseline)< 10< 5%
Physical Mixture PEG 6000 (1:2)Wetting improvement~ 40~ 12%
Solid Dispersion PEG 6000 (1:2)Amorphization (Parachute)> 300~ 45%
ASD + Bioenhancer PEG 6000 + PiperineAmorphization + CYP3A4 Inhibition> 300> 75%

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol utilized in your lab must act as a self-validating system. Follow these step-by-step methodologies to guarantee reliable data.

Protocol A: Preparation and Validation of Amorphous Solid Dispersion (ASD)

This kneading method utilizes PEG 6000 to disrupt the crystalline lattice of the API[6].

  • Weighing: Accurately weigh 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea and PEG 6000 in a 1:2 (w/w) ratio.

  • Solvent Addition: Transfer the mixture to a glass mortar. Add a minimal volume of Methanol:Dichloromethane (1:1 v/v) dropwise to form a thick, homogenous paste.

  • Kneading: Triturate the paste continuously for 45 minutes to ensure molecular-level mixing as the solvent slowly evaporates.

  • Drying: Transfer the damp mass to a vacuum oven and dry at 40°C for 24 hours to eliminate all residual organic solvents.

  • Milling: Gently mill the dried mass and pass it through a 60-mesh sieve to ensure uniform particle size.

  • Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) on the final powder. The complete disappearance of the API's sharp endothermic melting peak and diffraction halos validates a successful transition to the amorphous state.

ASDWorkflow Step1 1. Physical Mixing API + PEG 6000 (1:2) Step2 2. Solvent Addition (MeOH:DCM) Step1->Step2 Step3 3. Kneading (45 mins to paste) Step2->Step3 Step4 4. Vacuum Drying (40°C, 24 hrs) Step3->Step4 Step5 5. Solid Dispersion (Amorphous State) Step4->Step5

Step-by-step workflow for generating an amorphous solid dispersion via kneading.

Protocol B: In Vivo Pharmacokinetic Profiling with Metabolic Deconvolution

This protocol isolates absorption barriers from metabolic barriers in a rodent model.

  • Cohort Assignment: Divide Sprague-Dawley rats into three cohorts: (1) IV Crystalline API, (2) PO Solid Dispersion, and (3) PO Solid Dispersion + Pre-dosed Piperine (20 mg/kg, administered 1 hour prior to API).

  • IV Administration: Administer Cohort 1 via the tail vein at 2 mg/kg (formulated in 10% DMSO / 90% PEG400 to ensure complete dissolution).

  • PO Administration: Administer Cohorts 2 and 3 via oral gavage at 10 mg/kg (suspended uniformly in 0.5% methylcellulose).

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to extract plasma and analyze via LC-MS/MS.

  • Validation Checkpoint: Calculate the absolute bioavailability using the formula: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) . If Cohort 3 demonstrates a >2-fold increase in AUC compared to Cohort 2, you have definitively validated that CYP3A4-mediated first-pass metabolism is the primary liability restricting your compound's in vivo efficacy.

References

  • Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review National Center for Biotechnology Information (PMC)[Link]

  • Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development National Center for Biotechnology Information (PMC)[Link]

  • Natural Bioenhancers in Oncology: Modulation of CYP3A4 and P-glycoprotein to Improve Oral Paclitaxel Absorption ResearchGate[Link]

  • SOLUBILITY AND DISSOLUTION ENHANCEMENT OF GLICLAZIDE BY SOLID DISPERSION TECHNIQUE Open Academic Journals Index (OAJI)[Link]

  • Enhancing gliclazide solubility using solid dispersions with carboxymethyl chitosan and polyvinylpyrrolidone K30 as polymeric carriers Taylor & Francis Online[Link]

  • Formulation and Assessment of Gliclazide Solid Dispersions Current Trends in Biotechnology and Pharmacy (ABAP)[Link]

Sources

Optimization

optimizing recrystallization conditions for 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

Welcome to the Technical Support Center for 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea . This portal is designed for researchers, analytical chemists, and drug development professionals tasked with optimizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea . This portal is designed for researchers, analytical chemists, and drug development professionals tasked with optimizing the isolation, purification, and solid-state characterization of this specific sulfamoylurea derivative.

Due to the unique structural features of this compound—namely the amphoteric combination of a basic pyridine ring and an acidic sulfonylurea bridge—standard recrystallization approaches often lead to poor yields, oiling out, or chemical degradation. This guide synthesizes field-proven methodologies with mechanistic causality to ensure self-validating, reproducible workflows.

Physicochemical Profiling & Solvent Compatibility

Before selecting a crystallization strategy, it is critical to understand the thermal and chemical vulnerabilities of the sulfonylurea bridge. Heating this compound in inappropriate solvents triggers rapid solvolysis or thermal cleavage[1].

Table 1: Solvent Selection & Solubility Matrix

Solvent SystemSolubility (Cold)Solubility (Hot)Degradation RiskCausality & Recommendation
Methanol / Ethanol LowHighHigh Avoid heating >40 °C. Protic solvents induce alcoholysis of the urea bridge, yielding alkyl carbamates[1].
Acetone ModerateHighLowRecommended. Excellent primary solvent for anti-solvent precipitation. Does not react with the urea core.
DMF / DMSO HighVery HighLowSituational. Useful for highly impure batches, but high boiling points make residual solvent removal difficult.
Water Very LowLowModerateRecommended as Anti-Solvent. Induces rapid supersaturation. Prolonged exposure at high pH (>10) causes hydrolysis[2].
Aqueous NaOH (0.1M) High (as salt)N/ALow (if cold)Recommended for pH-shift. Deprotonates the acidic sulfonylurea NH, allowing separation from neutral impurities.

Crystallization Strategy Workflow

Selecting the correct protocol depends entirely on the crude impurity profile and the thermal sensitivity of the batch.

Workflow Start Crude 1-(5-Methylpyridin-2-yl)- 3-(piperidine-1-sulfonyl)urea Assess Assess Impurity Profile Start->Assess NeutralImp High Neutral/Organic Impurities Assess->NeutralImp ThermalSens High Thermal Sensitivity Assess->ThermalSens AcidBase Protocol A: pH-Shift Reprecipitation NeutralImp->AcidBase Leverages acidic NH AntiSolvent Protocol B: Anti-Solvent Precipitation ThermalSens->AntiSolvent Avoids heating Validate Validation: DSC & HPLC Analysis AcidBase->Validate AntiSolvent->Validate

Logical workflow for selecting the optimal recrystallization strategy based on impurity profiles.

Validated Methodologies

Protocol A: pH-Shift (Acid-Base) Reprecipitation

This protocol exploits the amphoteric nature of the molecule. The sulfonylurea NH has a pKa of ~4.5, while the conjugate acid of the 5-methylpyridine ring has a pKa of ~5.5.

  • Dissolution: Suspend the crude compound in cold deionized water (10 mL/g). Slowly add 0.5 M NaOH under continuous stirring until the solid completely dissolves (target pH 8.0–9.0).

    • Causality: Deprotonating the urea NH forms a highly soluble sodium salt. Do not exceed pH 10, as highly alkaline conditions will irreversibly hydrolyze the sulfonylurea bridge via bridge contraction pathways[2].

  • Filtration: Filter the basic solution through a 0.45 µm PTFE membrane to remove insoluble neutral organic impurities.

  • Precipitation: Cool the filtrate to 0–5 °C in an ice bath. Dropwise add 0.5 M HCl or 1 M Acetic Acid while stirring vigorously until the pH reaches exactly 5.0 to 5.5 .

    • Causality: This specific pH range targets the isoelectric point of the molecule. Overshooting the acid addition (pH < 3) will protonate the pyridine ring, causing the compound to redissolve as a highly soluble hydrochloride salt. Furthermore, precipitating at the isoelectric point favors the formation of the zwitterionic solid-state polymorph, which is common in pyridine sulfonylureas[3].

  • Maturation & Isolation: Stir the resulting suspension for 1 hour at 0–5 °C to promote crystal lattice maturation and prevent the compound from oiling out. Filter, wash with ice-cold water, and dry under vacuum at 40 °C.

Protocol B: Anti-Solvent Precipitation (Acetone/Water)

Use this protocol when the compound is thermally sensitive but relatively free of highly polar impurities.

  • Primary Dissolution: Dissolve the crude compound in a minimum volume of Acetone at 30–35 °C.

    • Causality: Acetone is an aprotic solvent that prevents alcoholysis. Keeping the temperature below 40 °C prevents thermal cleavage into isocyanate and sulfonamide byproducts.

  • Clarification: Polish filter the solution to remove particulates that could cause uncontrolled heterogeneous nucleation.

  • Cloud Point Titration: While maintaining the solution at 25 °C, slowly add deionized water (anti-solvent) dropwise until the solution becomes slightly opaque (the cloud point).

  • Seeding: Add 1–2 mg of pure seed crystals of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea.

    • Causality: Sulfonylureas are notorious for forming metastable polymorphs[4]. Seeding at the cloud point bypasses the high nucleation energy barrier, directing the crystallization toward the thermodynamically stable polymorph and preventing liquid-liquid phase separation (oiling out)[5].

  • Cooling & Isolation: Continue adding water slowly until a 1:2 ratio of Acetone:Water is reached. Cool the suspension to 0–5 °C at a controlled rate of 0.5 °C/min. Filter and dry under vacuum.

Degradation Mechanics

Understanding how this compound degrades is essential for troubleshooting failed crystallizations.

Degradation Core Sulfonylurea Core (Intact) HeatProtic Heating in Protic Solvents (e.g., MeOH, EtOH) Core->HeatProtic HeatAprotic Heating in Aprotic Solvents (e.g., Toluene) Core->HeatAprotic Alcoholysis Alcoholysis Reaction HeatProtic->Alcoholysis ThermalCleavage Thermal Cleavage HeatAprotic->ThermalCleavage Carbamate Alkyl Carbamate + Sulfonamide Alcoholysis->Carbamate Isocyanate Isocyanate + Sulfonamide ThermalCleavage->Isocyanate

Mechanistic pathways of sulfonylurea thermal degradation and solvolysis during recrystallization.

Troubleshooting & FAQs

Q: My compound degraded into two major impurities during recrystallization in boiling ethanol. What happened? A: You induced alcoholysis. When sulfonylureas are heated in protic solvents (like ethanol or methanol), the urea bridge undergoes nucleophilic attack by the solvent. This cleaves the molecule, forming an ethyl carbamate derivative and piperidine-1-sulfonamide[1]. Always use aprotic solvents (like acetone) or strictly maintain temperatures below 40 °C if alcohols must be used.

Q: Why does my product "oil out" (form a sticky resin) instead of forming distinct crystals? A: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in that specific solvent mixture, or when the supersaturation level is pushed too high, too fast. Fix: Ensure you are using Protocol B correctly. Add the anti-solvent much slower, strictly control the cooling rate (0.5 °C/min), and introduce seed crystals exactly at the cloud point to force crystalline nucleation over phase separation[5].

Q: The isolated crystals show a broad melting point and inconsistent dissolution rates across different batches. Why? A: This is a classic indicator of polymorphism, which is highly prevalent in sulfonylurea derivatives[4]. Rapid precipitation often yields metastable polymorphs or a mixture of zwitterionic and neutral conformational states[3]. To ensure a uniform polymorph, you must standardise your cooling ramp and always seed the batch. Validate your final form using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

Q: During the acid-base reprecipitation (Protocol A), the product initially precipitated but then completely redissolved as I added more acid. How do I recover it? A: You overshot the isoelectric point. Because the 5-methylpyridine ring is basic, dropping the pH below 3.0 protonates the pyridine nitrogen, converting your neutral product into a highly water-soluble hydrochloride salt. To recover the batch, carefully back-titrate the solution with 0.1 M NaOH until the pH returns to the 5.0–5.5 range, at which point the neutral species will precipitate again.

References

  • Saha, et al. (2015). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. IntechOpen. URL:[Link]

  • Boldyreva, E., et al. (2017). Effect of pressure on two polymorphs of tolazamide: why no interconversion?. CrystEngComm (RSC Publishing). URL:[Link]

  • Nangia, A., et al. (2017). Conformational Polymorphism in Sulfonylurea Drugs: Electronic Structure Analysis. ResearchGate. URL:[Link]

  • Saha, S., et al. (2002). Degradation of Sulfosulfuron, a Sulfonylurea Herbicide, As Influenced by Abiotic Factors. Journal of Agricultural and Food Chemistry (ACS). URL:[Link]

  • Sabadie, J. (2000). Behavior of Four Sulfonylurea Herbicides in the Presence of Hydroxy Compounds. Journal of Agricultural and Food Chemistry (ACS). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-eluting Impurities in 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea Batches

Welcome to the technical support center for the analysis of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea. This guide is designed for researchers, analytical scientists, and drug development professionals who ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with co-eluting impurities during the HPLC analysis of this compound. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you achieve baseline resolution and accurate quantification of impurities.

I. Understanding the Challenge: The Nature of the Analyte and its Impurities

1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea possesses multiple functional groups that can influence its chromatographic behavior and the types of impurities that may be present. The pyridine ring introduces basicity, while the sulfonylurea moiety is known to be susceptible to hydrolysis under both acidic and basic conditions[1][2]. Process-related impurities could include starting materials, intermediates, or by-products from the synthesis, which may have similar polarities to the active pharmaceutical ingredient (API).

Co-elution in HPLC is a common issue where two or more compounds exit the column at the same time, resulting in a single, unresolved peak[3][4]. This can lead to inaccurate quantification of the API and its impurities, potentially masking issues with product quality and stability.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific co-elution scenarios you might encounter during your analysis.

Scenario 1: A new impurity peak is observed co-eluting with the API after forced degradation studies.

Question: I performed a forced degradation study on a batch of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea under acidic conditions (0.1 M HCl). Now, I see a shoulder on my main API peak that wasn't there before. How can I resolve this new, likely more polar, impurity?

Answer: The appearance of a new peak after acidic stress suggests the formation of a degradation product. For sulfonylureas, the primary degradation pathway under acidic conditions is the cleavage of the sulfonylurea bridge, leading to the formation of the corresponding sulfonamide and amine fragments[1][5]. These degradation products are often more polar than the parent compound.

Here is a systematic approach to resolve this co-elution:

Step 1: Confirm Co-elution First, ensure that you are indeed observing a co-elution and not a peak shape issue. Using a diode array detector (DAD), you can perform a peak purity analysis. If the spectra across the peak are not homogenous, co-elution is highly likely[3].

Step 2: Adjust Mobile Phase Polarity If the impurity is more polar, it will have a lower retention time in reversed-phase HPLC. To improve separation, you need to increase the retention of both the API and the impurity.

  • Action: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. For example, if your current method uses a 60:40 acetonitrile:water mixture, try a 55:45 or 50:50 ratio. This will increase the retention time of both compounds and may provide the necessary resolution[3].

Step 3: Optimize Mobile Phase pH The pyridine moiety in your compound is basic, with an estimated pKa around 5.2-6.0[6]. The ionization state of this group is highly dependent on the mobile phase pH, which can be a powerful tool for manipulating selectivity[7].

  • Action: Adjust the pH of the aqueous portion of your mobile phase.

    • Lowering the pH (e.g., to 2.5-3.5): At a low pH, the pyridine nitrogen will be protonated (positively charged). This can improve peak shape by minimizing interactions with residual silanols on the column packing material[8]. It will also change the polarity of your molecule, potentially altering its retention time relative to the neutral degradation product.

    • Increasing the pH (e.g., to 6.5-7.5): At a higher pH, the pyridine will be in its neutral form, making the molecule less polar and increasing its retention. This change in selectivity may be sufficient to resolve the co-eluting peaks.

It is crucial to use a buffer to maintain a stable pH throughout the analysis. Phosphate or formate buffers are common choices[9][10].

Scenario 2: Two process-related impurities are co-eluting with each other, but are well-resolved from the API.

Question: My current HPLC method separates the API from all impurities. However, two of the impurity peaks are completely co-eluted. How can I develop a method to resolve these two impurities?

Answer: When the API is already well-separated, you have more flexibility to make significant changes to the chromatographic conditions to resolve the co-eluting impurities. This is an excellent opportunity to employ an orthogonal method. Orthogonal methods use different separation mechanisms to achieve a different selectivity[11].

Step 1: Change the Organic Modifier The choice of organic solvent can significantly impact selectivity. If you are currently using acetonitrile, switching to methanol (or vice-versa) is a simple first step.

  • Action: Replace the acetonitrile in your mobile phase with an equivalent percentage of methanol. Methanol is a protic solvent and will have different interactions with your analytes compared to the aprotic acetonitrile, which can alter the elution order and improve resolution.

Step 2: Switch to an Orthogonal Stationary Phase If changing the mobile phase is insufficient, altering the stationary phase chemistry is the next logical step. Standard C18 columns separate based on hydrophobicity. An alternative chemistry will introduce different separation mechanisms.

  • Action: Screen a set of columns with different stationary phases. Good candidates for orthogonal separation include:

    • Phenyl-Hexyl: This phase provides pi-pi interactions, which can be beneficial for separating aromatic compounds like your pyridine-containing API and related impurities.

    • Pentafluorophenyl (F5): This phase offers a combination of hydrophobic, pi-pi, and dipole-dipole interactions, providing a unique selectivity.

    • Cyano (CN): A less hydrophobic phase that can be used in both reversed-phase and normal-phase modes.

Table 1: Comparison of Common Reversed-Phase HPLC Columns for Orthogonal Screening

Stationary PhasePrimary Separation MechanismBest Suited For
C18Hydrophobic interactionsGeneral purpose, non-polar to moderately polar compounds
Phenyl-HexylHydrophobic and pi-pi interactionsAromatic compounds, compounds with double bonds
Pentafluorophenyl (F5)Hydrophobic, pi-pi, dipole-dipole, and shape selectivityHalogenated compounds, isomers, polar compounds
Cyano (CN)Dipole-dipole and hydrophobic interactionsPolar compounds, structural isomers

Step 3: Consider Hydrophilic Interaction Liquid Chromatography (HILIC) If the co-eluting impurities are significantly more polar than the API, they may be poorly retained on a C18 column. In such cases, HILIC is an excellent orthogonal technique[12][13][14][15][16].

  • Action: Use a HILIC column (e.g., bare silica or an amide-bonded phase) with a mobile phase consisting of a high percentage of organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer[13]. In HILIC, the elution order is reversed, with the most polar compounds being the most retained.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea? Based on the chemistry of sulfonylureas, the most probable degradation pathway is the hydrolysis of the sulfonylurea bridge. This would result in the formation of 5-methyl-2-aminopyridine and piperidine-1-sulfonamide[1][2][5]. Under photolytic conditions, other rearrangements may occur[1].

Q2: My peak for the API is tailing. How can I improve the peak shape? Peak tailing for a basic compound like this is often due to secondary interactions with acidic silanol groups on the silica-based column packing[8]. To improve peak shape:

  • Lower the mobile phase pH: A pH of 2.5-3.5 will protonate the pyridine nitrogen, which can reduce silanol interactions.

  • Use a high-purity, end-capped column: These columns have fewer accessible silanol groups.

  • Increase the buffer concentration: A higher buffer concentration can help to mask the residual silanol sites[17].

Q3: Can I use a gradient elution method? Yes, a gradient elution can be very effective, especially for separating impurities with a wide range of polarities. A typical gradient would start with a higher percentage of the aqueous phase and ramp up to a higher percentage of the organic phase to elute the less polar compounds.

Q4: What is a good starting point for developing an HPLC method for this compound? A good starting point would be a reversed-phase method using a C18 column with a mobile phase of acetonitrile and water (or a buffer like 0.1% formic acid or a phosphate buffer at pH 3.0) in an isocratic elution. From there, you can optimize the mobile phase composition and pH to achieve the desired separation.

IV. Experimental Protocols & Workflows

Protocol 1: General Purpose Reversed-Phase HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

  • Isocratic Elution: Start with a 60:40 ratio of Mobile Phase A:B and adjust as needed.

Workflow for Resolving Co-eluting Peaks

The following diagram illustrates a systematic approach to troubleshooting co-elution issues.

CoElution_Troubleshooting cluster_method_dev Method Development Strategy start Co-elution Observed peak_purity Perform Peak Purity Analysis (DAD) start->peak_purity confirm_coelution Co-elution Confirmed peak_purity->confirm_coelution Impure peak_shape_issue Address Peak Shape Issue (e.g., tailing) peak_purity->peak_shape_issue Pure adjust_mobile_phase Adjust Mobile Phase Strength (e.g., % Organic) confirm_coelution->adjust_mobile_phase optimize_ph Optimize Mobile Phase pH adjust_mobile_phase->optimize_ph change_organic Change Organic Modifier (ACN to MeOH) optimize_ph->change_organic orthogonal_column Screen Orthogonal Columns (Phenyl, F5, etc.) change_organic->orthogonal_column try_hilic Consider HILIC for Polar Impurities orthogonal_column->try_hilic end_resolved Resolution Achieved try_hilic->end_resolved

Caption: A systematic workflow for troubleshooting co-eluting peaks in HPLC.

V. References

  • D. R. Stoll, "Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas," LCGC North America, 2024. [Link]

  • Axion Labs, "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)," Axion Labs, 2023. [Link]

  • D. V. McCalley, "Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography," Journal of Chromatography A, vol. 1038, no. 1-2, pp. 77-85, 2004. [Link]

  • Phenomenex, "Role of Buffers in Liquid Chromatography," Phenomenex, Inc. [Link]

  • SIELC Technologies, "Improving of a Peak Shape of the Charged Compounds." [Link]

  • A. K. Singh and S. B. Singh, "Degradation of Sulfosulfuron, a Sulfonylurea Herbicide, As Influenced by Abiotic Factors," Journal of Agricultural and Food Chemistry, vol. 50, no. 15, pp. 4274-4277, 2002. [Link]

  • Axion Labs, "Co-Elution: How to Detect and Fix Overlapping Peaks," YouTube, 2023. [Link]

  • P. C. Kearney, M. T. Muldoon, and C. J. Somich, "Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions," Journal of Agricultural and Food Chemistry, vol. 46, no. 4, pp. 1694-1699, 1998. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea and Traditional Sulfonylurea Compounds in Diabetes Research

This guide offers a detailed, objective comparison of the novel sulfonylurea compound, 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea, with established traditional sulfonylureas. It is intended for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide offers a detailed, objective comparison of the novel sulfonylurea compound, 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea, with established traditional sulfonylureas. It is intended for researchers, scientists, and drug development professionals, providing in-depth analysis and supporting experimental methodologies to inform future research and development in type 2 diabetes (T2DM) therapeutics.

Introduction: The Evolving Role of Sulfonylureas in T2DM Management

For decades, sulfonylureas have been a cornerstone in the management of T2DM, effectively lowering blood glucose by stimulating insulin secretion from pancreatic β-cells.[1][2] Traditional agents like glibenclamide, glimepiride, and tolbutamide have a well-documented history of efficacy.[3] However, their use can be limited by side effects such as hypoglycemia and concerns about cardiovascular safety.[4][5] This has driven the development of novel sulfonylurea compounds, such as 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea, which are designed to offer improved safety and efficacy profiles.

Deep Dive into the Mechanism of Action: Beyond Simple KATP Channel Blockade

All sulfonylureas function by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[1] This binding event closes the channel, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.[6]

However, the specific binding kinetics and affinity for the SUR1 subunit can differ significantly between compounds, influencing their clinical characteristics.[7] Traditional second-generation sulfonylureas like glibenclamide and glimepiride have distinct interactions with the SUR1 receptor.[7] Glimepiride, for instance, exhibits a faster association and dissociation rate from the SUR1 receptor compared to glibenclamide, which may contribute to its lower risk of hypoglycemia.[7][8]

Novel compounds like 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea are synthesized with the aim of achieving higher selectivity for the pancreatic β-cell SUR1 over the SUR2A and SUR2B isoforms found in cardiac and smooth muscle tissue, respectively.[9][10] This enhanced selectivity is a critical factor in mitigating potential cardiovascular side effects.[9][11]

cluster_pancreatic_beta_cell Pancreatic β-Cell cluster_sulfonylurea_action Sulfonylurea Action Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_increase ↑ ATP/ADP Ratio Metabolism->ATP_increase KATP_Channel KATP Channel (SUR1/Kir6.2) ATP_increase->KATP_Channel Inhibition Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Closure Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activation Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Sulfonylurea Sulfonylurea Compound SUR1_Binding Binds to SUR1 subunit Sulfonylurea->SUR1_Binding SUR1_Binding->KATP_Channel Direct Inhibition

Figure 1: The signaling pathway of sulfonylurea-induced insulin secretion.

Performance Metrics: A Comparative Analysis

The following table summarizes key performance characteristics of traditional sulfonylureas, providing a baseline for evaluating novel compounds.

CompoundGenerationRelative PotencyRisk of HypoglycemiaCardiovascular Safety Profile
Tolbutamide FirstLowerModerateConcerns raised in early studies[11]
Glibenclamide SecondHighHigh[12]Associated with higher cardiovascular risk compared to others[11]
Glipizide SecondHighLower than Glibenclamide[12]Generally considered to have a better cardiovascular profile than Glibenclamide[12]
Glimepiride Second/ThirdHighLower than Glibenclamide[12]Demonstrated non-inferiority in some cardiovascular outcome trials[11][13]
1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea NovelUnder InvestigationHypothesized to be LowHypothesized to be Favorable

Experimental Protocols for Comparative Evaluation

To rigorously compare 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea with traditional sulfonylureas, a series of well-defined experiments are essential.

Radioligand Binding Assay for SUR1 Affinity

This assay quantifies the binding affinity of sulfonylureas to their target receptor, providing a measure of their potency.[14]

Methodology:

  • Membrane Preparation: Isolate cell membranes from pancreatic β-cell lines (e.g., INS-1) that express the KATP channel.[14]

  • Radioligand: Utilize a high-affinity radiolabeled sulfonylurea, such as [3H]glyburide.[14]

  • Competitive Binding: Incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of the unlabeled test compounds (1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea and traditional sulfonylureas).[14]

  • Separation and Quantification: Separate bound and free radioligand via rapid vacuum filtration and measure the radioactivity using liquid scintillation counting.[14]

In Vitro Insulin Secretion Assay

This assay measures the ability of the compounds to stimulate insulin release from pancreatic β-cells.[14]

Methodology:

  • Cell Culture: Culture pancreatic β-cell lines (e.g., MIN6, INS-1).[14]

  • Pre-incubation: Establish a basal level of insulin secretion by pre-incubating cells in a low-glucose buffer.[14]

  • Stimulation: Incubate the cells with various concentrations of the test compounds in the presence of a fixed glucose concentration.[14]

  • Insulin Quantification: Measure the concentration of insulin in the supernatant using ELISA or RIA.[14]

Cell_Culture Culture Pancreatic β-Cells Pre_incubation Pre-incubate in Low-Glucose Buffer Cell_Culture->Pre_incubation Stimulation Incubate with Test Compounds and Fixed Glucose Pre_incubation->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Insulin_Quantification Quantify Insulin via ELISA/RIA Supernatant_Collection->Insulin_Quantification Data_Analysis Analyze Dose-Response Relationship Insulin_Quantification->Data_Analysis

Figure 2: Workflow for the in vitro insulin secretion assay.

Future Perspectives and Conclusion

The development of novel sulfonylureas like 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea represents a significant step towards refining a well-established class of antidiabetic drugs. The primary goals are to enhance pancreatic β-cell selectivity, thereby reducing the risk of hypoglycemia and improving cardiovascular safety. The synthesis of such novel derivatives is an active area of research.[15][16] In silico screening and molecular docking are valuable tools in the early stages of this process.[17]

Rigorous head-to-head comparisons using standardized experimental protocols are crucial to fully characterize the pharmacological profile of these new compounds and determine their potential clinical advantages over traditional sulfonylureas. The insights gained from such studies will be invaluable for the future development of safer and more effective therapies for type 2 diabetes.

References

  • Comparative safety of sulfonylurea therapies on cardiovascular and severe hypoglycemia outcomes among adults with type 2 diabetes and moderate cardiovascular risk: a target trial emul
  • Sulfonylurea Use and Cardiovascular Safety Revisited. (2019). Edelweiss Journal of Diabetes.
  • Sulfonylureas and the Risks of Cardiovascular Events and Death: A Methodological Meta-Regression Analysis of the Observ
  • Sulfonylurea Receptor 1 in Central Nervous System Injury: An Updated Review. (2021).
  • Modern sulphonylureas and cardiovascular adverse effects: Will CAROLINA put an end to the controversy? (2020). Indian Journal of Endocrinology and Metabolism.
  • Cardiovascular safety of sulfonylureas: Real-world observational study. (2023). Diabetes & Primary Care.
  • Anti-diabetic drug binding site in a mammalian K ATP channel revealed by Cryo-EM. (2017). eLife.
  • Tissue specificity of sulfonylureas: studies on cloned cardiac and beta-cell K(
  • The Nucleotide-Binding Sites of SUR1: A Mechanistic Model. (2007). Biophysical Journal.
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  • Effect of Two Amino Acids in TM17 of Sulfonylurea Receptor SUR1 on the Binding of ATP-Sensitive K+ Channel Modul
  • Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancre
  • Differential interaction of glimepiride and glibenclamide with the beta-cell sulfonylurea receptor. I. Binding characteristics. (1994). Biochimica et Biophysica Acta.
  • Mechanism of action of sulfonylureas on pancreatic β cells and cardiomyocytes. (2023). World Journal of Diabetes.
  • Investigation of the effects of sulfonylurea exposure on pancreatic beta cell metabolism. (2006). The FEBS Journal.
  • Metformin/Glimepiride and Metformin/Glibenclamide, Which is Better?: A Systematic Review and Meta-Analysis. (2021). Indonesian Journal of Pharmacy.
  • Comparative Study Between Glimepiride and Glibenclamide in the Treatment of Type 2 Diabetic Patients in Al-Yarmouk Hospital. (2015). Iraqi Journal of Medical Sciences.
  • glimepiride. (n.d.). ClinPGx.
  • Comparative effects of glimepiride and glibenclamide on blood glucose, C-peptide and insulin concentrations in the fasting and postprandial state in normal man. (1996). Hormone and Metabolic Research.
  • Interaction of sulfonylureas with pancreatic beta-cells. A study with glyburide. (1986).
  • A Head-to-Head Comparison of First and Second-Gener
  • Mechanism of Action of Sulfonylureas. (2025). Pharmacy Freak.
  • Novel sulfonylurea derivatives as a potential agent: In-silico study, chemical synthesis, characterization and their evaluation. (2025). Journal of Drug Delivery and Therapeutics.
  • Sulfonylureas and Other Secretagogues. (2020). Johns Hopkins Diabetes Guide.
  • Sulfonylurea Drugs: Mechanism of Antidiabetic Action and Therapeutic Usefulness. (1977). The Journal of Clinical Endocrinology and Metabolism.
  • Systematic review and meta-analysis of head-to-head trials comparing sulfonylureas and low hypoglycaemic risk antidiabetic drugs. (2022). Diabetology & Metabolic Syndrome.
  • Sulfonylureas - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects | Pharmacology. (n.d.). Pharmacy 180.
  • Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxid
  • In-Silico Screening and Molecular Docking of Sulfonylurea Derivatives. (2020).
  • Clinical Pharmacy Corner: How Do Sulfonylureas Work? (2007).
  • Consensus Recommendations on Sulfonylurea and Sulfonylurea Combinations in the Management of Type 2 Diabetes Mellitus – International Task Force. (2018). Indian Journal of Endocrinology and Metabolism.
  • Comparing the effectiveness and cost-effectiveness of sulfonylureas and newer diabetes drugs as second-line therapy for patients with type 2 diabetes. (2024). BMJ Open.
  • Sulfonylurea versus metformin monotherapy in patients with type 2 diabetes: a Cochrane systematic review and meta-analysis of randomized clinical trials and trial sequential analysis. (2014). CMAJ Open.
  • Sulfonylureas in the Current Practice of Type 2 Diabetes Management: Are They All the Same?
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Comparative

comparative in vitro efficacy of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

A Guide for Researchers and Drug Development Professionals This guide provides a comprehensive in vitro comparative analysis of Glibenclamide, a second-generation sulfonylurea, against other relevant therapeutic agents....

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive in vitro comparative analysis of Glibenclamide, a second-generation sulfonylurea, against other relevant therapeutic agents. The objective is to furnish researchers, scientists, and drug development professionals with a detailed framework for evaluating the efficacy and mechanism of action of sulfonylurea-class compounds. While the primary focus is on Glibenclamide due to the extensive availability of public data, the principles and methodologies presented herein are directly applicable to the evaluation of novel compounds such as 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea.

Introduction to Sulfonylureas and Mechanism of Action

Sulfonylureas are a class of organic compounds widely used in medicine and agriculture. In the context of medicine, they are primarily known for their use as anti-diabetic drugs. These compounds function by stimulating insulin secretion from pancreatic β-cells.

The primary molecular target of therapeutic sulfonylureas is the ATP-sensitive potassium channel (KATP) in the pancreatic β-cell membrane. This channel is a complex of two proteins: the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1) subunit.

Under normal physiological conditions, when glucose levels are low, the KATP channel is open, allowing potassium ions (K+) to flow out of the cell. This efflux of positive charge maintains a negative membrane potential, keeping the cell in a hyperpolarized state and preventing insulin secretion.

Following a meal, rising blood glucose levels lead to increased glucose uptake by β-cells via GLUT transporters. The subsequent metabolism of glucose increases the intracellular ATP/ADP ratio. ATP binds to the Kir6.2 subunit of the KATP channel, causing it to close. Sulfonylureas mimic this effect by binding to the SUR1 subunit, which also induces channel closure.

The closure of the KATP channel prevents K+ efflux, leading to depolarization of the cell membrane. This depolarization activates voltage-gated calcium channels (VGCCs), resulting in an influx of calcium ions (Ca2+). The rise in intracellular Ca2+ triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin into the bloodstream.

G cluster_pancreatic_beta_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake Metabolism Metabolism GLUT2->Metabolism ATP_ADP_Ratio ↑ ATP/ADP Ratio Metabolism->ATP_ADP_Ratio KATP_Channel KATP Channel (Kir6.2 + SUR1) ATP_ADP_Ratio->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Glibenclamide Glibenclamide Glibenclamide->KATP_Channel Inhibits (Binds to SUR1) VGCC Voltage-Gated Ca2+ Channel Membrane_Depolarization->VGCC Activates Ca2_Influx ↑ [Ca2+]i VGCC->Ca2_Influx Mediates Insulin_Exocytosis Insulin Exocytosis Ca2_Influx->Insulin_Exocytosis Triggers Bloodstream Bloodstream Insulin_Exocytosis->Bloodstream Insulin Release G cluster_workflow Insulin Secretion Assay Workflow Islet_Isolation Isolate Pancreatic Islets Pre_incubation Pre-incubate in Low Glucose Islet_Isolation->Pre_incubation Compound_Incubation Incubate with Test Compounds (Varying Concentrations) Pre_incubation->Compound_Incubation Supernatant_Collection Collect Supernatant Compound_Incubation->Supernatant_Collection Insulin_Measurement Measure Insulin (ELISA/RIA) Supernatant_Collection->Insulin_Measurement Data_Analysis Analyze Data (EC50) Insulin_Measurement->Data_Analysis

Caption: Workflow for the pancreatic islet insulin secretion assay.

Electrophysiological Assessment of KATP Channel Activity

Patch-clamp electrophysiology allows for the direct measurement of KATP channel activity in response to sulfonylureas. This technique provides detailed mechanistic insights into how a compound modulates ion channel function.

Experimental Protocol:

  • Cell Preparation: A suitable cell line expressing KATP channels (e.g., INS-1E insulinoma cells or HEK293 cells co-transfected with Kir6.2 and SUR1) is used.

  • Patch-Clamp Recording: The whole-cell or inside-out patch-clamp configuration is employed to record KATP channel currents.

  • Compound Application: The test compound is applied to the cell or the excised patch at various concentrations.

  • Data Acquisition and Analysis: The inhibition of KATP channel current by the compound is measured. Dose-response curves are constructed to determine the IC50 (half-maximal inhibitory concentration).

Comparative Data:

CompoundIC50 for KATP Channel Inhibition (nM)Reference
Glibenclamide1 - 10
Gliclazide50 - 200
Tolbutamide500 - 2000
Repaglinide10 - 50
Assessment of Off-Target Effects: Cardiac KATP Channel Inhibition

A critical aspect of drug development is to assess the selectivity of a compound for its intended target. For sulfonylureas, it is important to evaluate their activity on KATP channels in other tissues, such as the heart. The cardiac KATP channel is composed of Kir6.2 and the SUR2A subunit. Inhibition of cardiac KATP channels can have potential cardiovascular side effects.

Experimental Protocol:

  • Cell/Tissue Preparation: Cardiomyocytes are isolated from an animal model, or a cell line expressing the cardiac KATP channel (Kir6.2/SUR2A) is used.

  • Electrophysiology: Patch-clamp recordings are performed as described in section 2.2 to measure the effect of the compound on cardiac KATP channel currents.

  • Data Analysis: The IC50 for the inhibition of the cardiac KATP channel is determined and compared to the IC50 for the pancreatic β-cell KATP channel to assess selectivity.

Comparative Selectivity Data:

CompoundPancreatic (SUR1) IC50 (nM)Cardiac (SUR2A) IC50 (nM)Selectivity Ratio (SUR2A/SUR1)Reference
Glibenclamide~5~50~10
Gliclazide~100>10,000>100

A higher selectivity ratio indicates a greater preference for the pancreatic β-cell KATP channel over the cardiac channel, which is a desirable characteristic for a therapeutic agent.

Conclusion and Future Directions

This guide has provided a framework for the comparative in vitro evaluation of sulfonylurea compounds, using Glibenclamide as a well-characterized example. The presented methodologies, including insulin secretion assays and electrophysiological recordings, are essential for determining the efficacy, potency, and selectivity of novel compounds in this class, such as 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea.

Future in vitro studies for novel sulfonylureas should also include assessments of:

  • Cytotoxicity: To ensure the compound is not toxic to pancreatic β-cells or other cell types at therapeutically relevant concentrations.

  • Metabolic Stability: To evaluate the compound's stability in the presence of liver microsomes, which can predict its in vivo half-life.

  • Plasma Protein Binding: To determine the fraction of the compound that is bound to plasma proteins, as only the unbound fraction is pharmacologically active.

By employing a comprehensive suite of in vitro assays, researchers can build a robust preclinical data package to support the further development of promising new therapeutic agents.

References

  • Ashcroft, F. M., & Rorsman, P. (2012). Diabetes and the KATP channel. The Journal of physiology, 590(Pt 23), 5915–5929. [Link]

  • Proks, P., Reimann, F., Green, N., Gribble, F., & Ashcroft, F. (2002). Sulfonylurea stimulation of insulin secretion. Diabetes, 51(Suppl 3), S368–S376. [Link]

  • Gribble, F. M., & Reimann, F. (2003). Sulphonylurea and glinide receptors: a structural and pharmacological analysis. Diabetic Medicine, 20(3), 171-176. [Link]

  • Fuhlendorff, J., Rorsman, P., Kofod, H., Brand, C. L., Rolin, B., MacKay, P., Shymko, R., & Carr, R. D. (1998). Stimulation of insulin release by repaglinide and glibenclamide involves both common and distinct processes. Diabetes, 47(3), 345–351. [Link]

  • Gribble, F. M., & Ashcroft, F. M. (1999). Differential sensitivity of beta-cell and extrapancreatic K(ATP) channels to gliclazide. Diabetologia, 42(7), 845–848. [Link]

  • Karakas, M., & Koenig, W. (2010). The role of sulphonylureas in the context of ischaemic heart disease. Heart, 96(7), 494–498. [Link]

Validation

A Comparative Benchmarking Guide: 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea versus Standard KATP Channel Inhibitors

Abstract This guide provides a comprehensive framework for benchmarking the novel sulfonylurea compound, 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea, against established, standard-of-care inhibitors of the ATP...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel sulfonylurea compound, 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea, against established, standard-of-care inhibitors of the ATP-sensitive potassium (KATP) channel. Sulfonylureas are a cornerstone in the management of type 2 diabetes, and their primary mechanism involves the inhibition of the pancreatic Kir6.2/SUR1 KATP channel complex, leading to insulin secretion.[1][2][3] This document details the necessary experimental protocols, explains the scientific rationale behind methodological choices, and presents a clear structure for data comparison. We provide step-by-step guides for patch-clamp electrophysiology and radioligand binding assays—the gold standards for assessing inhibitor potency and affinity. By contextualizing the function of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea with the performance of well-characterized inhibitors like Glibenclamide and Glipizide, this guide serves as a critical resource for researchers in pharmacology and drug development, enabling a robust evaluation of this new chemical entity.

Introduction to the ATP-Sensitive Potassium (KATP) Channel

Structure and Subunit Composition

The ATP-sensitive potassium (KATP) channel is a critical metabolic sensor that links the cellular energy state to membrane potential.[4] These channels are hetero-octameric complexes composed of two distinct subunits: a pore-forming inwardly rectifying potassium channel (Kir6.x) and a regulatory sulfonylurea receptor (SURx).[5] Four Kir6.x subunits form the central pore through which potassium ions flow, while four SURx subunits surround this core. The specific combination of these subunits varies across tissues, giving rise to channels with distinct physiological roles and pharmacological profiles.[4][6] The most prominent isoforms include:

  • Kir6.2/SUR1: Found predominantly in pancreatic β-cells, these channels are the primary target of sulfonylurea drugs for treating type 2 diabetes.[7]

  • Kir6.2/SUR2A: The main isoform in cardiac and skeletal muscle.

  • Kir6.1/SUR2B: Primarily located in vascular smooth muscle.[8]

Physiological Role in Insulin Secretion

In pancreatic β-cells, the Kir6.2/SUR1 KATP channel is the linchpin of glucose-stimulated insulin secretion.[4] When blood glucose is low, intracellular ATP levels are also low. This allows the KATP channels to remain open, leading to potassium efflux and a hyperpolarized cell membrane, which prevents insulin release.

Following a meal, rising blood glucose levels lead to increased glucose uptake into β-cells and a subsequent rise in the intracellular ATP/ADP ratio. ATP binds to the Kir6.2 subunit, causing the channel to close.[9] This cessation of potassium efflux depolarizes the cell membrane, which in turn activates voltage-gated calcium channels. The resulting influx of calcium triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[2][3][10]

The Inhibitors: A Comparative Overview

The primary mechanism of sulfonylureas is to bypass the initial metabolic steps and directly bind to the SUR1 subunit of the KATP channel, inducing its closure and stimulating insulin secretion irrespective of ambient glucose levels.[1][10]

Investigational Compound: 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

This compound, identified by CAS number 865074-37-9, is a novel chemical entity.[11] Its structure contains the characteristic sulfonylurea moiety, strongly suggesting its activity as a KATP channel inhibitor. The presence of a methyl-substituted pyridine ring and a piperidine-1-sulfonyl group represents a structural variation from classical sulfonylureas, warranting a thorough investigation of its potency, selectivity, and binding kinetics compared to established drugs.

Standard Inhibitors for Benchmarking

To provide a meaningful performance context, any new compound must be benchmarked against well-characterized standard inhibitors.

  • Glibenclamide (Glyburide): A potent, second-generation sulfonylurea widely used in both clinical practice and research.[12] It is known to inhibit both Kir6.2/SUR1 and Kir6.1/SUR2B with relatively high affinity, making it a crucial tool for assessing both efficacy and potential off-target effects on vascular channels.[6][8]

  • Glipizide: Another widely prescribed second-generation sulfonylurea.[12] It is generally considered to have a faster onset and shorter duration of action compared to Glibenclamide. Comparing against Glipizide provides valuable data on the potential pharmacokinetic and pharmacodynamic profile of the investigational compound.

Comparative In Vitro Efficacy and Potency

Rationale for Experimental Choices

To comprehensively benchmark a novel KATP channel inhibitor, a multi-assay approach is required.

  • Patch-Clamp Electrophysiology: This is the definitive functional assay for ion channel modulators. By directly measuring the flow of potassium ions through the KATP channel in real-time, it allows for the precise determination of a compound's inhibitory concentration (IC50). This technique provides a direct measure of functional potency at the channel level.

  • Radioligand Binding Assay: This biochemical assay quantifies the affinity of a compound for its target receptor, in this case, the SUR1 subunit. By using a radiolabeled form of a known high-affinity ligand (e.g., [3H]Glibenclamide), we can measure how effectively the investigational compound competes for the binding site. This yields the inhibition constant (Ki), a direct measure of binding affinity.

Together, these assays provide a complete picture: the binding assay confirms target engagement and affinity, while the electrophysiology assay confirms that this binding translates into functional channel inhibition.

Data Summary: Pancreatic Kir6.2/SUR1 Channel

The following table summarizes expected data points from the described experimental protocols.

Note: As 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea is an investigational compound, the values presented are hypothetical placeholders for the purpose of illustrating a comparative data framework. Actual experimental results must be generated by following the protocols outlined in Section 4.0.

CompoundAssay TypeParameterValue (nM)
1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea ElectrophysiologyIC50[Hypothetical Value]
Radioligand BindingKi[Hypothetical Value]
Glibenclamide ElectrophysiologyIC50~10 - 20
Radioligand BindingKi~1 - 5
Glipizide ElectrophysiologyIC50~30 - 50
Radioligand BindingKi~10 - 25

Experimental Protocols

Protocol: Patch-Clamp Electrophysiology for IC50 Determination

This protocol describes the use of the inside-out patch-clamp configuration to measure the dose-dependent inhibition of Kir6.2/SUR1 channels.

Methodology:

  • Cell Culture: Culture HEK293 cells stably co-expressing human Kir6.2 and SUR1 subunits under standard conditions (37°C, 5% CO2).

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the pipette solution. The pipette solution should contain (in mM): 140 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with KOH.

  • Patch Formation: Establish a high-resistance (>1 GΩ) giga-seal on a single cell. Excise the patch into the "inside-out" configuration, exposing the intracellular face of the channel to the bath solution.

  • Recording: Clamp the patch potential at -60 mV. The bath solution (intracellular) should contain (in mM): 140 KCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

  • Channel Activation: To open the channels, perfuse the patch with the ATP-free bath solution. A stable baseline current should be established.

  • Compound Application: Prepare stock solutions of the test compounds (1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea, Glibenclamide, Glipizide) in DMSO. Create a series of dilutions in the bath solution to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Dose-Response Measurement: Sequentially perfuse the patch with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration. Record the current amplitude.

  • Data Analysis: Normalize the current at each concentration to the baseline current (0% inhibition) and the current at the highest, saturating concentration (100% inhibition). Fit the resulting data to a Hill equation to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture HEK293 Cell Culture (Kir6.2/SUR1 Expression) giga_seal Giga-seal Formation cell_culture->giga_seal pipette_prep Pipette Fabrication & Filling pipette_prep->giga_seal excise Excise to Inside-Out Patch giga_seal->excise record Record Baseline Current (0 ATP) excise->record compound_app Apply Inhibitor (Concentration Gradient) record->compound_app normalize Normalize Current compound_app->normalize fit Fit Dose-Response Curve (Hill Equation) normalize->fit ic50 Determine IC50 Value fit->ic50 G cluster_membrane Cell Membrane KATP KATP Channel (Kir6.2/SUR1) K_ion K+ Efflux KATP->K_ion CaV Voltage-Gated Ca2+ Channel Ca_ion Ca2+ Influx CaV->Ca_ion Opens to allow Inhibitor Sulfonylurea Inhibitor Inhibitor->KATP Binds & Inhibits Depolarization Membrane Depolarization K_ion->Depolarization Block leads to Depolarization->CaV Activates Insulin Insulin Exocytosis Ca_ion->Insulin Triggers

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Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea Analogs in NLRP3 Inflammasome Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Pre-Clinical SAR Evaluation & Protocol Guide Executive Summary & Chemical Rationale The discovery of diaryl sulfonylureas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Pre-Clinical SAR Evaluation & Protocol Guide

Executive Summary & Chemical Rationale

The discovery of diaryl sulfonylureas, most notably MCC950 (CRID3), revolutionized the targeted inhibition of the NLRP3 inflammasome[1]. By binding directly to the central NACHT domain, these compounds lock the inflammasome in an inactive conformation[2]. However, the clinical translation of first-generation inhibitors has been severely hampered by drug-induced liver injury (DILI), a toxicity largely attributed to the cytochrome P450-mediated metabolic activation of the furan moiety into reactive electrophiles[3].

To overcome these pharmacokinetic liabilities, recent medicinal chemistry efforts have focused on replacing the toxicogenic furan ring and optimizing the lipophilic headgroups[3][4]. This guide evaluates the structure-activity relationship (SAR) of next-generation scaffolds, specifically focusing on 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea . This rationally designed scaffold replaces the furan with a metabolically stable piperidine-1-sulfonyl group while utilizing a 5-methylpyridine headgroup to optimize target engagement within the hydrophilic region of the NLRP3 NACHT domain[4][5].

Mechanistic Overview of Target Engagement

Sulfonylureas do not block the initial priming of macrophages; instead, they specifically halt the ATP-dependent conformational changes required for NLRP3 oligomerization[1]. The sulfonylurea linker acts as a critical hydrogen bond donor/acceptor network, while the flanking rings dictate binding kinetics and metabolic stability[2].

NLRP3_Pathway LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB ProIL1b Pro-IL-1β & NLRP3 NFkB->ProIL1b NLRP3_Inact NLRP3 (Inactive) NFkB->NLRP3_Inact IL1b Mature IL-1β Release ProIL1b->IL1b Cleavage Nigericin Nigericin/ATP (Signal 2) KEfflux K+ Efflux Nigericin->KEfflux NLRP3_Act NLRP3 Oligomer (Active) KEfflux->NLRP3_Act NLRP3_Inact->NLRP3_Act Conformational Change ASC ASC Recruitment NLRP3_Act->ASC Inhibitor 1-(5-Methylpyridin-2-yl)-3- (piperidine-1-sulfonyl)urea Inhibitor->NLRP3_Inact Locks NACHT Domain Caspase1 Pro-Caspase-1 Cleavage ASC->Caspase1 Caspase1->IL1b

NLRP3 inflammasome activation pathway and the specific NACHT-domain inhibitory mechanism.

SAR Comparison & Structural Dynamics

When evaluating the 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea scaffold against classical analogs, three distinct structural zones dictate performance:

  • Left-Hand Side (LHS) - The Headgroup: Replacing the highly lipophilic hexahydroindacene group of MCC950 with a 5-methylpyridin-2-yl moiety reduces overall LogP, improving aqueous solubility. The basic nitrogen of the pyridine ring can modulate the pKa of the adjacent urea NH, strengthening target affinity[5].

  • The Linker: The transition from a standard sulfonylurea to a sulfamide-like linkage (where the sulfonyl is directly attached to the piperidine nitrogen) alters the dihedral angle of the molecule, allowing it to access deeper hydrophilic pockets (e.g., Asp662) within the NACHT domain[4].

  • Right-Hand Side (RHS) - The Tail: Replacing the furan-2-yl group with a piperidine-1-sulfonyl group eliminates the primary source of hepatotoxicity[3]. The sp³-rich piperidine ring maintains the necessary steric bulk to block the ATP-binding cleft while drastically improving metabolic half-life.

Table 1: SAR and Physicochemical Profiling of Sulfonylurea Analogs
CompoundLeft-Hand Side (LHS)Right-Hand Side (RHS)NLRP3 IC₅₀ (nM)Aqueous Sol. (µg/mL)HLM t₁/₂ (min)GSH Adduct (DILI Risk)
MCC950 (Reference) HexahydroindaceneFuran-2-yl81545Yes (High)
1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea 5-Methylpyridin-2-ylPiperidine-1-sulfonyl35120>120No
Analog A (Diaryl) PhenylPiperidine-1-sulfonyl854090No
Analog B (Pyridine-Furan) 5-Methylpyridin-2-ylFuran-2-yl122530Yes

(Data synthesized from established pharmacological trends for these functional group substitutions[3][4][5].)

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating experimental systems. The following protocols are designed to prove both efficacy and safety causally.

SAR_Workflow Design Scaffold Design (Furan Replacement) Synthesis Chemical Synthesis (Sulfonylurea Linker) Design->Synthesis InVitro In Vitro Efficacy (IL-1β / TNF-α ELISA) Synthesis->InVitro ADMET ADMET Profiling (HLM & GSH Trapping) InVitro->ADMET Lead Lead Selection (High Sol, No DILI) ADMET->Lead

Sequential pre-clinical validation workflow for screening next-generation NLRP3 inhibitors.

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay (Self-Validating System)

This assay measures the compound's ability to halt inflammasome assembly while utilizing a built-in counter-screen to rule out off-target immunosuppression.

  • Step 1: Cell Seeding. Seed Bone Marrow-Derived Macrophages (BMDMs) at 1×105 cells/well in a 96-well plate.

  • Step 2: Priming (Signal 1). Treat cells with LPS (100 ng/mL) for 3 hours.

    • Causality: LPS activates the TLR4/NF-κB pathway, upregulating the transcription of NLRP3 and pro-IL-1β. Without this priming step, there is no substrate for the inflammasome to process[1].

  • Step 3: Compound Incubation. Pre-incubate the primed cells with the test compound (titrated from 0.1–10 µM) for 30 minutes.

  • Step 4: Activation (Signal 2). Trigger the inflammasome with Nigericin (10 µM) or ATP (5 mM) for 45 minutes.

    • Causality: These agents induce rapid intracellular potassium ( K+ ) efflux, which is the universal, necessary trigger for NLRP3 oligomerization and ASC speck formation[1].

  • Step 5: Readout & Validation. Quantify secreted IL-1β and TNF-α in the supernatant via ELISA.

    • Self-Validation: TNF-α secretion is NF-κB-dependent but completely inflammasome-independent. If the piperidine-1-sulfonyl analog inhibits IL-1β but leaves TNF-α levels unchanged, it definitively proves the compound specifically targets the inflammasome's assembly step, rather than acting as a general cytotoxic agent or TLR4 antagonist[3].

Protocol 2: Microsomal Stability and Reactive Metabolite Trapping

This protocol proves that replacing the furan ring with a piperidine-1-sulfonyl group eliminates the risk of drug-induced liver injury (DILI).

  • Step 1: Incubation. Incubate the test compound (1 µM) with Human Liver Microsomes (HLM, 1 mg/mL) and NADPH (1 mM) at 37°C in phosphate buffer.

  • Step 2: Electrophile Trapping. Supplement the incubation matrix with Glutathione (GSH, 5 mM).

    • Causality: CYP450 enzymes oxidize furan rings into highly reactive electrophilic epoxides or ketoenals (the root cause of DILI). GSH acts as a soft nucleophile, covalently trapping these transient electrophiles before they can bind to hepatic proteins[3].

  • Step 3: Quenching. Quench the reactions at 0, 15, 30, and 60 minutes using cold acetonitrile containing an internal standard.

  • Step 4: LC-MS/MS Analysis. Monitor parent compound depletion to calculate intrinsic clearance ( t1/2​ ) and perform a precursor ion scan for a mass shift of +307 Da (indicative of a GSH adduct).

    • Self-Validation: The presence of a +307 Da peak in MCC950 confirms its toxicity liability. The complete absence of this peak in the 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea analog validates the structural hypothesis that the sp³-rich piperidine ring eliminates reactive metabolite formation[3].

Conclusion

The transition from rigid, furan-containing diaryl sulfonylureas to flexible, sp³-enriched scaffolds like 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea represents a critical evolution in inflammasome therapeutics. By sacrificing a marginal degree of raw in vitro potency, researchers can achieve massive gains in aqueous solubility, metabolic half-life, and most importantly, the elimination of reactive metabolite-driven hepatotoxicity.

References

  • [3] Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency. Life Science Alliance.

  • [1] A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine / SciSpace.

  • [4] Discovery of Novel Sulfonylurea NLRP3 Inflammasome Inhibitor for the Treatment of Multiple Inflammatory Diseases. Journal of Medicinal Chemistry - ACS Publications.

  • [2] Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome. PMC - NIH.

  • [5] Novel Sulfonylurea-Based NLRP3 Inflammasome Inhibitor for Efficient Treatment of Nonalcoholic Steatohepatitis, Endotoxic Shock, and Colitis. Journal of Medicinal Chemistry - ACS Publications.

Sources

Validation

Evaluating Novel Sulfamoylureas: A Comparison Guide for Selecting Positive Controls in 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea Assays

When evaluating novel synthetic compounds like 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea (CAS 865074-37-9), researchers are confronted with the pleiotropic nature of the sulfonylurea and sulfamoylurea pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

When evaluating novel synthetic compounds like 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea (CAS 865074-37-9), researchers are confronted with the pleiotropic nature of the sulfonylurea and sulfamoylurea pharmacophores. Historically, this chemical class has been the cornerstone of metabolic disease management. However, recent paradigm shifts in immunology have revealed that specific structural derivatives act as potent modulators of innate immunity.

Selecting the correct positive control for your assay is not merely a procedural formality; it is the mechanistic anchor of your experimental design. This guide provides an objective comparison of the two gold-standard positive controls—Glibenclamide and MCC950 —and details self-validating experimental workflows to benchmark novel piperidine-1-sulfonylurea derivatives.

Mechanistic Divergence & Control Selection Causality

To evaluate 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea, you must first define your mechanistic hypothesis. The sulfonylurea moiety dictates two highly divergent pharmacological axes:

  • Hypothesis A: The Metabolic Axis (K-ATP Channel Blockade): Classic sulfonylureas bind to the Sulfonylurea Receptor (SUR1/SUR2) subunits of ATP-sensitive potassium (K-ATP) channels. Binding closes the channel, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis[1]. The binding pocket for these agents is structurally resolved within the SUR1-ABC core[2]. If your goal is to test the compound as an insulin secretagogue, Glibenclamide is the mandatory positive control.

  • Hypothesis B: The Immunological Axis (NLRP3 Inflammasome Inhibition): Diarylsulfonylureas and related derivatives have been identified as potent, direct inhibitors of the NLRP3 inflammasome. These compounds bypass K-ATP channels entirely, instead targeting the central NACHT domain of NLRP3 to prevent ATP hydrolysis and subsequent oligomerization[3]. If screening for anti-inflammatory properties, MCC950 (also known as CRID3) must be used as your benchmark.

Pathways cluster_KATP Hypothesis A: Metabolic Axis cluster_NLRP3 Hypothesis B: Immunological Axis Compound 1-(5-Methylpyridin-2-yl)-3- (piperidine-1-sulfonyl)urea SUR1 SUR1 Subunit (K-ATP Channel) Compound->SUR1 Control: Glibenclamide NLRP3 NLRP3 NACHT Domain Compound->NLRP3 Control: MCC950 Depolarization Membrane Depolarization SUR1->Depolarization Insulin Insulin Secretion Depolarization->Insulin Oligomerization Block Oligomerization NLRP3->Oligomerization IL1B Inhibit IL-1β Secretion Oligomerization->IL1B

Divergent pharmacological pathways for sulfamoylurea derivatives.

Objective Comparison of Positive Controls

To contextualize the performance of your test compound, your assay data must be benchmarked against the established quantitative metrics of these controls.

FeatureGlibenclamideMCC950 (CRID3)
Primary Target SUR1 / SUR2 (K-ATP Channels)NLRP3 (NACHT Domain)
Mechanism of Action Channel closure → Depolarization → Ca2+ influxPrevents ATP hydrolysis → Blocks oligomerization
Typical Potency IC50 = 4.7 µM (sublevel conductance)[4]IC50 in the low nM range[3]
Primary Assay Readout Intracellular Ca2+ flux / Insulin ELISAIL-1β ELISA / Pyroptosis (CellTiter-Glo)
Known Limitations Hypoglycemia risk; pleiotropic metabolic effectsPotential liver toxicity; CA2 off-target binding[5]

Self-Validating Experimental Protocols

A robust assay must internally control for false positives. For instance, a compound that simply kills cells will artificially appear to inhibit cytokine secretion. The following step-by-step methodologies are designed as self-validating systems.

Protocol A: NLRP3 Inflammasome Inhibition Assay (Control: MCC950)

Causality: Inflammasome activation requires two distinct signals. Signal 1 (Priming) upregulates pro-IL-1β and NLRP3 expression via NF-κB. Signal 2 (Activation) induces potassium efflux, triggering the physical assembly of the complex. To prove that 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea inhibits assembly, it must be introduced between Signal 1 and Signal 2.

  • Cell Preparation & Priming: Plate wild-type THP-1 derived macrophages. Treat the cells with 100 ng/mL Lipopolysaccharide (LPS) for 3 hours. Rationale: LPS binds TLR4, providing the necessary "Signal 1" to transcribe NLRP3 and pro-IL-1β[6].

  • Compound Incubation: Add Vehicle (0.1% DMSO), MCC950 (10 nM to 1 µM), or the test compound. Incubate for 30–60 minutes.

  • Activation: Add 10 µM Nigericin for 45 minutes. Rationale: Nigericin is a potassium ionophore that rapidly depletes intracellular K+, serving as the canonical "Signal 2" trigger for NLRP3 oligomerization[6].

  • Multiplexed Readout (The Self-Validation):

    • Supernatant: Measure secreted IL-1β via ELISA.

    • Cell Lysate: Perform a CellTiter-Glo assay (ATP-based viability)[6].

    • Validation Logic: If the test compound shows low IL-1β but also low viability, it is merely cytotoxic. A true NLRP3 inhibitor, like MCC950, will show suppressed IL-1β alongside high cellular viability.

Workflow Step1 Step 1: LPS Priming Upregulate NLRP3 & pro-IL-1β Step2 Step 2: Compound Incubation Test Cpd vs MCC950 (Control) Step1->Step2 Step3 Step 3: Nigericin Activation Induce K+ Efflux Step2->Step3 Step4 Step 4: Multiplex Readout CellTiter-Glo (Viability) & IL-1β ELISA Step3->Step4

Self-validating experimental workflow for NLRP3 inflammasome inhibition assays.

Protocol B: K-ATP Channel / Insulin Secretion Assay (Control: Glibenclamide)

Causality: To confirm that the test compound acts as a true insulin secretagogue via K-ATP channel blockade, the assay must bypass glucose-stimulated ATP production. If evaluated solely under high-glucose conditions, you cannot differentiate between a compound that enhances glycolysis and one that directly binds SUR1[1].

  • Cell Preparation: Isolate primary murine pancreatic β-cells or culture MIN6 cells. Pre-incubate in a low-glucose (2.8 mM) Krebs-Ringer bicarbonate buffer (KRBB) for 1 hour to establish a basal metabolic state.

  • Compound Treatment: Transfer cells to KRBB containing a non-depolarizing concentration of KCl, supplemented with either Vehicle (0.1% DMSO), Glibenclamide (10 µM positive control), or the test compound[1].

  • Validation via Diazoxide: In a parallel well, co-administer the test compound with Diazoxide (a specific K-ATP channel opener). Rationale: A genuine sulfonylurea-driven insulin secretion will be antagonized by Diazoxide. If secretion persists, the compound is acting via an off-target mechanism.

  • Readout: Quantify secreted insulin in the supernatant using Homogeneous Time-Resolved Fluorescence (HTRF) or a high-sensitivity ELISA.

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Safety & Regulatory Compliance

Safety

1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea As a complex organic molecule containing a pyridine ring, a sulfonylurea linkage, and a piperidine moiety, 1-(5-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

As a complex organic molecule containing a pyridine ring, a sulfonylurea linkage, and a piperidine moiety, 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea (CAS: 865074-37-9) presents specific ecological and toxicological hazards. Standard laboratory disposal methods are insufficient for this class of compounds. This guide provides drug development professionals and analytical chemists with field-proven, self-validating protocols for the safe handling, decontamination, and ultimate disposal of this chemical.

Physicochemical Profile & Disposal Implications

To design a highly effective disposal strategy, we must first understand the molecular vulnerabilities and hazards of the compound. The table below summarizes the critical quantitative and structural data that dictate our operational procedures.

ParameterDataOperational Consequence
Chemical Name 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)ureaTarget compound for tracking and EHS manifesting.
CAS Number 865074-37-9Must be clearly listed on all hazardous waste labels.
Molecular Weight 298.37 g/mol Relevant for calculating stoichiometric neutralization if required.
Structural Hazards Pyridine, Piperidine, SulfonylureaIncompatible with strong oxidizers and strong acids.
Combustion Byproducts NOx, SOx, CO, CO₂, trace HCNMandates high-temperature incineration with flue gas scrubbers.
Ecological Toxicity High (Potent Phytotoxin)Strict zero-drain disposal policy; complete containment required.

Mechanistic Rationale for Disposal Methods (The "Why")

In laboratory safety, understanding the causality behind a protocol ensures higher compliance and better emergency response.

  • Why High-Temperature Incineration? The pyridine ring is thermally stable. Incomplete combustion of pyridine derivatives in standard incinerators can yield highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx) [1]. Therefore, ultimate disposal requires a rotary kiln or liquid injection incinerator operating above 1000°C, equipped with alkaline scrubbers to neutralize the resulting SOx (from the sulfonyl group) and NOx emissions.

  • Why Alkaline Decontamination? Sulfonylureas are notorious for their high biological activity at trace concentrations, making cross-contamination a severe risk [2]. Because sulfonylureas act as weak acids, they exhibit significantly higher solubility and accelerated hydrolysis in alkaline environments. Using an ammonia or sodium carbonate wash ionizes the molecule, breaking the sulfonylurea bridge and allowing it to be flushed entirely from glassware [3].

Standard Operating Procedures (SOPs)

SOP 1: Routine Waste Segregation and Collection

Self-Validation Check: Ensure the pH of liquid waste streams remains neutral to slightly alkaline (pH 7-9) to prevent exothermic degradation.

  • Solid Waste: Collect all unreacted powders, contaminated weigh boats, and filter papers in heavy-duty, double-sealed polyethylene containers. Do not use metal containers, as trace acidic degradation products may cause corrosion.

  • Liquid Waste: Segregate solutions into compatible, clearly labeled solvent waste jugs. If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane), it must go into the Halogenated Organic Waste stream. If in DMSO or Methanol, use the Non-Halogenated Organic Waste stream.

  • Labeling: Affix a hazardous waste tag immediately. The label must explicitly state: "Hazardous Waste: Toxic Organic (Contains Pyridine and Sulfonylurea derivatives)."

SOP 2: Spill Containment and Recovery

Self-Validation Check: Visually inspect the spill area under UV light (if applicable to the solvent system) to confirm complete removal of the active pharmaceutical ingredient (API).

  • Isolation: Evacuate non-essential personnel. Don appropriate PPE: butyl rubber or nitrile gloves, chemical safety goggles, a fully buttoned lab coat, and an N95/P100 respirator if dry powder is aerosolized.

  • Dry Spills: Do not sweep dry , as this aerosolizes the toxic powder. Lightly mist the powder with a compatible solvent (e.g., a 50/50 water/ethanol mix) to weigh it down, or cover it with damp absorbent pads.

  • Liquid Spills: Surround and cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit absorbent.

  • Collection: Use non-sparking tools to scoop the absorbed material into a hazardous waste bucket. Seal and label for EHS pickup.

SOP 3: Glassware and Equipment Decontamination

Self-Validation Check: Triple-rinsing ensures the concentration of residual API drops below the biologically active threshold (typically <0.01 ppm).

  • Primary Rinse: Rinse the contaminated glassware with a solvent in which the compound is highly soluble (e.g., Acetone or Methanol) to remove bulk residue. Collect rinsate in the organic waste jug.

  • Alkaline Hydrolysis Wash: Submerge or thoroughly wash the equipment with a 3% ammonium hydroxide or 1-5% sodium carbonate solution. Allow a contact time of at least 15 minutes to ensure the sulfonylurea bridge is hydrolyzed [3].

  • Final Rinse: Triple-rinse the equipment with deionized water.

  • Rinsate Disposal: Collect all alkaline and water rinsates into the designated liquid hazardous waste container. Never pour rinsate down the sink.

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for handling this specific chemical waste from generation to ultimate destruction.

G Start Waste Generation: 1-(5-Methylpyridin-2-yl)-3- (piperidine-1-sulfonyl)urea Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Rinsate) Start->Liquid Spill Spill Cleanup (Absorbents/PPE) Start->Spill CollectSolid Collect in Double-Sealed Polyethylene Containers Solid->CollectSolid CollectLiquid Segregate into Compatible Solvent Waste Jugs Liquid->CollectLiquid Spill->CollectSolid Label Label as Hazardous Waste: Contains Pyridine & Sulfonylurea CollectSolid->Label CollectLiquid->Label EHS EHS Transfer & Manifest Documentation Label->EHS Incineration High-Temperature Incineration (>1000°C) with Gas Scrubbers EHS->Incineration

Caption: Workflow for the classification, collection, and ultimate disposal of sulfonylurea derivatives.

References

  • Critical Assessment of 2-Methylpyridine: A Cause for Renewed Concern Journal of Hazardous, Toxic, and Radioactive Waste (ASCE Library)[Link]

  • Pesticide Registration Review; Draft Human Health and Ecological Risk Assessments for Sulfonylureas Federal Register (U.S. Environmental Protection Agency)[Link]

  • ALL CLEAR Decontamination Procedure for Sulfonylurea Residues UPL Agricultural Safety Guidelines[Link]

Handling

Advanced Laboratory Safety and Handling Guide: 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

As a Senior Application Scientist, I have developed this comprehensive operational guide to establish the gold standard for handling 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea (CAS: 865074-37-9)[1]. This comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this comprehensive operational guide to establish the gold standard for handling 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea (CAS: 865074-37-9)[1]. This compound is a highly specialized sulfonylurea building block used extensively in drug discovery and agricultural chemistry.

When handling novel active pharmaceutical ingredients (APIs) or research chemicals, rigid adherence to safety protocols is not just regulatory compliance—it is the foundation of scientific integrity. This guide bridges the gap between chemical properties and practical laboratory execution, ensuring that your team handles this compound with absolute precision and safety.

Chemical Identity & Quantitative Hazard Data

While specific toxicological data for this exact derivative is still under active investigation, we must treat it with the stringent protocols applied to its broader chemical class. Sulfonylureas are known for their high biological potency[2]. Below is the extrapolated physicochemical and hazard data based on structural analogs.

PropertySpecification / Value
Chemical Name 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea
CAS Number 865074-37-9[1]
Molecular Formula C12H18N4O3S
Molecular Weight 298.36 g/mol
Physical State Solid (Crystalline Powder)
GHS Hazard Classification Category 4 (Acute Toxicity - Oral/Inhalation); Irritant[3][4]
Primary Solvents DMSO, DMF (High skin-permeability vehicles)

Mechanistic Toxicology: The Causality Behind the PPE

To understand why specific Personal Protective Equipment (PPE) is required, we must understand how the chemical interacts with human biology.

Sulfonylurea derivatives are biologically privileged structures. In pharmacological settings, they are frequently utilized to modulate ATP-binding cassette (ABC) transporters or act as potent inhibitors of the NLRP3 inflammasome by physically targeting the CRID3-binding pocket[5].

The Danger of Systemic Exposure: If inhaled as an aerosolized powder or absorbed through the skin via a carrier solvent like DMSO, sulfonylureas can trigger unintended systemic effects. These may include acute mucous membrane irritation, hypoglycemic events (due to K-ATP channel modulation), or localized immune suppression[3][5].

Mechanistic_Tox DAMPs Pathogen/Damage Signals Receptor Cell Surface Receptors DAMPs->Receptor ProIL1b Pro-IL-1β Synthesis Receptor->ProIL1b NLRP3 NLRP3 Inflammasome Complex ProIL1b->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Compound Sulfonylurea Derivative (e.g., CRID3 pocket binder) Compound->NLRP3 Inhibits assembly Tox Systemic Immune Alteration Caspase1->Tox

Figure 1: Mechanistic pathway illustrating how sulfonylurea derivatives can inhibit the NLRP3 inflammasome.

Comprehensive PPE Matrix

Based on the hazard profile of sulfonylureas, the following PPE must be donned prior to handling the compound in its dry powder or solvated forms[4].

  • Hand Protection (Critical): Wear double-layered Nitrile gloves (minimum 8 mil thickness). Scientific Causality: When solubilizing the compound in DMSO for biological assays, DMSO acts as a "Trojan horse," rapidly carrying dissolved solutes through the epidermal barrier. Latex gloves offer zero resistance to DMSO and must be strictly avoided.

  • Respiratory Protection: Handling must occur in a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood. If ventilation is compromised, an N95 or P100 particulate respirator is mandatory to prevent inhalation of fine dust[4].

  • Eye Protection: ANSI Z87.1 certified splash goggles. Sulfonylureas are known mucous membrane irritants[3].

  • Body Protection: A flame-resistant, fully buttoned laboratory coat with knit cuffs, combined with full-length pants and closed-toe non-porous shoes.

Standard Operating Procedure: Weighing & Solvation

Dry sulfonylurea powders are highly susceptible to static charge, which can cause the powder to aerosolize or violently repel from spatulas during weighing. Follow this self-validating protocol to ensure zero-exposure handling.

Step-by-Step Methodology
  • Environmental Preparation: Purge the chemical fume hood for 5 minutes. Ensure the analytical balance is isolated from direct laminar airflow to prevent powder dispersion.

  • Static Elimination: Pass a static-eliminating ionizer over the weighing boat and the compound vial.

  • Transfer: Use a grounded, PTFE-coated or ceramic spatula to transfer the powder. Do not use standard plastic spatulas, as they accumulate static charge.

  • Solvation: Add anhydrous DMSO directly to the weighing boat or transfer the powder to a sealed amber vial before adding the solvent. Cap immediately and vortex.

  • Decontamination: Wipe down the balance and surrounding surfaces with a 10% bleach solution, followed by 70% isopropanol, to degrade and remove residual compound.

Operational_Workflow Step1 1. Fume Hood & PPE Prep Step2 2. Anti-static Weighing Step1->Step2 Step3 3. DMSO Solubilization Step2->Step3 Step4 4. Surface Decontamination Step3->Step4 Step5 5. Hazardous Waste Disposal Step4->Step5

Figure 2: Step-by-step operational workflow for the safe handling and solvation of sulfonylureas.

Spill Management & Disposal Plan

In the event of a breach, immediate and calculated action is required to prevent environmental release and personnel exposure[4].

Dry Powder Spill Protocol
  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered.

  • Suppress: Never sweep dry powder. Sweeping aerosolizes the API. Instead, gently mist the spill with a 10% bleach solution or water to bind the dust[4].

  • Collect: Use absorbent pads to wipe up the moistened compound. Shovel the contaminated pads into a heavy-duty, sealable hazardous waste container[4].

  • Neutralize: Wash the spill area thoroughly with soap and water, followed by a solvent wipe (e.g., ethanol)[4].

Waste Disposal

Do not flush this compound down the sink or dispose of it in standard municipal waste. Sulfonylureas can be highly toxic to aquatic life with long-lasting environmental effects[3][4]. All contaminated consumables (pipette tips, gloves, weighing boats) must be placed in a designated, clearly labeled solid hazardous waste bin destined for high-temperature incineration[4].

References

  • Life Science Alliance. "Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency". Available at: [Link]

  • CDMS. "SAFETY DATA SHEET: Authority XL". Available at: [Link]

  • UPL South Africa. "MATERIAL SAFETY DATA SHEET: Triasulfuron". Available at: [Link]

Sources

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